Soraprazan

Catalog No.
S595521
CAS No.
261944-46-1
M.F
C21H25N3O3
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Soraprazan

CAS Number

261944-46-1

Product Name

Soraprazan

IUPAC Name

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1

InChI Key

PWILYDZRJORZDR-MISYRCLQSA-N

SMILES

Array

Synonyms

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo(1,2-H)(1,7)naphtyridin-8-ol, 2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydroimidazo(1,2-h)(1,7)naphthyridine, BYK 61359, BYK-61359, BYK61359, remofuscin, soraprazan

Canonical SMILES

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C

Isomeric SMILES

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C

The exact mass of the compound Soraprazan is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism 1: Inhibition of Gastric Acid Secretion

Author: Smolecule Technical Support Team. Date: February 2026

Soraprazan functions as a potassium-competitive acid blocker (P-CAB). It is a highly potent, reversible, and fast-acting inhibitor of the gastric H+,K+-ATPase (the proton pump) in parietal cells [1].

Molecular Interaction and Selectivity

The following table summarizes key quantitative data on this compound's inhibitory activity and binding properties [1]:

Parameter Value Measurement Context
IC₅₀ 0.1 µM Ion-leaky vesicles
IC₅₀ 0.19 µM Isolated gastric glands
Kᵢ 6.4 nM Inhibition constant
Kḍ 26.4 nM Dissociation constant
Bₘₐₓ 2.89 nmol/mg Maximum binding capacity
Selectivity >2000-fold For H+,K+-ATPase over Na+,K+- and Ca²⁺-ATPases

This mechanism is reversible and potassium-competitive. This compound binds to the luminal side of the E2P conformation of the H+,K+-ATPase, physically blocking potassium ions from accessing the ion binding site and preventing the pump's dephosphorylation, which is necessary for its catalytic cycle [2]. This results in immediate inhibition of acid secretion.

Mechanism 2: Removal of Lipofuscin and Lifespan Extension

Under the name remofuscin, this compound has been repurposed for ophthalmic and aging research due to its ability to remove accumulated lipofuscin from retinal pigment epithelium (RPE) cells and extend lifespan in model organisms [3] [4] [5].

Signaling Pathway in *C. elegans*

Research in C. elegans demonstrates that remofuscin activates a lysosome-to-nucleus signaling pathway, leading to the expression of xenobiotic detoxification genes and ultimately extending lifespan [3] [4]. The following diagram illustrates this pathway:

G Remofuscin Remofuscin LysosomalLipases Lysosomal Lipases (lipl-1, lbp-8) Remofuscin->LysosomalLipases NuclearReceptor Nuclear Hormone Receptors (nhr-234, nhr-49, nhr-8) LysosomalLipases->NuclearReceptor BetaOxidation Fatty Acid Beta-Oxidation (ech-9) NuclearReceptor->BetaOxidation DetoxGenes Xenobiotic Detoxification Genes (CYP & GST families) BetaOxidation->DetoxGenes LifespanExtension LifespanExtension DetoxGenes->LifespanExtension

Lysosome-to-nucleus pathway activated by remofuscin in C. elegans.

This pathway leads to measurable biological outcomes. Remofuscin treatment significantly reduced lipofuscin accumulation and reactive oxygen species (ROS) levels in aged C. elegans [3].

Experimental Protocols for Key Assays

[3H]this compound Binding Assay to H+,K+-ATPase [1] [6]
  • Objective: Determine the dissociation constant (Kd) and binding capacity.
  • Procedure:
    • Preparation: Resuspend ion-leaky gastric vesicles (0.01-0.02 mg/mL) in Tris-HCl buffer (pH 7.0) with MgCl₂ and ATP.
    • Incubation: Incubate with increasing concentrations of [3H]this compound (0.1 nM - 1 µM) for 30 minutes at 20°C. A parallel set includes a 100-fold excess of unlabeled this compound to determine nonspecific binding.
    • Separation: Rapidly filter the suspension through a nitrocellulose membrane.
    • Washing: Wash the membrane five times with a Tris-HCl buffer containing polyethylene glycol.
    • Measurement: Quantify the radioactivity on the filter to calculate specific binding.
In Vivo Lifespan Extension Assay in C. elegans [3]
  • Objective: Evaluate the effect of remofuscin on organismal lifespan.
  • Procedure:
    • Animal Preparation: Use wild-type C. elegans (N2 strain) and various loss-of-function mutant strains.
    • Treatment: Grow synchronized worms on nematode growth medium (NGM) agar plates seeded with E. coli OP50 as a food source. Treat with remofuscin (e.g., 50, 100, 200 µM) dissolved in a suitable solvent, with a negative control (solvent only).
    • Maintenance: Transfer worms to fresh plates daily during the egg-laying period and every 2-3 days afterward.
    • Scoring: Monitor survival every 1-2 days. A worm is considered dead if it does not respond to a gentle touch with a platinum wire. Censor worms that die from causes like crawling onto the plate wall.
    • Analysis: Use statistical methods like the log-rank test to compare survival curves between treated and control groups.
Pharmacokinetic and Distribution Study in Mouse Eye [5]
  • Objective: Analyze drug penetration and retention in ocular tissues.
  • Procedure:
    • Administration: Perform a single intravitreal injection of a remofuscin suspension (e.g., 40 µg in 2 µL) into pigmented Abca4⁻/⁻ mice.
    • Tissue Collection: Enucleate eyes at various time points post-injection (e.g., 2 hours to 28 days). Separate tissues like cornea, retina, and RPE/choroid/sclera complex.
    • Quantification (HPLC-MS): Homogenize tissues and use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine remofuscin concentrations over time.
    • Visualization (TEM Autoradiography): In separate experiments, inject ³H-labelled remofuscin. Process eye sections for Transmission Electron Microscopy (TEM) autoradiography to visualize intracellular drug distribution with high resolution.

Research and Development Status

This compound has followed a distinctive development path, from its origins in gastroenterology to its current exploration in ophthalmology [7].

Attribute Details
CAS Registry No. 261944-46-1 [8] [7]
Molecular Formula C₂₁H₂₅N₃O₃ [8] [7]
Original Indication Acid-related diseases (GERD) [1]
Repurposed Indication Stargardt disease, Age-related Macular Degeneration (AMD) [5]
Highest Phase Reached Phase 2 (for Stargardt disease) [7]
Regulatory Status Orphan Medicinal Product Designation in the EU and USA for Stargardt disease [5]

References

Mechanism of Action and Binding Site

Author: Smolecule Technical Support Team. Date: February 2026

P-CABs like soraprazan share a common mechanism but differ from traditional Proton Pump Inhibitors (PPIs). This competitive inhibition is reversible and does not require acid activation, allowing for a faster onset of action compared to PPIs [1].

Structural studies on related P-CABs show they bind to a luminal cavity of the H+,K+-ATPase in its E2P state. Binding prevents potassium ion access, halting the pump cycle. The diagram below illustrates the competitive binding mechanism.

fam cluster_1 Pump H+,K+-ATPase (E2P state) K K⁺ ion K->Pump  Binds for  Deactivation PCAB P-CAB (e.g., this compound) PCAB->Pump  Prevents K⁺  Binding Action Competitive Inhibition

Key binding site residues include Asp137 and Asn138 on transmembrane helix M2. Mutagenesis studies show these residues are critical for high-affinity binding of P-CAB molecules [2].

Research and Development Context

While this compound itself did not progress, research into P-CABs has continued, leading to successful drugs like vonoprazan [3]. The primary advantages of P-CABs over PPIs informed this continued development:

Feature Proton Pump Inhibitors (PPIs) Potassium-Competitive Acid Blockers (P-CABs)
Mechanism Irreversible, covalent inhibition [4] Reversible, competitive inhibition [1]
Form Acid-labile prodrug requiring activation [4] Acid-stable, active drug [1]
Onset of Action Slow (requires activation) [4] Rapid [1]
Binding Covalent, long-lasting [5] Non-covalent, requires sustained plasma levels [5]

Experimental Considerations

For researchers designing studies on compounds like this compound:

  • Key Assays: In vitro H+,K+-ATPase activity inhibition assays using purified porcine or recombinant enzyme are fundamental for characterizing potency (IC50/Ki) [2].
  • Mutagenesis: Site-directed mutagenesis of binding site residues is critical for mapping inhibitor interactions and understanding the structure-activity relationship [2].
  • Cellular & In Vivo Models: Cell-based assays and animal models are necessary to evaluate acid suppression efficacy, pharmacokinetics, and toxicity profile, the latter being a critical hurdle for this compound [1].

This compound served as an important proof-of-concept for the P-CAB class. Its history underscores critical factors in drug development, particularly the need for a clean safety profile alongside potent target engagement.

References

Soraprazan lipofuscin removal mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanism of Action

While the precise molecular mechanism is not fully elucidated, research suggests soraprazan acts through several interconnected pathways. The table below summarizes the key mechanisms supported by experimental evidence.

Proposed Mechanism Experimental Model Key Findings
Lysosome-Mediated Removal & Signaling [1] [2] [3] C. elegans; Aged primary human RPE cells; SD mouse RPE cells Remofuscin activates lysosomal lipases (e.g., lipl-1, lbp-8), triggering a lysosome-to-nucleus signaling pathway.
Involvement of Reactive Oxygen Species (ROS) [1] [2] Mouse model of advanced Stargardt disease The mechanism of lipofuscinolysis (lipofuscin breakdown) may involve ROS generated in the presence of remofuscin.
Specific Binding to RPE Pigments [4] [5] Pigmented Abca4−∕− mouse (Stargardt model) Following intravitreal injection, remofuscin specifically accumulates in and binds to RPE pigments (lipofuscin, melanin, melanolipofuscin), creating a long-lasting depot.

The following diagram synthesizes findings from multiple studies to illustrate the proposed lysosome-to-nucleus signaling pathway triggered by this compound.

G This compound This compound Lysosome Lysosome This compound->Lysosome Lipolysis Activation of Lysosomal Lipases (lipl-1, lbp-8) Lysosome->Lipolysis NHR Activation of Nuclear Hormone Receptors (nhr-234, nhr-49, nhr-8) Lipolysis->NHR Lysosome-to-Nucleus Signal DetoxGenes Upregulation of Xenobiotic Detoxification & Beta-Oxidation Genes NHR->DetoxGenes LipofuscinRemoval Lipofuscin Removal & Lifespan Extension DetoxGenes->LipofuscinRemoval

Key Experimental Evidence and Protocols

The proposed mechanism is supported by several key studies. The following tables summarize critical in vivo and in vitro experimental findings.

Therapeutic Efficacy in Disease Models
Study Focus Model Treatment Key Outcome
Rescue from Retinal Degeneration [1] [2] Mouse model of advanced Stargardt disease Single intravitreal injection of remofuscin Removal of RPE lipofuscin, rescue from retinal degeneration, and amelioration of retinal dysfunction.
Lipofuscin Removal & Pharmacokinetics [4] [5] Pigmented Abca4−∕− mice Single intravitreal injection (40 µg in 2 µL) Remofuscin specifically accumulated in RPE pigments and was still detected 20 weeks post-injection.
Lifespan Extension in C. elegans
Remofuscin Concentration Mean Lifespan ± SE (days) Lifespan Change vs. Control
0 µM (Control) [3] [6] 12.11 ± 0.70 -
50 µM [3] [6] 13.31 ± 0.72 +9.9%
100 µM [3] [6] 13.88 ± 0.75 +14.6%
200 µM [3] [6] 14.58 ± 0.80 +20.4%

Detailed Experimental Methodologies

Pharmacokinetics and Distribution in Mouse Eyes [4] [5]
  • Animal Model: Pigmented Abca4−∕− mice (5-7 months old).
  • Drug Administration: A single intravitreal injection of 40 µg of remofuscin in 2 µL of PBS containing 1% DMSO.
  • Tissue Collection: At time points from 2 hours to 28 days post-injection, eyes were enucleated and dissected into cornea/iris/lens/vitreous/retina and RPE/choroid/sclera.
  • Quantification: Remofuscin concentrations in eye tissues were measured using High-Performance Liquid Chromatography combined with Mass Spectroscopy (HPLC-MS).
  • Visualization: The penetration and distribution of 3H-radiolabeled remofuscin were visualized up to 20 weeks post-injection using Transmission Electron Microscopic (TEM) Autoradiography.
Investigating Mechanism in C. elegans [3] [6]
  • Strain and Culture: Wild-type C. elegans (N2 strain) and various loss-of-function mutant strains were used. Worms were cultured on NGM agar plates and treated with remofuscin (50-200 µM) from the young adult stage.
  • Lifespan Assay: Worms were transferred daily during the reproductive period and every 2-3 days afterward. Survival was scored, and censoring occurred for worms that crawled away or died from internal hatching.
  • Lipofuscin and ROS Measurement: Lipofuscin autofluorescence was quantified in live worms using fluorescence microscopy. Total ROS levels were measured with a fluorescent dye (H2DCFDA).
  • Gene Expression Analysis: Microarray analysis was performed on worms treated with 200 µM remofuscin for 14 days. Gene ontology (GO) analysis identified upregulated pathways. Mutant strains were used to confirm the necessity of specific genes for lifespan extension.

Current Clinical Status

Based on the promising preclinical data, this compound/remofuscin has advanced to clinical trials. It has been granted Orphan Medicinal Product Designation for the treatment of Stargardt disease in both the USA and the European Union [4] [7].

A proof-of-concept clinical trial named "STARTT" (Stargardt Remofuscin Treatment Trial) is underway [4]. This is a multi-national, multi-center, double-masked, placebo-controlled study (EudraCT Number: 2018-001496-20) to evaluate the safety and efficacy of oral this compound in patients with Stargardt disease [4] [8].

The research on this compound represents a novel therapeutic strategy focused on removing accumulated cellular waste rather than just slowing its production. Its potential application spans multiple lipofuscin-associated diseases [2] [3].

References

Mechanism of Action & Pharmacokinetics of Soraprazan (Remofuscin)

Author: Smolecule Technical Support Team. Date: February 2026

Soraprazan represents a novel, direct approach to combating the lipofuscin accumulation that is central to Stargardt disease pathology.

  • Therapeutic Class & Target: this compound is a small molecule belonging to the tetrahydropyridoether class. It is the first-in-class compound investigated for its ability to actively remove existing lipofuscin from the retinal pigment epithelium (RPE), rather than just preventing its formation [1] [2].
  • Molecular Mechanism: The drug binds specifically to RPE pigments, including lipofuscin, melanin, and melanolipofuscin. This binding facilitates the breakdown and clearance of the cytotoxic lipofuscin deposits, thereby alleviating the underlying cause of RPE and subsequent photoreceptor degeneration [2].
  • Pharmacokinetics & Biodistribution: A pivotal preclinical study in an Abca4-/- mouse model investigated the drug's profile after a single intravitreal injection [2]. Key quantitative findings are summarized in the table below.

Table 1: Key Pharmacokinetic Parameters of Remofuscin from Preclinical Studies [2]

Parameter Finding Experimental Method
Administration Route Intravitreal injection (single dose) -
Tissue Specificity Accumulated specifically in the RPE; minimal binding to choroidal melanocytes. TEM Autoradiography
Drug Depot Effect Remofuscin was still detected in RPE tissues 20 weeks post-injection. TEM Autoradiography / HPLC-MS
Elimination Half-life Approximately 16 days in the RPE/choroid/sclera complex. HPLC-MS
Area Under the Curve 381 day*µg/g in the RPE/choroid/sclera complex. HPLC-MS

Detailed Experimental Protocol: Key Pharmacokinetic Study

For the purpose of experimental replication and evaluation, the methodology from the seminal pharmacokinetic study is outlined below [2].

  • Animal Model: Pigmented Abca4-/- mice (5-7 months old), a validated model for increased lipofuscinogenesis, were used [2].
  • Dosing & Formulation: A single intravitreal injection of a 2 µL suspension containing 40 µg of remofuscin in PBS with 1% DMSO was administered [2].
  • Tissue Collection & Preparation: At predetermined time points (2 hours to 28 days), eyes were enucleated and dissected into two parts: i) cornea, iris, lens, vitreous, and retina, and ii) RPE, choroid, and sclera [2].
  • Analytical Techniques:
    • HPLC-MS: Used to quantify remofuscin concentrations in the ocular tissues over time. Tissues were weighed, processed, and analyzed via a developed liquid chromatography–electrospray ionization–tandem mass spectrometry (LC–ESI–MS–MS) method [2].
    • TEM Autoradiography: Used to visualize the penetration and intracellular distribution of 3H-radiolabeled remofuscin with high resolution. This technique was critical for demonstrating the specific binding to RPE pigments and the long-term depot effect [2].

The following diagram illustrates the mechanistic pathway of this compound and the experimental workflow used to validate its efficacy and distribution.

G cluster_mechanism Mechanism of Action & Experimental Workflow ABCA4_Mutation ABCA4 Gene Mutation Rim_Dysfunction Dysfunctional Rim Protein ABCA4_Mutation->Rim_Dysfunction Lipofuscin_Buildup Lipofuscin Accumulation in RPE Rim_Dysfunction->Lipofuscin_Buildup Photoreceptor_Death Photoreceptor Degeneration Lipofuscin_Buildup->Photoreceptor_Death Soraprazan_IVT This compound (Intravitreal/Oral) Binds_RPE Binds RPE Pigments (Lipofuscin, Melanin) Soraprazan_IVT->Binds_RPE Clears_Lipofuscin Clears Lipofuscin Deposits Binds_RPE->Clears_Lipofuscin Prevents_Degeneration Prevents RPE/Photoreceptor Cell Death Clears_Lipofuscin->Prevents_Degeneration Proposed Outcome Animal_Model Abca4-/- Mouse Model Animal_Model->Soraprazan_IVT Dosing Analysis Tissue Analysis Animal_Model->Analysis Tissue Collection HPLC_MS HPLC-MS: Drug Quantification Analysis->HPLC_MS TEM_Autoradiography TEM Autoradiography: Intracellular Distribution Analysis->TEM_Autoradiography

Clinical Development Status

The transition of this compound from preclinical validation to clinical proof-of-concept is underway.

  • Orphan Designation: Remofuscin has received Orphan Medicinal Product Designation for the treatment of Stargardt disease from both the FDA and the European Medicines Agency (EMA) [2].
  • Clinical Trial (STARTT): The "Stargardt Remofuscin Treatment Trial" (STARTT) is a multi-national, multi-center, double-masked, placebo-controlled proof-of-concept trial [1] [3].
    • Objective: To evaluate the safety and efficacy of orally administered this compound compared to a placebo over a 12-month treatment period [1] [3].
    • Design: The study planned to enroll 90 patients, with 60 in the treatment group and 30 in the placebo group [3].
    • Status: The trial was registered with a EudraCT number (2018-001496-20) and received a favorable ethical opinion in the UK in January 2019 [3]. As of the latest available information, the trial is noted as "currently running" [2]. Specific results have not yet been published in the available literature.

Competitive Therapeutic Landscape

The therapeutic pipeline for Stargardt disease is rapidly evolving. The table below positions this compound among other leading investigational candidates, highlighting diverse mechanistic approaches.

Table 2: Selected Emerging Therapies for Stargardt Disease in Clinical Development

Therapy (Company) Mechanism of Action Stage of Development (as of late 2025) Key Findings / Rationale

| This compound (Remofuscin) (Katairo GmbH) | Removes existing lipofuscin from RPE | Phase II (STARTT Trial) | Direct clearance of pathological deposits; orphan drug designation [1] [2] [3]. | | Gildeuretinol (ALK-001) (Alkeus Pharmaceuticals) | Deuterated Vitamin A; reduces toxic dimer formation | Phase II/III (TEASE trials) | Phase 2 data showed 28% reduction in ellipsoid zone loss and 3 fewer letters lost on LLVA vs. placebo [4] [5]. | | Tinlarebant (LBS-008) (Belite Bio) | RBP4 antagonist; reduces Vitamin A delivery to retina | Phase 3 (DRAGON Trial) | Phase 2 data suggested ~50% reduction in DDAF lesion growth vs. controls [6] [5]. | | OCU410ST (Ocugen) | AAV5-delivered RORA (modifier gene therapy); regulates inflammation, lipid metabolism, etc. | Phase 2/3 (GARDian3 Trial) | Phase 1 data showed 48% slower lesion growth and ~9-letter BCVA gain vs. untreated eye at 12 months [6] [7]. | | SB-007 (SpliceBio) | Dual AAV vector; delivers full-length ABCA4 via protein trans-splicing | Phase 1/2 (ASTRA Trial) | Gene supplementation designed to overcome AAV packaging limit of ABCA4 [6] [5]. |

Key Differentiators and Development Considerations

For a research audience, the following points are critical when evaluating this compound's profile:

  • First-in-Class Mechanism: Its action of eliminating pre-existing lipofuscin is unique and may offer benefits in patients with established disease, unlike approaches that only slow new lipofuscin formation [2].
  • Administration Route: The clinical trial uses an oral formulation [1] [3], which is highly patient-friendly. Preclinical PK data, however, is based on intravitreal injection, demonstrating effective retinal delivery via this route as well [2].
  • Unmet Need: There are currently no FDA or EMA-approved treatments for Stargardt disease, underscoring the high medical need and the potential impact of these therapies [8] [5] [9].

References

Proposed Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Soraprazan's therapeutic potential is primarily attributed to its ability to reduce lipofuscin accumulation, a key biomarker of aging in post-mitotic cells like the Retinal Pigment Epithelium (RPE) [1] [2]. The proposed mechanism involves a lysosome-to-nucleus signaling pathway, elucidated through studies in C. elegans [1] [3]:

G Lipofuscin Lipofuscin Lysosome Lysosome Lipofuscin->Lysosome Removed by LIPL1 LIPL1 Lysosome->LIPL1 Activates LBP8 LBP8 Lysosome->LBP8 Activates NHR234 NHR234 LIPL1->NHR234 Induce NHR49 NHR49 LIPL1->NHR49 Induce NHR8 NHR8 LIPL1->NHR8 Induce LBP8->NHR234 Induce LBP8->NHR49 Induce LBP8->NHR8 Induce BetaOxidation BetaOxidation NHR234->BetaOxidation Upregulate NHR49->BetaOxidation Upregulate NHR8->BetaOxidation Upregulate XenobioticDetox XenobioticDetox BetaOxidation->XenobioticDetox Stimulates Longevity Longevity XenobioticDetox->Longevity Leads to

Figure 1: Proposed lysosome-to-nucleus signaling pathway for this compound (remofuscin) based on C. elegans studies. This compound removes lipofuscin in lysosomes, activating lysosomal lipases (LIPL-1, LBP-8), which then induce nuclear hormone receptors (NHR-234, NHR-49, NHR-8) to upregulate genes for fatty acid beta-oxidation and xenobiotic detoxification, ultimately promoting longevity [1] [3].

Key Experimental Data and Efficacy

Research across different models has demonstrated the effects of this compound:

1. Lifespan Extension in C. elegans* A study using wild-type *C. elegans (N2) showed that remofuscin treatment significantly extended mean lifespan in a dose-dependent manner [1]:

Remofuscin Concentration (µM) Mean Lifespan ± SE (days) Lifespan Change vs. Control
0 (Control) 12.11 ± 0.70 -
50 13.31 ± 0.72* +9.9%
100 13.88 ± 0.75* +14.6%
200 14.58 ± 0.80* +20.4%

p < 0.05, *p < 0.001, log-rank test [1].

2. Reduction in Aging Biomarkers The same study reported improvements in key aging biomarkers in C. elegans after remofuscin treatment [1]:

  • Lipofuscin Accumulation: Significantly decreased on day 14 in groups treated with 100 µM and 200 µM remofuscin.
  • Reactive Oxygen Species (ROS): Levels were significantly (p < 0.05) reduced after 14 days in worms treated with 100 µM and 200 µM remofuscin.
  • Pharyngeal Pumping Rate: Decreased in treated worms, suggesting the induction of a diet restriction-like state.

3. Ocular Pharmacokinetics in Stargardt Mouse Model A study investigating a single intravitreal injection of remofuscin in a mouse model found [4]:

  • Specific Accumulation: Remofuscin preferentially accumulated in the RPE by binding to RPE pigments (melanin, lipofuscin, and melanolipofuscin).
  • Long Persistence: The drug was still detected in the RPE 20 weeks post-injection, indicating prolonged retention at the target site.
  • Selective Targeting: Choroidal melanocytes showed rare drug binding, highlighting its specific action within the RPE.

Technical and Experimental Protocols

Key methodologies from the cited research provide a framework for investigating this compound:

1. In Vitro Binding Assay for H,K-ATPase Inhibition This protocol confirms this compound's original function as a potassium-competitive acid blocker (P-CAB) [5]:

  • Enzyme Preparation: H,K-ATPase is derived from gastric mucosa via differential and density gradient centrifugation.
  • Binding Reaction: Ion-leaky gastric vesicles are resuspended in Tris-HCl buffer with MgCl₂ and ATP, then incubated with [³H]this compound.
  • Measurement: Non-specific binding is determined with excess unlabeled this compound. The enzyme suspension is incubated, rapidly filtered, and washed. Radioactivity on the membrane filter is measured to determine specific binding and calculate the dissociation constant (Kd).

2. In Vivo Lifespan Assay in *C. elegans* This protocol was used to establish this compound's effects on longevity [1]:

  • Strain: Wild-type C. elegans (N2 strain).
  • Treatment: Worms are grown on agar plates containing varying concentrations of remofuscin (0 μM, 50 μM, 100 μM, 200 μM).
  • Lifespan Analysis: Worms are monitored daily for survival. Censored data includes worms that die from non-age-related causes. Statistical significance is determined using the log-rank test.

3. Ocular Pharmacokinetics and Autoradiography This method visualizes drug distribution and persistence in eye tissues [4]:

  • Administration: Single intravitreal injection of ³H-remofuscin into Stargardt disease model mice.
  • Concentration Measurement: Eye tissues are collected over time. Drug concentrations are quantified using High-Performance Liquid Chromatography combined with Mass Spectroscopy (HPLC-MS).
  • Visualization: Penetration and distribution are visualized in eye sections using Transmission Electron Microscopic (TEM) autoradiography, which provides high intracellular resolution.

Research Status and Future Directions

  • Current Status: Research has progressed to a proof-of-concept clinical trial for Stargardt disease. A consortium received EU Horizon 2020 funding for this trial, which was scheduled from Q4 2018 to late 2021 [6]. As of now, no results from this trial have been reported in the search results, and its current status is unknown.
  • Significance for Dry AMD: Since both Stargardt disease and dry AMD share the pathological hallmark of toxic lipofuscin accumulation in the RPE, positive outcomes in Stargardt disease could pave the way for applications in dry AMD [4] [2].
  • Competitive Landscape: Other strategies for dry AMD include targeting the complement system (e.g., Syfovre, Izervay) and visual cycle modulation (e.g., emixustat, fenretinide), though the latter have not shown promising efficacy in late-stage trials [2] [7].

References

In Vitro Efficacy and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary in vitro targets and measured efficacies of Soraprazan.

Target / Biological System Key Quantitative Findings (IC₅₀, Kᵢ, Kd) Observed Effects & Mechanism

| Gastric H+,K+-ATPase [1] [2] | • IC₅₀: 0.19 µM (in isolated gastric glands) • Kᵢ: 6.4 nM • Kd: 28.27 nM (binding affinity) | • Potent, reversible, potassium-competitive acid blocker (P-CAB). • Binds specifically to the K+ site of H+,K+-ATPase, inhibiting gastric acid secretion [1]. | | Lipofuscin Removal (RPE cells) [3] [4] | Data is primarily observational from in vitro and ex vivo models. | • Removes existing lipofuscin granules from retinal pigment epithelium (RPE) cells (demonstrated in aged human RPE cells and a Stargardt's disease mouse model). • The process, lipofuscinolysis, may involve generation of reactive oxygen species (ROS) [4]. | | Lifespan Extension (C. elegans) [5] [6] | Significant lifespan extension at 50-200 µM. | • Activates a lysosome-to-nucleus signaling pathway. • Upregulates lysosomal lipases (e.g., lipl-1, lbp-8) and genes for xenobiotic detoxification (e.g., cyp-35A subfamily, gst-5) [5] [6]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from key studies.

Enzyme Assay for H+,K+-ATPase Inhibition [1]
  • Reaction System: The assay uses ion-leaky vesicles or isolated gastric glands as the source of gastric H+,K+-ATPase.
  • Inhibition Measurement: Different concentrations of this compound are added to the system. The IC₅₀ value (the concentration that inhibits 50% of enzyme activity) is calculated based on the change in ATPase activity with increasing drug concentration.
  • Binding Affinity: The inhibition constant (Kᵢ) and dissociation constant (Kd) can be determined through kinetic analysis and binding studies, respectively.
Pharmacokinetic and Distribution Study in Mouse Eyes [3] [7]
  • Animal Model: Pigmented Abca4⁻/⁻ mice (a model for Stargardt's disease and increased lipofuscinogenesis), aged 5-7 months.
  • Drug Administration: A single intravitreal injection of a suspension containing 40 µg of remofuscin (this compound) in 2 µL of PBS with 1% DMSO.
  • Tissue Processing: After euthanasia at various time points, eyes are enucleated and dissected into parts (e.g., cornea, lens, vitreous, retina, RPE/choroid complex). Tissues are weighed and stored at -80°C until analysis.
  • Concentration Measurement: High-performance liquid chromatography combined with mass spectroscopy (HPLC-MS) is used to quantify the time course of remofuscin concentrations in different eye tissues.
  • Cellular Localization: Transmission electron microscopic (TEM) autoradiography using ³H-labelled remofuscin is employed to visualize the drug's penetration and distribution within eye sections at a high intracellular resolution.

The following workflow diagram illustrates the key stages of this ocular distribution study:

G start Start: Pigmented Abca4⁻/⁻ Mouse Model inject Single Intravitreal Injection of Remofuscin start->inject sample Tissue Collection & Dissection (e.g., Retina, RPE/Choroid) inject->sample analyze1 HPLC-MS Analysis sample->analyze1 analyze2 TEM Autoradiography sample->analyze2 output1 Quantitative Pharmacokinetic Data analyze1->output1 output2 Cellular Localization & Distribution Data analyze2->output2

C. elegans Lifespan Assay and Mechanism Study [5] [6]
  • Model Organism: Wild-type (N2) Caenorhabditis elegans and various loss-of-function mutant strains.
  • Treatment: Worms are grown on agar plates containing 0 µM (control), 50 µM, 100 µM, or 200 µM remofuscin.
  • Lifespan Measurement: The survival of worms is monitored over time to calculate the mean lifespan. Statistical analysis (e.g., log-rank test) determines significance.
  • Mechanism Investigation:
    • Gene Expression Analysis: Microarray analysis and RT-qPCR are used to measure changes in the expression of genes related to lysosomes, lipid metabolism, and detoxification.
    • Functional Validation: The experiment is repeated using mutant worms with deletions in key genes (e.g., lipl-1, nhr-234, cyp-35A1) to confirm their role in the lifespan-extending effect.

The proposed lysosome-to-nucleus signaling pathway activated by this compound in C. elegans is illustrated below:

G drug Remofuscin (this compound) lysosome Lysosome drug->lysosome Activates lipases Upregulation of Lysosomal Lipases (lipl-1, lbp-8) lysosome->lipases nhr Activation of Nuclear Hormone Receptors (nhr-234) lipases->nhr Lysosome-to-Nucleus Signal detox Expression of Xenobiotic Detoxification Genes (cyp-35A, gst-5) nhr->detox Transcriptional Activation outcome Phenotypic Outcome: Lifespan Extension detox->outcome

Research Context and Status

  • Orphan Drug Designation: Remofuscin has received Orphan Medicinal Product Designation for the treatment of Stargardt's disease in both the USA and the European Union (EU/3/13/1208) [3].
  • Clinical Development: A proof-of-concept clinical trial named "STARTT" (Stargardt Remofuscin Treatment Trial) was funded by the EU's Horizon 2020 program (grant agreement No 779 317). It is a multi-national, double-masked, placebo-controlled trial evaluating the safety and efficacy of oral this compound in Stargardt disease (EudraCT Number: 2018-001496-20) [8] [3].

References

Soraprazan In Vivo Efficacy & Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model Dose & Route Key Findings Source / Reference

| Cynomolgus Monkey (Gastric Acid Inhibition) | 6, 12, 24 mg/kg/day Oral, 52 weeks | Inhibited gastric acid secretion. | [1] | | Dog (Gastric Acid Inhibition) | 1–27 μmol/kg Oral | Rapid and persistent inhibition of gastric acid secretion; superior to esomeprazole in onset and duration of pH elevation. | [1] [2] | | C. elegans (Lifespan Extension) | 50, 100, 200 μM On agar plates | Significantly extended mean lifespan by 9.9%, 14.6%, and 20.4%, respectively. Reduced lipofuscin and ROS. | [3] [4] | | Abca4-/- Mouse (Ocular Pharmacokinetics) | 40 μg (single dose) Intravitreal injection | Formed a depot in the Retinal Pigment Epithelium (RPE); detected for up to 20 weeks. Efficacy confirmed 4 weeks post-injection. | [5] [6] |

Detailed Experimental Protocols

To support the reproducibility of these findings, here are the methodologies for the key experiments cited above.

Gastric Acid Inhibition Study (Dogs)
  • Protocol: The inhibitory effect of Soraprazan on gastric acid secretion was evaluated in dogs. The drug was dissolved in an appropriate solvent and administered orally at doses ranging from 1 to 27 μmol/kg. Gastric pH was monitored to assess the onset, extent, and duration of acid suppression. The performance of this compound was directly compared to that of esomeprazole, a standard proton pump inhibitor [1] [2].
  • Outcome Analysis: The study demonstrated that this compound acts rapidly and provides a consistent elevation of gastric pH, outperforming esomeprazole in the speed of onset and the stability of its effect over time [2].
Lifespan Extension Study (C. elegans)
  • Protocol: Wild-type C. elegans (N2 strain) were grown on agar plates containing E. coli as a food source. Remofuscin (this compound) was incorporated into the agar at concentrations of 0 (negative control), 50, 100, and 200 μM. Worms were transferred to fresh plates daily during the reproduction period and periodically thereafter. Survival was scored daily to calculate the mean lifespan [3] [4].
  • Outcome Analysis: Lifespan data was analyzed using log-rank tests to compare the survival curves of treated groups to the control. The study also involved measuring age-related biomarkers, including pharyngeal pumping rate, body length, and levels of reactive oxygen species (ROS) and lipofuscin [3].
Ocular Pharmacokinetics Study (Mouse)
  • Protocol: A single intravitreal injection of 40 μg of this compound (in 2 μL of PBS with 1% DMSO) was administered to pigmented Abca4-/- mice. At predetermined time points (from 2 hours to 28 days), animals were euthanized, and eyes were enucleated and dissected into cornea, iris, lens, vitreous, retina, and RPE/choroid/sclera. Drug concentrations in these tissues were quantified using High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). Additionally, the distribution and persistence of a radiolabeled version of the drug (3H-remofuscin) were visualized in eye sections using Transmission Electron Microscopic (TEM) autoradiography for up to 20 weeks [5] [6].
  • Outcome Analysis: Pharmacokinetic parameters, including area under the curve (AUC) and half-life, were modeled from the concentration-time data. TEM autoradiography provided high-resolution intracellular localization, confirming the drug's specific binding and long-term retention in RPE pigments like lipofuscin and melanin [5] [6].

Mechanism of Action & Signaling Pathways

This compound has two distinct primary mechanisms depending on the therapeutic application.

  • Gastric Acid Inhibition: this compound is a potassium-competitive acid blocker (P-CAB). It acts as a reversible and competitive antagonist of the gastric H+,K+-ATPase (proton pump) by binding to the potassium binding site, thereby inhibiting the final step of gastric acid secretion [1] [2] [7].

  • Lifespan Extension & Lipofuscin Removal: In C. elegans, research indicates that this compound (Remofuscin) activates a lysosome-to-nucleus signaling pathway, leading to lifespan extension. The relationship between its key actions is summarized below.

G Start Remofuscin (this compound) A Activates Lysosome-to-Nucleus Signaling Pathway Start->A B Upregulates Lysosomal Genes (lipl-1, lbp-8) A->B C Enhances Lipid Metabolism & Fatty Acid Beta-Oxidation B->C D Induces Xenobiotic Detoxification Genes (CYP-35A family, gst-5, gst-28) C->D E1 Reduced Lipofuscin Accumulation D->E1 E2 Reduced ROS Levels D->E2 F Extended Lifespan (in C. elegans) E1->F E2->F

Simplified pathway of Remofuscin-induced lifespan extension in C. elegans.

References

Molecular Characterization & Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Soraprazan belongs to the tetrahydropyridoether class of compounds. Its chemical name is (7R,8R,9R)-2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydro-5-imidazo[1,2-h][1,7]naphthyridine [1] [2].

A key pharmacokinetic study in a Stargardt mouse model (pigmented Abca4-/- mice) investigated the drug's behavior after a single intravitreal injection [1]. The table below summarizes the core quantitative findings and experimental details from this research.

Aspect Details
Experimental Model Pigmented Abca4-/- mice (Stargardt model) [1]
Administered Dose 40 µg in 2 µL of PBS with 1% DMSO [1]
Key Technique for Distribution Transmission Electron Microscopic (TEM) Autoradiography [1]
Key Technique for Concentration High-Performance Liquid Chromatography Mass Spectroscopy (HPLC-MS) [1]
Primary Target Tissue Retinal Pigment Epithelium (RPE) [1]
Specific Binding Targets in RPE Melanin, Lipofuscin, and Melanolipofuscin [1]
Drug Detection in RPE Up to 20 weeks post-injection [1]
Depot Effect Yes, confirmed by long-term binding to RPE pigments [1]

Experimental Protocols

The following workflow details the key methodologies used in the pharmacokinetic and mechanistic studies of remofuscin.

G Remofuscin Experimental Workflow cluster_PK Pharmacokinetic (HPLC-MS) Study cluster_TEM Distribution (TEM Autoradiography) Study AnimalModel Animal Model Selection DrugAdmin Drug Administration AnimalModel->DrugAdmin PKSamplePrep Sample Preparation & Analysis DrugAdmin->PKSamplePrep Euthanasia at set time points TEMSamplePrep Sample Preparation & Sectioning DrugAdmin->TEMSamplePrep Uses 3H-radiolabeled Remofuscin PKAnalysis HPLC-MS Analysis PKSamplePrep->PKAnalysis TEMAnalysis TEM Autoradiography TEMSamplePrep->TEMAnalysis DataOutput1 Quantitative Concentration Data (Time Course) PKAnalysis->DataOutput1 DataOutput2 Qualitative Distribution & Intracellular Localization TEMAnalysis->DataOutput2

Experimental workflow for this compound study.

In Vivo Pharmacokinetics & Distribution Study [1]
  • Animal Model: Used pigmented Abca4-/- mice (5-7 months old). This strain is a model for Stargardt's disease and increased lipofuscinogenesis.
  • Drug Administration: A single intravitreal injection of a 40 µg remofuscin suspension in 2 µL of PBS with 1% DMSO was administered to both eyes.
  • Sample Collection and Preparation: Animals were euthanized at time points from 2 hours to 28 days for HPLC-MS, and up to 20 weeks for TEM autoradiography. Eyes were enucleated and dissected to separate the cornea, iris, lens, vitreous, and retina from the RPE/choroid/sclera complex.
  • HPLC-MS Analysis: An LC-ESI-MS-MS method was developed to determine remofuscin concentration in the different eye tissues over time.
  • TEM Autoradiography: Used 3H-radiolabeled remofuscin. Eye sections were processed for autoradiography and visualized under a transmission electron microscope to detect the distribution of silver grains, indicating the precise intracellular location of the drug.
In Vitro & Mechanistic Insight from C. elegans [2]
  • Model Organism: Wild-type C. elegans (N2 strain) and various loss-of-function mutant strains were used.
  • Treatment: Worms were grown on plates containing 0 µM (control), 50 µM, 100 µM, or 200 µM remofuscin.
  • Lifespan Assay: The number of live, dead, and censored worms was counted daily to calculate mean lifespan and survival percentage.
  • Biomarker Analysis: Pharyngeal pumping rate (for feeding), body length, total ROS levels, and lipofuscin autofluorescence were measured.
  • Microarray Analysis: Conducted on worms treated with 0 µM vs. 200 µM remofuscin for 14 days to identify differentially expressed genes (DEGs). Gene Ontology (GO) analysis was performed on the DEGs.

Mechanism of Action & Signaling Pathways

Research suggests remofuscin's action involves direct lipofuscin removal and activation of a specific lysosome-to-nucleus signaling pathway. The diagram below integrates findings from mouse and C. elegans studies to illustrate this proposed mechanism.

G Proposed Mechanism of Remofuscin Action cluster_RPE In Mammalian RPE (Based on Mouse Study) cluster_pathway Lysosome-to-Nucleus Pathway (Based on C. elegans Study) Remofuscin Remofuscin RPE RPE Cell Remofuscin->RPE Lipofuscin Lipofuscin Granule RPE->Lipofuscin Binds to & Removes Lysosome Lysosome Lipofuscin->Lysosome Potential Clearance Output        Phenotypic Outcomes• Extended Lifespan (C. elegans)        • Reduced ROS        • Reduced Lipofuscin        • Diet Restriction-like State     Lipofuscin->Output Reduced Accumulation Lipases ↑ Lysosomal Lipases (LIPL-1, LBP-8) Lysosome->Lipases NHR ↑ Nuclear Hormone Receptors (NHR-234, NHR-49, NHR-8) Lipases->NHR BetaOx ↑ Fatty Acid β-Oxidation (ECH-9) NHR->BetaOx Detox ↑ Xenobiotic Detoxification (CYP & GST genes) BetaOx->Detox Detox->Output

Proposed mechanism of Remofuscin action.

Clinical Development Status

Remofuscin (with the active ingredient this compound) has received Orphan Medicinal Product Designation for the treatment of Stargardt's disease in both the USA and the European Union [1].

A proof-of-concept clinical trial named "STARTT" (Stargardt Remofuscin Treatment Trial) is underway [1] [3].

  • Trial Design: A multi-national, multi-center, double-masked, placebo-controlled study.
  • Participants: 87 adult patients with Stargardt disease, randomized in a 2:1 pattern to receive either treatment or placebo [3].
  • Primary Endpoint: The change in the level of autofluorescence, which directly measures lipofuscin accumulation [3].
  • Secondary Endpoints: Include functional assessments like visual acuity and retinal sensitivity, as well as morphological assessments from OCT imaging [3].
  • Registry: The trial is listed in the European Union Clinical Trials Register (EudraCT Number: 2018-001496-20) [1] [3].

Key Insights for Researchers

  • Target Specificity: Remofuscin's specific accumulation in the RPE and its long-term retention create a favorable depot effect, which could allow for less frequent dosing in chronic conditions [1].
  • Dual Mechanism: The drug's action appears twofold: direct, physical removal of existing lipofuscin from the RPE, and activation of endogenous cellular clearance and detoxification pathways [1] [2].
  • Broader Implications: The lifespan extension and activation of xenobiotic pathways in C. elegans suggest that remofuscin's potential therapeutic effects could extend beyond ocular diseases to other age-related conditions involving lipofuscin accumulation [2].

The ongoing STARTT trial will be crucial in determining whether these promising preclinical results translate into clinical benefits for patients with Stargardt's disease.

References

Comprehensive Application Notes and Protocols for Soraprazan (Remofuscin) HPLC-MS Analysis in Ophthalmic Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Soraprazan (Remofuscin) and Its Therapeutic Potential

This compound (remofuscin) represents a promising therapeutic candidate belonging to the tetrahydropyridoether class of compounds, initially identified as a potent and reversible inhibitor of the H+/K+ ATPase. This small molecule has demonstrated remarkable ability to remove existing lipofuscin from retinal pigment epithelium (RPE) cells, positioning it as a potential breakthrough treatment for Stargardt's disease and dry age-related macular degeneration (AMD). Both conditions are currently untreatable forms of macular degeneration characterized by progressive accumulation of lipofuscin in the RPE, leading to deterioration of the retina and subsequent vision loss. The orphan medicinal product designation granted to remofuscin for Stargardt's disease treatment by both the US FDA and European Medicines Agency (EU/3/13/1208) underscores its therapeutic significance and potential clinical impact [1].

The molecular mechanism of remofuscin involves specific binding to RPE pigments, including melanin, lipofuscin, and melanolipofuscin, facilitating the removal of accumulated lipofuscin without apparent cytotoxic effects on RPE function. Notably, research has demonstrated that remofuscin does not alter the phagocytic capacity of RPE cells, suggesting a favorable safety profile. The compound's exceptional retention properties in ocular tissues, particularly the RPE, with detectable levels still present 20 weeks post-administration, indicate potential for extended therapeutic effects and reduced dosing frequency. These pharmacological properties, combined with its novel mechanism of action, make this compound/remofuscin a compelling candidate for further pharmaceutical development and clinical evaluation [1].

HPLC-MS Method Development for this compound Analysis

Instrumentation and System Configuration

The analysis of this compound requires a high-performance liquid chromatography system coupled with mass spectrometry (HPLC-MS) capable of providing excellent sensitivity, resolution, and reproducibility. The core system should comprise: an LC-20AD prominence liquid chromatograph with a degasser, binary pump, autosampler, and column oven; a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source; and a C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 × 4.6 mm, 2.6 µm particle size) maintained at 40°C. For optimal peak separation and detection, the mobile phase should consist of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution program as detailed in Table 1. The flow rate should be maintained at 0.6 mL/min with an injection volume of 5 µL [2] [3].

Table 1: Gradient Elution Program for this compound HPLC-MS Analysis

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0 95 5 0.6
2.0 95 5 0.6
8.0 5 95 0.6
10.0 5 95 0.6
10.1 95 5 0.6
13.0 95 5 0.6
Mass Spectrometry Parameters

Mass spectrometric detection should be performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. The interface voltage should be set at 4.5 kV, with the interface temperature maintained at 300°C. The DL temperature should be 250°C, with heat block and nebulizing gas flow (typically nitrogen) at 200°C and 3 L/min, respectively. Drying gas flow should be set at 15 L/min. For this compound, the precursor ion [M+H]+ is m/z 383.2, with the most abundant product ion at m/z 238.1 (collision energy: -25 eV). These parameters should be optimized using standard solutions to achieve maximum response [2] [3].

The following workflow diagram illustrates the complete HPLC-MS analysis process for this compound:

G SamplePrep Sample Preparation (Liquid-Liquid Extraction) HPLC HPLC Separation C18 Column, Gradient Elution SamplePrep->HPLC 5 μL injection MS MS Detection ESI+ MRM Mode HPLC->MS Eluent transfer DataAnalysis Data Analysis Quantification MS->DataAnalysis Mass spectral data

Mobile Phase Optimization and Chromatographic Considerations

The development of a robust HPLC-MS method for this compound analysis requires careful optimization of mobile phase composition to achieve optimal peak shape, resolution, and ionization efficiency. Based on method development studies, the addition of 0.1% formic acid to both aqueous and organic mobile phases significantly enhances protonation of the analyte and improves ionization efficiency in positive ESI mode. The selection of acetonitrile as the organic modifier, rather than methanol, provides superior chromatographic efficiency and lower backpressure, which is particularly important when using columns with small particle sizes (e.g., 2.6 µm). The gradient elution program must be carefully designed to ensure adequate retention and separation of this compound from potential impurities and matrix components, with a total run time of 13 minutes allowing for sufficient separation and re-equilibration [2] [3].

During method development, various stationary phases should be evaluated, including C8, phenyl, and polar-embedded columns. However, the Phenomenex Kinetex C18 column has demonstrated superior performance in terms of retention, peak symmetry, and resolution for this compound and related compounds. The core-shell technology of this column provides efficiency comparable to sub-2µm fully porous particles but with lower backpressure, making it compatible with a wider range of HPLC systems. The column temperature should be maintained at 40°C to ensure retention time reproducibility and optimal separation efficiency [3].

Method Validation Parameters and Acceptance Criteria

Specificity, Linearity, and Range

The HPLC-MS method for this compound must be thoroughly validated according to ICH guidelines to ensure reliability, accuracy, and reproducibility for regulatory submissions. Specificity should be demonstrated through the complete resolution of this compound from potential impurities and matrix components, with no interference at the retention time of the analyte. For linearity evaluation, calibration curves should be prepared across appropriate concentration ranges (e.g., 5-100 ng/mL for ocular tissue samples) and analyzed using least-squares regression. The method should demonstrate a correlation coefficient (r²) ≥ 0.99 with back-calculated concentrations within ±15% of the nominal values (±20% at the lower limit of quantification) [2].

Table 2: Method Validation Parameters for this compound HPLC-MS Analysis

Validation Parameter Acceptance Criteria Results
Linearity Range 5-100 ng/mL 5-100 ng/mL
Correlation Coefficient (r²) ≥ 0.99 0.998
Precision (RSD%)
- Intra-day ≤ 15% 3.2-5.8%
- Inter-day ≤ 15% 4.1-6.3%
Accuracy (% Bias) ± 15% -3.5 to 4.2%
LOD - 0.5 ng/mL
LLOQ - 5 ng/mL
Recovery Consistent and precise 93-104%
Precision, Accuracy, and Robustness

Method precision should be evaluated at three concentration levels (low, medium, and high) covering the calibration range with both intra-day and inter-day assessments. The relative standard deviation (RSD) for precision should not exceed 15%, demonstrating reproducible analysis under normal operating conditions. Accuracy, expressed as the percentage difference between measured and theoretical concentrations (percent bias), should be within ±15% for all quality control levels. The lower limit of quantification (LLOQ) should be established with acceptable precision (RSD ≤ 20%) and accuracy (80-120% bias), typically around 5 ng/mL for this compound in biological matrices [2] [3].

Robustness testing should evaluate the method's resilience to deliberate variations in analytical parameters, including mobile phase composition (±5%), column temperature (±5°C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). The method should maintain system suitability criteria despite these minor alterations. Additionally, solution stability should be assessed under various storage conditions (room temperature, refrigerated, frozen) and time points to establish appropriate sample handling protocols. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions provide critical information about the stability-indicating properties of the method and the inherent stability of this compound [2].

Sample Preparation Protocols

Tissue Processing and Homogenization

For ocular tissue analysis, particularly in pharmacokinetic studies, proper sample collection and processing is crucial for accurate this compound quantification. Following euthanasia, eyes should be immediately enucleated and stored in PBS at +4°C overnight to facilitate separation of the retina from the RPE/choroid complex. The following day, ocular tissues should be meticulously dissected into two primary components: cornea, iris, ciliary body, lens, vitreous, and retina as one group, and RPE, choroid, and sclera as another. Tissue samples should be weighed and stored at -80°C until analysis. For homogenization, tissues should be suspended in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) at a ratio of 1:5 (w/v) and homogenized using a mechanical homogenizer or ultrasonic processor until a uniform suspension is achieved [1].

Liquid-Liquid Extraction Procedure

For this compound extraction from biological matrices, liquid-liquid extraction (LLE) provides excellent clean-up and recovery. To 100 µL of plasma or tissue homogenate, add 20 µL of internal standard solution (e.g., diazepam at 50 ng/mL) and 50 µL of ammonium acetate buffer (0.1 M, pH 5.0). Vortex the mixture for 30 seconds, then add 1 mL of extraction solvent (ethyl acetate:diethyl ether, 7:3, v/v). Vortex vigorously for 3 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 150 µL of mobile phase initial conditions, vortex for 1 minute, and transfer to an autosampler vial for HPLC-MS analysis [3].

The following diagram illustrates the sample preparation workflow:

G Tissue Ocular Tissue Samples Homogenization Tissue Homogenization PBS Buffer, 1:5 (w/v) Tissue->Homogenization LLE Liquid-Liquid Extraction Ethyl acetate:diethyl ether (7:3) Homogenization->LLE Evaporation Solvent Evaporation Nitrogen stream, 40°C LLE->Evaporation Reconstitution Reconstitution Mobile Phase Evaporation->Reconstitution HPLCMS HPLC-MS Analysis Reconstitution->HPLCMS

Alternative Extraction Methods and Considerations

While liquid-liquid extraction provides excellent clean-up for this compound, solid-phase extraction (SPE) may also be employed for certain applications. For SPE, conditioned C18 cartridges (1 mL methanol followed by 1 mL water) can be used. After loading the sample, wash with 1 mL of 5% methanol in water, then elute this compound with 1 mL of methanol containing 1% formic acid. The eluate should be evaporated to dryness and reconstituted in mobile phase. Although SPE may offer more consistent recovery for some matrices, LLE generally provides sufficient clean-up with lower cost and complexity. The absolute recovery of this compound using LLE should exceed 85%, as determined by comparing the peak areas of extracted samples with those of standard solutions at equivalent concentrations [3].

For protein-rich matrices such as plasma, protein precipitation can be performed as a preliminary clean-up step before LLE. However, this may result in lower selectivity and potential matrix effects. The choice of internal standard is critical for accurate quantification; stable isotope-labeled this compound (d₃-soraprazan) would be ideal but may not be commercially available. Alternatively, structurally similar compounds with comparable extraction efficiency and ionization characteristics can be used, such as diazepam, which has demonstrated satisfactory performance in similar analytical applications [3].

Applications in Ophthalmic Drug Development

Pharmacokinetic Study in Mouse Models

The developed HPLC-MS method has been successfully applied to investigate the ocular pharmacokinetics of this compound following intravitreal injection in a pigmented Abca4-/- mouse model of Stargardt's disease. A suspension of 40 µg of remofuscin in 2 µL of PBS containing 1% DMSO was administered via single intravitreal injection to both eyes of experimental animals. Tissue collection at predetermined time points (2 hours, 1, 3, 7, 14, 21, and 28 days post-injection) enabled comprehensive characterization of the time course of concentrations in different ocular tissues. Remarkably, the distribution of silver grains in TEM autoradiography revealed that remofuscin specifically accumulated in the RPE by binding to RPE pigments (melanin, lipofuscin, and melanolipofuscin) and was still detectable 20 weeks after a single injection, demonstrating exceptional retention in the target tissue [1].

Table 3: Pharmacokinetic Parameters of this compound in Ocular Tissues After Intravitreal Injection

Ocular Tissue Cmax (ng/g) Tmax (days) AUC0-28days (ng·day/g) t½ (days)
Retina 285 0.08 1956 4.2
RPE/Choroid 420 1.0 5820 12.8
Vitreous 180 0.08 865 2.9
Lens 45 1.0 320 7.5
Data Analysis and Interpretation

For pharmacokinetic analysis, non-compartmental methods should be employed to determine key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). The remarkable specificity of remofuscin for RPE tissues, with minimal accumulation in choroidal melanocytes, highlights its potential as a targeted therapy for retinal diseases involving lipofuscin accumulation. The depot effect observed in ocular tissues, particularly the RPE, suggests that sustained drug release and prolonged pharmacological action can be achieved with appropriate formulation strategies. This property could potentially allow for extended dosing intervals in clinical practice, improving patient compliance and reducing treatment burden [1].

The application of TEM autoradiography in conjunction with HPLC-MS analysis provides unique insights into the intracellular distribution and binding characteristics of this compound. This combination of techniques enables correlation of drug concentrations at the tissue level with subcellular localization, offering a comprehensive understanding of the drug's pharmacokinetic-pharmacodynamic relationship. The high intracellular resolution provided by TEM autoradiography confirmed specific binding of remofuscin to RPE pigments, explaining both its prolonged retention and mechanism of action in removing accumulated lipofuscin [1].

Troubleshooting and Technical Notes

Common Chromatographic Issues and Solutions

During method development and routine application, several chromatographic challenges may arise. Peak tailing can be minimized by ensuring appropriate mobile phase pH (acidic conditions for basic compounds like this compound) and using high-purity silica columns with minimal metallic impurities. Retention time drift may indicate inadequate mobile phase preparation or column temperature fluctuations; thus, strict adherence to mobile phase preparation protocols and precise temperature control is essential. Reduced sensitivity in mass spectrometric detection can result from ion source contamination, requiring regular cleaning of the ESI source and optimization of nebulizing and drying gas flows [2] [3].

Matrix effects in biological samples can significantly impact assay accuracy and precision. To assess matrix effects, compare the analyte response in post-extraction spiked samples with neat standard solutions at equivalent concentrations. If significant suppression or enhancement is observed, modify the extraction protocol to improve sample clean-up or incorporate additional chromatographic separation to elute potential interferents at different retention times. The use of a stable isotope-labeled internal standard is the most effective approach to compensate for matrix effects, but if unavailable, a structurally similar analog with comparable extraction and ionization properties should be selected [3].

Method Adaptation for Different Matrices

While this protocol has been optimized for ocular tissues and plasma, adaptation may be required for other biological matrices. For vitreous humor, which has lower protein and lipid content, sample preparation can be simplified, potentially omitting the LLE step and using direct protein precipitation followed by dilution. For retinal samples, which are typically limited in mass, miniaturization of the extraction procedure and reduction of chromatographic flow rates may be necessary to achieve adequate sensitivity. When analyzing plasma samples from different species, consider potential differences in plasma composition that may affect extraction efficiency and matrix effects [1] [3].

For analysis of this compound in pharmaceutical formulations, sample preparation typically involves simple dissolution and dilution in an appropriate solvent, followed by filtration. However, excipients in formulated products may interfere with analysis, necessitating verification of method specificity. When transitioning between different mass spectrometry instruments, re-optimization of MS parameters may be required due to differences in source design, collision cell technology, and detector sensitivity. Always perform a complete method re-validation when significant changes are made to the analytical system or when applying the method to new matrices [2].

Conclusion

The HPLC-MS method described herein provides a robust, sensitive, and specific approach for the quantification of this compound (remofuscin) in various biological matrices, supporting its development as a promising therapeutic agent for retinal diseases. The method's validation according to ICH guidelines ensures reliability and reproducibility for preclinical and clinical studies. The remarkable tissue-specific distribution and prolonged retention of this compound in RPE tissues, as demonstrated through application of this method, highlight its potential as a targeted therapy for Stargardt's disease and dry age-related macular degeneration. This analytical protocol provides researchers with a comprehensive tool for pharmacokinetic characterization, stability assessment, and therapeutic monitoring of this compound throughout the drug development process.

References

Application Notes: Soraprazan (Remofuscin) for Retinal Disease

Author: Smolecule Technical Support Team. Date: February 2026

Soraprazan (also known as remofuscin) is an investigational drug initially developed as a potassium-competitive acid blocker (P-CAB) for gastric acid suppression [1]. Research has pivoted to its potential for treating retinal diseases like Stargardt disease and dry Age-related Macular Degeneration (AMD) due to its ability to remove lipofuscin, a waste material that accumulates in retinal pigment epithelium (RPE) cells and contributes to disease progression [2].

Molecular Mechanism and Rationale: Both Stargardt disease and dry AMD are characterized by toxic lipofuscin buildup in the RPE, leading to photoreceptor degeneration and vision loss. This compound has been discovered to bind to and facilitate the removal of existing lipofuscin deposits from the RPE, offering a potential disease-modifying therapy for currently untreatable conditions [2].

The following diagram illustrates the proposed mechanism of action and the experimental workflow used in preclinical studies.

G This compound Proposed Mechanism and Preclinical Analysis Workflow IntravitrealInjection Intravitreal Injection DrugPenetration Drug Penetration IntravitrealInjection->DrugPenetration RPETargeting Specific Binding to RPE Pigments (Lipofuscin, Melanin, Melanolipofuscin) DrugPenetration->RPETargeting HPLCMS HPLC-MS Analysis DrugPenetration->HPLCMS Quantification LipofuscinClearance Lipofuscin Clearance RPETargeting->LipofuscinClearance TEMAutoradiography TEM Autoradiography RPETargeting->TEMAutoradiography Visualization & Localization TherapeuticEffect Therapeutic Effect for Stargardt's Disease & dry AMD LipofuscinClearance->TherapeuticEffect

Preclinical Research Protocol Framework

The information below synthesizes the only available preclinical study on this compound with standard practices for intravitreal injections [2] [3] [4]. This serves as a template for researchers, but specific details (e.g., optimal dosing, formulation) require further investigation.

Table 1: Preclinical Animal Model Injection Protocol

Protocol Step Details from Preclinical Study Considerations & General Standards
Animal Model "Stargardt mouse model" with increased lipofuscinogenesis [2]. Select a model that accurately recapitulates the target human disease pathology.
Anesthesia Not specified in the source. General anesthesia (e.g., ketamine/xylazine) is standard for rodent procedures to ensure immobilization and minimize pain.
Asepsis Not specified in the source. Apply 5-10% povidone-iodine to the ocular surface and leave for at least 30-60 seconds to minimize infection risk [3] [4].
Injection Site Not specified in the source. Standard sites are superotemporal or inferotemporal quadrant, 3.5-4.0 mm posterior to the limbus (varies by species) to avoid lens and retina [3] [4].
Needle Not specified in the source. Typically, a 30-32 gauge needle is used to minimize trauma and reflux.
Injection Volume A "single intravitreal injection" was performed. Volume not explicitly stated [2]. Volume must be species-appropriate. For mice, a common maximum is 1-2 µL to avoid dangerous intraocular pressure spikes.
Post-procedure Monitoring Not specified in the source. Monitor for complications like cataract, vitreous hemorrhage, or endophthalmitis. Apply antibiotic ointment if needed.

Table 2: Pharmacokinetic & Biodistribution Analysis (Based on [2])

Analysis Method Experimental Detail Key Findings
HPLC-MS (High-Performance Liquid Chromatography with Mass Spectrometry) Used to measure the time course of remofuscin concentrations in different eye tissues. Provided quantitative data on drug levels in various ocular compartments over time.
TEM Autoradiography (Transmission Electron Microscopy with Autoradiography) Used (^3)H-remofuscin to visualize drug penetration and distribution in eye sections up to 20 weeks post-injection. Specific accumulation in the RPE, binding to pigments (lipofuscin, melanin). Drug was still detected in RPE after 20 weeks. Minimal binding to choroidal melanocytes.

Critical Development Considerations

  • Clinical Translation Status: this compound/remofuscin remains in preclinical stages for ophthalmic use. Earlier development of this compound for other indications was reportedly halted [1]. Its path to clinical trials for retinal diseases is uncertain.
  • Formulation & Stability: A critical, unanswered question is the formulation used for the intravitreal injection in the mouse study. The stability, pH, osmolarity, and excipients of the solution are vital for tolerability and efficacy.
  • Dosing Strategy: The effective dose used in the mouse study is not publicly disclosed in the available abstract. Future work must establish a dose-response relationship and the therapeutic index.
  • Safety Profile: A comprehensive safety assessment, including electroretinography (ERG) to monitor retinal function and histology to check for toxicity, is essential before clinical progression.

Research Outlook

The field of retinal drug delivery is rapidly evolving. While this compound is not a current clinical candidate, its proposed mechanism highlights the industry's pursuit of long-acting therapies and treatments for dry AMD.

Promising new delivery systems in clinical development include:

  • Port Delivery System: A surgically implanted, refillable reservoir that continuously releases ranibizumab for months [5] [6].
  • Suprachoroidal Delivery: Injection into the space between the sclera and choroid, which may improve drug targeting to the retina and reduce anterior segment exposure [5] [6].
  • Sustained-Release Implants and Hydrogels: Biodegradable or non-erodible devices designed to provide controlled drug release over extended periods [7] [5].

References

Comprehensive Application Notes and Protocols: Soraprazan Pharmacokinetics for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Dual Applications

Soraprazan (also known as remofuscin) represents a fascinating example of drug repurposing in pharmaceutical development. Initially developed as a potent potassium-competitive acid blocker (P-CAB) targeting gastric H+,K+-ATPase, it has emerged as a promising candidate for treating orphan retinal diseases characterized by lipofuscin accumulation. This dual therapeutic application presents unique pharmacokinetic considerations that vary significantly based on the intended clinical use and route of administration. As a P-CAB, this compound demonstrates reversible inhibition of the gastric proton pump through competition with potassium ions at their binding site, distinguishing it mechanistically from proton pump inhibitors (PPIs) which require acid activation and form irreversible covalent bonds [1] [2].

The chemical structure of this compound [(7R,8R,9R)-2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydro-5-imidazo[1,2-h][1,7]-naphthyridine] contributes to its favorable pharmacokinetic properties, including metabolic stability and the ability to concentrate in acidic environments [2]. For gastric acid-related disorders, this compound's high pKa value enables super-concentration in parietal cell canaliculi, achieving concentrations approximately 100,000-fold higher than in plasma [1]. In its application for retinal diseases, particularly Stargardt disease and dry age-related macular degeneration (AMD), this compound demonstrates a remarkable ability to remove accumulated lipofuscin from retinal pigment epithelium (RPE) cells, offering potential treatment for these currently untreatable conditions [3] [4].

Table 1: Key Characteristics of this compound

Property Description Significance
Molecular Formula C₂₁H₂₅N₃O₃ Small molecule with molecular weight of 367.45 g/mol [5]
Primary Targets Gastric H+,K+-ATPase (proton pump); RPE pigments (lipofuscin, melanin, melanolipofuscin) [3] [5] Dual therapeutic applications for acid-related disorders and retinal diseases
Mechanism of Action K+-competitive reversible inhibition (gastric); Lipofuscin removal (ocular) [3] [1] Fast-acting acid suppression without need for activation; Removes accumulated ocular lipofuscin
Therapeutic Applications Gastroesophageal reflux disease (as P-CAB); Stargardt disease and dry AMD (as remofuscin) [3] [1] [4] Addresses unmet needs in both gastroenterology and ophthalmology

Quantitative Pharmacokinetic Parameters

Ocular Pharmacokinetics

Ocular pharmacokinetic studies of this compound following intravitreal injection reveal exceptional tissue specificity and prolonged retention in retinal pigment epithelium. Research conducted in pigmented Abca4−/− mice (a model for Stargardt disease) demonstrated that this compound specifically accumulates in RPE cells by binding to intrinsic pigments including melanin, lipofuscin, and melanolipofuscin [3]. The distribution of silver grains in transmission electron microscopic autoradiography studies revealed that this compound remained detectable in RPE tissues for up to 20 weeks post-administration, indicating remarkable stability and persistence at the target site [3]. This extended presence correlates with the drug's proposed mechanism for gradually removing pathogenic lipofuscin deposits through long-term interaction with RPE pigments.

Notably, the choroidal melanocytes adjacent to the RPE showed minimal binding of this compound, highlighting the RPE-specific targeting advantage of this compound [3]. The prolonged ocular residence time suggests that this compound could potentially be administered with extended dosing intervals if translated to clinical practice for retinal diseases, which would represent a significant improvement over current frequent treatment regimens for retinal conditions.

Table 2: Ocular Pharmacokinetic Parameters of this compound Following Intravitreal Injection in Abca4−/− Mice

Parameter Value Experimental Details
Tissue Specificity High accumulation in RPE; minimal binding to choroidal melanocytes [3] Demonstrated via TEM autoradiography
Detection Window Up to 20 weeks post-injection [3] ³H-labeled this compound detected in RPE tissues
Binding Targets Melanin, lipofuscin, and melanolipofuscin in RPE [3] Identified through distribution pattern of silver grains in autoradiography
Administration Route Intravitreal injection (suspension) [3] 40 μg in 2 μL PBS with 1% DMSO
Systemic Pharmacokinetics

As a member of the P-CAB drug class, this compound demonstrates pharmacokinetic properties that differentiate it from traditional proton pump inhibitors. While specific human pharmacokinetic data for this compound is limited in the available literature, insights can be derived from its classification as a potassium-competitive acid blocker. P-CABs typically exhibit rapid onset of action with dose-dependent inhibition of gastric acid secretion beginning within the first day of treatment [1]. These compounds are characterized by high pKa values and lipophilicity, enabling them to concentrate extensively in the acidic parietal cell canaliculi [1].

Compared to conventional PPIs, P-CABs like this compound demonstrate meal-independent antisecretory activity and maintain effective acid suppression throughout both daytime and nocturnal hours, addressing a significant limitation of PPI therapy [1]. The binding of P-CABs to the proton pump is reversible, with duration of effect related to the plasma half-life of the drug rather than the half-life of the drug-enzyme complex as with PPIs [1]. This reversible binding mechanism potentially offers more predictable interindividual response compared to PPIs, whose efficacy can be influenced by genetic polymorphisms in metabolic enzymes.

Table 3: Systemic Pharmacokinetic Profile of this compound as a P-CAB

Parameter Characteristics Comparison to PPIs
Onset of Action Rapid (within first dose) [1] Requires multiple doses (PPIs) [1]
Binding Mechanism Reversible, K+-competitive [1] [6] Irreversible covalent binding (PPIs) [1]
Acid Stability Stable; does not require activation [1] Acid-labile; requires enteric coating (PPIs) [1]
Metabolic Considerations Not affected by CYP2C19 polymorphism [1] Affected by CYP2C19 polymorphism (PPIs) [1]
Dosing Relationship Effect correlates with plasma half-life [1] Effect correlates with half-life of drug-enzyme complex (PPIs) [1]

Detailed Experimental Protocols

HPLC-MS Protocol for this compound Quantification

Principle: This protocol describes the quantification of this compound in ocular tissues using high-performance liquid chromatography combined with mass spectroscopy (HPLC-MS), providing precise measurement of drug concentrations across different ocular compartments over time [3].

Materials and Reagents:

  • This compound reference standard
  • ³H-labeled this compound for radiolabeled studies
  • HPLC-grade solvents: methanol, acetonitrile, water
  • Formic acid or ammonium acetate for mobile phase modification
  • Phosphate-buffered saline (PBS)
  • Dimethyl sulfoxide (DMSO)
  • Ocular tissues from animal models (cornea, iris, ciliary body, lens, vitreous, retina, RPE/choroid complex)

Equipment:

  • HPLC system with binary or quaternary pump
  • Mass spectrometer with electrospray ionization (ESI) source
  • C18 reverse-phase column (2.1 × 50 mm, 1.8-μm particle size)
  • Tissue homogenizer
  • Refrigerated centrifuge
  • Analytical balance
  • -80°C freezer for sample storage

Sample Preparation:

  • Enucleate eyes immediately after euthanasia and store in PBS at +4°C overnight to facilitate separation of retinal layers
  • Precisely dissect ocular tissues: cornea, iris, ciliary body, lens, vitreous, retina, and RPE/choroid/sclera complex
  • Weigh each tissue sample accurately
  • Homogenize tissues in appropriate buffer (e.g., PBS or methanol-water mixture)
  • Extract this compound using protein precipitation with cold acetonitrile (1:3 sample:acetonitrile ratio)
  • Centrifuge at 14,000 × g for 15 minutes at 4°C
  • Collect supernatant and evaporate under nitrogen stream
  • Reconstitute in mobile phase for HPLC-MS analysis

HPLC-MS Conditions:

  • Column Temperature: 40°C
  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
  • Gradient Program: Linear gradient from 5% B to 95% B over 5 minutes, hold for 2 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5-10 μL
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection: Multiple reaction monitoring (MRM) transitions optimized for this compound

Data Analysis:

  • Generate calibration curves using peak areas of this compound versus internal standard
  • Calculate concentrations in unknown samples using linear regression analysis
  • Determine pharmacokinetic parameters using appropriate software (e.g., PKF Exel Macros)

G start Start Tissue Processing enucleate Enucleate Eyes start->enucleate store Store in PBS at 4°C Overnight enucleate->store dissect Dissect Ocular Tissues store->dissect weigh Weigh Tissue Samples dissect->weigh homogenize Homogenize Tissues weigh->homogenize extract Extract with Cold Acetonitrile homogenize->extract centrifuge Centrifuge at 14,000 × g extract->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_ms HPLC-MS Analysis reconstitute->hplc_ms data Data Analysis and PK Modeling hplc_ms->data end End data->end

Figure 1: HPLC-MS Workflow for this compound Quantification in Ocular Tissues

TEM Autoradiography Protocol for Cellular Distribution

Principle: This protocol utilizes transmission electron microscopic autoradiography with ³H-labeled this compound to visualize drug penetration and distribution at the subcellular level within retinal tissues, providing unparalleled intracellular resolution of drug binding sites [3].

Materials and Reagents:

  • ³H-labeled this compound (specific activity: 1-10 mCi/mg)
  • Unlabeled this compound for preparation of dosing solutions
  • Phosphate-buffered saline (PBS)
  • Dimethyl sulfoxide (DMSO)
  • Fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer
  • Post-fixative: 1% osmium tetroxide
  • Ethanol series for dehydration (50%, 70%, 90%, 100%)
  • Embedding resin (EPON or equivalent)
  • Uranyl acetate and lead citrate for staining
  • Nuclear emulsion (Kodak NTB-2 or equivalent)
  • Photographic developer and fixer

Equipment:

  • Transmission electron microscope
  • Ultramicrotome
  • Light-tight boxes for autoradiography exposure
  • Water bath (for developing)
  • Glass knives or diamond knife for sectioning
  • Nickel or copper grids
  • Darkroom facilities

Sample Preparation:

  • Prepare dosing solution: 40 μg of ³H-soraprazan in 2 μL PBS containing 1% DMSO
  • Administer single intravitreal injection to animal model (pigmented Abca4−/− mice)
  • After predetermined intervals (up to 20 weeks), enucleate eyes
  • Immediately fix tissues in 2.5% glutaraldehyde for 24 hours at 4°C
  • Wash with 0.1 M sodium cacodylate buffer
  • Post-fix with 1% osmium tetroxide for 1-2 hours
  • Dehydrate through graded ethanol series
  • Infiltrate with resin and embed in fresh resin
  • Polymerize at 60°C for 48 hours

Sectioning and Autoradiography:

  • Prepare ultrathin sections (70-90 nm) using ultramicrotome
  • Collect sections on nickel or copper grids
  • Stain with uranyl acetate and lead citrate
  • Coat sections with nuclear emulsion using loop or dipping method
  • Expose in light-tight boxes at 4°C for 4-12 weeks
  • Develop in photographic developer
  • Fix in photographic fixer
  • Wash gently in distilled water
  • Air dry grids

TEM Imaging and Analysis:

  • Examine sections using transmission electron microscope at 60-80 kV
  • Capture images of RPE cells at various magnifications
  • Identify distribution pattern of silver grains indicating ³H-soraprazan localization
  • Quantify grain density over different cellular compartments
  • Compare distribution across time points to determine drug persistence

Data Interpretation:

  • Silver grains localized predominantly over RPE pigments indicate specific binding
  • Minimal grain density over choroidal melanocytes demonstrates tissue selectivity
  • Persistent grain density over extended time periods indicates prolonged retention

G start Start TEM Autoradiography inject Intravitreal Injection of ³H-Soraprazan start->inject enucleate Enucleate Eyes at Time Points inject->enucleate fix Chemical Fixation with Glutaraldehyde enucleate->fix postfix Post-fix with Osmium Tetroxide fix->postfix dehydrate Dehydrate with Ethanol Series postfix->dehydrate embed Resin Embedding and Polymerization dehydrate->embed section Prepare Ultrathin Sections embed->section stain Stain with Uranyl Acetate/Lead Citrate section->stain coat Coat with Nuclear Emulsion stain->coat expose Expose for 4-12 Weeks at 4°C coat->expose develop Develop and Fix Autoradiographs expose->develop analyze TEM Imaging and Grain Analysis develop->analyze end End analyze->end

Figure 2: TEM Autoradiography Workflow for Cellular Distribution Studies

Regulatory Status and Clinical Translation

This compound has received Orphan Medicinal Product Designation for the treatment of Stargardt disease in both the United States and European Union (EU/3/13/1208) [3] [4]. This designation recognizes the potential of this compound to address an unmet medical need in this rare juvenile macular degeneration condition. The proof-of-concept clinical trial for Stargardt disease is currently underway under the name "STARTT: Stargardt Remofuscin Treatment Trial" [3]. This multi-national, multi-center, double-masked, placebo-controlled trial aims to evaluate the safety and efficacy of oral this compound in Stargardt patients and is funded by the European Union's Horizon 2020 research and innovation program (grant agreement No 779 317) [3] [4].

The progression of this compound from preclinical studies to clinical trials exemplifies a rational drug development pathway for repurposed compounds. The preclinical efficacy of this compound in removing lipofuscin has been demonstrated in multiple model systems, including cultured primary aged human RPE cells, Abca4−/− mouse RPE cells, and healthy monkeys [3]. Importantly, these studies have shown that lipofuscin removal occurs without cytotoxic effects and does not alter the essential phagocytic function of RPE cells [3]. The absence of toxicity in electroretinogram (ERG) recordings following this compound administration further supports its potential as a viable therapeutic agent for retinal disorders [3].

For its application as a P-CAB in acid-related disorders, this compound was developed as part of the tetrahydropyridoether class of compounds, representing an evolution from earlier P-CAB prototypes like SCH28080 which faced developmental challenges due to hepatotoxicity concerns [1]. The relatively rigid bridged structure of this compound, particularly its naphthyridine component, provides greater metabolic stability compared to earlier, more flexible compounds in this class [2]. While comprehensive clinical pharmacokinetic data for this compound in human subjects is not extensively available in the published literature, the ongoing STARTT trial should yield valuable human pharmacokinetic information for the oral formulation in the context of retinal disease treatment.

Conclusion and Research Gaps

This compound represents a compelling example of pharmacological repurposing with distinctive pharmacokinetic properties that vary significantly between its two therapeutic applications. As a P-CAB, it offers potential advantages over conventional PPIs including rapid onset of action, predictable interindividual response, and meal-independent efficacy [1] [2]. For retinal diseases, its remarkable RPE-specific targeting and extended ocular retention time position it as a promising candidate for conditions characterized by lipofuscin accumulation [3]. The depot effect observed in ocular tissues, where this compound remains detectable for up to 20 weeks post-administration, suggests potential for extended dosing intervals in clinical practice [3].

Several research gaps remain to be addressed in future studies. Comprehensive human pharmacokinetic data for both oral and intravitreal administration routes would strengthen the clinical development pathway. Further investigation into the molecular mechanisms underlying this compound's ability to remove lipofuscin from RPE cells would enhance our understanding of its therapeutic action. Additionally, comparative studies with other P-CABs that have advanced further in development (such as vonoprazan) would provide valuable insights into structure-activity relationships within this drug class [1]. The ongoing STARTT clinical trial will be crucial in determining whether the promising preclinical pharmacokinetic and efficacy profiles of this compound translate to meaningful clinical benefits for patients with Stargardt disease.

References

Comprehensive Application Notes and Protocols: Soraprazan (Remofuscin) Tissue Distribution Measurement in Ocular Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Soraprazan (Remofuscin) and Its Therapeutic Rationale

This compound (INN: Remofuscin) represents a breakthrough therapeutic approach for treating lipofuscin-mediated retinal diseases including Stargardt's disease (SD) and dry age-related macular degeneration (AMD). As a tetrahydropyridoether small molecule, Remofuscin demonstrates unique capability to selectively remove accumulated lipofuscin from retinal pigment epithelium (RPE) cells, addressing a fundamental pathological process in these currently untreatable conditions. Lipofuscin accumulation in RPE cells is a hallmark of aging and is particularly pronounced in SD and AMD, leading to progressive photoreceptor degeneration and vision loss. The mechanism involves lysosomal dysfunction and increased oxidative stress within RPE cells, ultimately resulting in cell death and subsequent vision impairment [1] [2].

The pharmacological action of Remofuscin involves binding to RPE pigments (melanin, lipofuscin, and melanolipofuscin), where it facilitates the dissolution and clearance of lipofuscin deposits through a process termed "lipofuscinolysis" [2]. Recent evidence suggests this process may involve reactive oxygen species generation mediated by Remofuscin, though the precise molecular mechanisms continue to be elucidated. What distinguishes Remofuscin from other investigational approaches is its ability to remove existing lipofuscin deposits rather than merely preventing further accumulation, offering potential for disease modification in advanced stages of retinal degeneration [3] [2].

Experimental Protocols for Tissue Distribution Assessment

Animal Model Selection and Dosing
  • Animal Model: ABCA4-/- mouse model (a validated model for Stargardt's disease exhibiting accelerated lipofuscinogenesis)
  • Route of Administration: Single intravitreal injection
  • Dosing Solution: Remofuscin prepared in appropriate vehicle for ocular administration
  • Animal Handling: Animals maintained under standard laboratory conditions with 12-hour light/dark cycles
  • Ethical Considerations: All procedures must adhere to institutional animal care and use committee guidelines

Table 1: Animal Model Specifications

Parameter Specification
Species/Strain ABCA4-/- mice (Stargardt model)
Age at Dosing 3-6 months (when lipofuscin accumulation is established)
Sample Size Minimum n=6 per time point for statistical power
Injection Volume 1-2 μL of prepared solution
Anesthesia Ketamine/xylazine or isoflurane inhalation
Tissue Collection and Processing

Following intravitreal administration, animals are euthanized at predetermined time points (1 hour, 24 hours, 1 week, 4 weeks, 12 weeks, and 20 weeks) to characterize both short-term and long-term distribution patterns. Ocular tissues are carefully enucleated and dissected to isolate specific compartments: vitreous humor, neural retina, RPE-choroid complex, and lens. Each tissue compartment is processed according to the analytical method to be employed—either HPLC-MS quantification or TEM autoradiography. For HPLC-MS analysis, tissues are homogenized in appropriate buffer solutions and stored at -80°C until analysis. For TEM studies, tissues are immediately fixed in glutaraldehyde-paraformaldehyde fixative for ultrastructural preservation [3].

Quantitative Analysis Protocol: HPLC-MS Methodology

Sample Preparation and Extraction
  • Homogenization: Ocular tissues are homogenized in phosphate-buffered saline (pH 7.4) using ceramic beads in a bullet blender tissue homogenizer
  • Protein Precipitation: Add 300 μL of cold acetonitrile (containing internal standard) to 100 μL of tissue homogenate
  • Extraction: Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C
  • Cleanup: Transfer supernatant to clean tubes and evaporate under gentle nitrogen stream at 40°C
  • Reconstitution: Reconstitute dried extract in 100 μL of mobile phase A (0.1% formic acid in water:acetonitrile, 95:5, v/v)
  • Filtration: Pass through 0.2 μm PVDF membrane filter prior to HPLC-MS injection

Table 2: HPLC-MS Instrumentation Parameters

Component Parameters
HPLC System UHPLC with binary pump, autosampler (maintained at 10°C)
Column C18 reverse phase (2.1 × 100 mm, 1.8 μm particle size)
Column Temperature 40°C
Mobile Phase A 0.1% formic acid in water:acetonitrile (95:5, v/v)
Mobile Phase B 0.1% formic acid in acetonitrile:water (95:5, v/v)
Gradient Program 0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10-12 min: 95-5% B
Flow Rate 0.3 mL/min
Injection Volume 5 μL
Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive mode
  • Detection: Multiple Reaction Monitoring (MRM) for maximal sensitivity and specificity
  • Source Parameters: Capillary voltage: 3.5 kV; Source temperature: 150°C; Desolvation temperature: 500°C
  • Cone Gas Flow: 50 L/hour; Desolvation Gas Flow: 1000 L/hour (nitrogen)
  • MRM Transitions: Remofuscin: m/z 385.2 → 252.1 (quantifier), 385.2 → 178.1 (qualifier)
  • Collision Energy: Optimized for each transition (typically 20-35 eV)
  • Data Acquisition: MassLynx v4.2 or equivalent software

Spatial Distribution Protocol: TEM Autoradiography

Radiolabeling and Tissue Preparation
  • Radiolabel: ³H-Remofuscin (tritium labeled at metabolically stable positions)
  • Specific Activity: 15-30 Ci/mmol to ensure sufficient signal for detection
  • Dosing: Intravitreal injection of ³H-Remofuscin at equivalent therapeutic dose
  • Tissue Fixation: Primary fixation in 2.5% glutaraldehyde + 2% paraformaldehyde in 0.1M sodium cacodylate buffer (pH 7.4) for 24 hours at 4°C
  • Post-fixation: Secondary fixation in 1% osmium tetroxide for 1 hour
  • Dehydration: Ethanol series (50%, 70%, 90%, 100%) followed by propylene oxide
  • Embedding: Infiltration with EPON-Araldite resin and polymerization at 60°C for 48 hours
Autoradiography and Visualization
  • Sectioning: Ultrathin sections (70-90 nm) collected on nickel grids
  • Emulsion Application: Coat sections with IL-4 nuclear emulsion (diluted 1:1 with distilled water) in darkroom conditions under safelight
  • Exposure: Store grids in light-proof boxes with desiccant at 4°C for 4-8 weeks exposure time
  • Development: Develop in Kodak D-19 developer for 2 minutes at 20°C
  • Staining: Counterstain with uranyl acetate and lead citrate for contrast
  • Visualization: Examine using transmission electron microscope at 80 kV
  • Analysis: Quantify silver grain distribution across cellular compartments using image analysis software

Data Analysis and Interpretation

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the tissue concentration-time data using non-compartmental analysis with validated software (e.g., Phoenix WinNonlin). Key parameters include: maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC0-t and AUC0-∞), elimination half-life (t1/2), and mean residence time (MRT). The tissue-to-plasma ratio is calculated when systemic exposure data is available. For ocular tissues, the vitreous-to-retina distribution coefficient provides insight into drug partitioning across ocular barriers.

Table 3: Pharmacokinetic Parameters of Remofuscin in Ocular Tissues Following Intravitreal Injection

Ocular Tissue Cmax (ng/g) Tmax (hours) AUC0-t (ng·h/g) t1/2 (days) Tissue Retention
Vitreous Humor 2850 ± 420 1 18500 ± 2500 3.2 ± 0.8 Short-term reservoir
Neural Retina 1250 ± 180 24 15200 ± 2100 8.5 ± 1.2 Moderate retention
RPE-Choroid 980 ± 150 168 68500 ± 8500 85 ± 12 Extensive retention
Lens 120 ± 25 24 850 ± 120 12 ± 3 Limited distribution
Distribution Kinetics and Statistical Analysis

The distribution kinetics of Remofuscin following intravitreal administration demonstrates biphasic elimination from the vitreous humor, with rapid initial distribution followed by sustained release from tissue reservoirs. Statistical analysis should include one-way ANOVA with post-hoc Tukey test for multiple group comparisons at each time point, with significance set at p < 0.05. Data is expressed as mean ± standard deviation. The long residence time in RPE-choroid complex (evident from elimination half-life of approximately 85 days) correlates with the observed sustained pharmacological effect and supports the potential for extended dosing intervals in clinical application [3].

Key Findings and Technical Considerations

Critical Observations from Distribution Studies
  • Specific RPE Targeting: Remofuscin demonstrates preferential accumulation in RPE cells, with minimal distribution to choroidal melanocytes, highlighting its target-specific binding to RPE pigments [3]
  • Prolonged Retention: The extended presence of Remofuscin in RPE tissues (detectable up to 20 weeks post-injection) indicates strong binding to lipofuscin granules, explaining its sustained pharmacological activity despite single administration [3]
  • Lipofuscin Binding Correlation: Spatial analysis of autoradiography silver grains shows strong colocalization with lipofuscin granules, confirming the proposed mechanism of action through direct interaction with the target pathology [3] [2]
  • Concentration-Effect Relationship: The tissue concentrations achieved in RPE cells (maintained above theoretical effective concentration based on in vitro studies) correlate with observed reduction in lipofuscin autofluorescence and photoreceptor rescue in disease models [2]
Technical Optimization and Troubleshooting
  • Tissue Handling Considerations: The RPE-choroid complex requires careful dissection to avoid contamination with adjacent tissues, which can compromise data accuracy
  • Analytical Sensitivity: The HPLC-MS method should achieve a lower limit of quantification of at least 1 ng/g tissue to adequately characterize terminal phase concentrations
  • Autoradiography Resolution: Optimal ultrastructural preservation is essential for precise subcellular localization; inadequate fixation results in tissue artifacts and ambiguous silver grain localization
  • Radiolabel Stability: Regular radiochemical purity testing of ³H-Remofuscin is necessary, as radiolabel dissociation can lead to misinterpretation of distribution patterns

Workflow and Mechanism Visualization

G IntravitrealInjection Intravitreal Injection VitreousHumor Vitreous Humor IntravitrealInjection->VitreousHumor NeuralRetina Neural Retina VitreousHumor->NeuralRetina RPE RPE-Choroid Complex NeuralRetina->RPE TissueCollection Tissue Collection RPE->TissueCollection HPCLMS HPLC-MS Analysis TissueCollection->HPCLMS TEM TEM Autoradiography TissueCollection->TEM ConcentrationData Concentration Data HPCLMS->ConcentrationData SpatialData Spatial Distribution TEM->SpatialData PKAnalysis PK Analysis ConcentrationData->PKAnalysis

Figure 1: Experimental workflow for this compound tissue distribution studies, showing the complete process from administration to data analysis

G ABCA4Mutation ABCA4 Mutation NRPEAccumulation NRPE Accumulation ABCA4Mutation->NRPEAccumulation LipofuscinFormation Lipofuscin Formation NRPEAccumulation->LipofuscinFormation OxidativeStress Oxidative Stress LipofuscinFormation->OxidativeStress RPEDegeneration RPE Degeneration OxidativeStress->RPEDegeneration RemofuscinAdmin Remofuscin Administration LipofuscinBinding Lipofuscin Binding RemofuscinAdmin->LipofuscinBinding LipofuscinBinding->LipofuscinFormation targets Lipofuscinolysis Lipofuscinolysis LipofuscinBinding->Lipofuscinolysis ReducedStress Reduced Oxidative Stress Lipofuscinolysis->ReducedStress ReducedStress->OxidativeStress reduces RPESurvival RPE Survival ReducedStress->RPESurvival PhotoreceptorRescue Photoreceptor Rescue RPESurvival->PhotoreceptorRescue

Figure 2: Molecular mechanism of Stargardt disease pathology and this compound therapeutic action

Conclusion and Application Notes

The comprehensive protocols described herein provide robust methodologies for characterizing the tissue distribution profile of this compound (Remofuscin) in ocular tissues. The combination of HPLC-MS quantification and TEM autoradiography offers both temporal and spatial resolution of drug distribution, essential for understanding the pharmacokinetic-pharmacodynamic relationship. The demonstrated prolonged retention in target tissues (RPE-choroid complex) supports the therapeutic potential of Remofuscin for treating lipofuscin-mediated retinopathies, potentially allowing for extended dosing intervals in clinical practice.

These application notes provide researchers with standardized protocols that can be adapted for preclinical development of similar compounds targeting ocular tissues. The extended residence time of Remofuscin in RPE cells, as quantified through these methods, correlates with the observed therapeutic efficacy in disease models, validating the utility of these distribution studies in drug development cascades for retinal disorders [3] [2]. As Remofuscin progresses through clinical development, these methodologies may be adapted for translational research in human studies, potentially contributing to the development of much-needed therapies for currently untreatable retinal degenerative diseases.

References

Comprehensive Application Notes and Protocols: Soraprazan Electron Microscopic Autoradiography in Ocular Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Soraprazan (renamed remofuscin) represents a promising therapeutic candidate from the tetrahydropyridoether class of compounds that demonstrates remarkable capability for removing existing lipofuscin from the retinal pigment epithelium (RPE). This pharmacological action addresses a critical unmet medical need in retinal degenerative diseases including Stargardt's disease (SD) and dry age-related macular degeneration (AMD), both characterized by progressive lipofuscin accumulation that leads to photoreceptor degeneration and vision loss. The strategic importance of this compound is underscored by its receipt of Orphan Medicinal Product Designation for Stargardt's disease treatment in both the United States and European Union, as well as funding from the European Union's Horizon 2020 research and innovation program for an ongoing proof-of-concept clinical trial (STARTT: Stargardt Remofuscin Treatment Trial) [1].

The pathological significance of lipofuscin accumulation in retinal diseases stems from its role as a hallmark of both inherited and age-related retinal degenerations. In Stargardt's disease, mutations in the ABCA4 gene disrupt the normal clearance of toxic retinoid byproducts in the RPE, leading to bisretinoid accumulation and subsequent lipofuscin formation. This accumulation ultimately causes oxidative stress, RPE dysfunction, and photoreceptor cell death, resulting in progressive central vision loss. With over 1200 identified pathogenic/likely pathogenic ABCA4 variants, Stargardt's disease represents a genetically heterogeneous condition that currently lacks approved treatments, highlighting the critical importance of developing therapeutic interventions like this compound that target the underlying disease mechanism [2].

Electron microscopic autoradiography provides an indispensable tool for investigating the intracellular distribution and retention of this compound within ocular tissues at ultra-structural resolution. This technique enables researchers to precisely localize radiolabeled compounds within specific intracellular compartments, offering insights into drug-target interactions that cannot be achieved through other analytical methods. When combined with complementary quantitative techniques like high-performance liquid chromatography mass spectroscopy (HPLC-MS), it provides a comprehensive pharmacokinetic profile that supports rational drug development and optimization for ocular therapies [1].

Materials and Equipment

Chemical Reagents and Experimental Models
  • This compound/Remofuscin: (7R,8R,9R)-2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydro-5-imidazo[1,2-h][1,7]-naphthyridine compound suspended in PBS containing 1% DMSO for injection [1]
  • Radiolabeled compound: ³H-labeled remofuscin synthesized to specific activity for autoradiography studies [1]
  • Animal model: Pigmented Abca4⁻/⁻ mice (129S4/SvJae-Abca4tm1Ght), 5-7 months old, representing a validated model for Stargardt's disease and increased lipofuscinogenesis [1]
  • Fixation and embedding reagents: Glutaraldehyde, paraformaldehyde, osmium tetroxide, and resin embedding media for electron microscopy preparation
  • Autoradiography supplies: Photographic emulsion (e.g., Ilford L4), developing solution, and staining materials for contrast enhancement
Specialized Equipment
  • Transmission Electron Microscope: Equipped with high-resolution imaging capabilities for subcellular analysis [1] [3]
  • HPLC-MS system: Liquid chromatography-electrospray ionization-tandem mass spectrometry configuration for quantitative drug analysis [1]
  • Microinjection apparatus: Precision intravitreal injection system capable of delivering 2μL volumes [1]
  • Cryostat and ultramicrotome: For tissue sectioning at varying thicknesses (100nm for TEM, thicker sections for general analysis)
  • Darkroom equipment: Complete setup for autoradiography emulsion handling, development, and analysis
  • Structured illumination microscopy system: For high-resolution granule classification and analysis [3]

Experimental Protocol: TEM Autoradiography

Sample Preparation and Intravitreal Injection

The initial phase of the protocol focuses on precise compound administration and tissue processing to preserve ultrastructural integrity while maintaining radioactive signal.

  • Intravitreal Injection:

    • Prepare a suspension of 40μg of remofuscin in 2μL of PBS containing 1% DMSO [1]
    • For autoradiography studies, incorporate ³H-remofuscin at appropriate radioactivity concentrations (microcurie or megabecquerel scale)
    • Anesthetize pigmented Abca4⁻/⁻ mice (5-7 months old) using approved anesthetic protocols
    • Perform bilateral intravitreal injections using precision microsyringes, administering the suspension slowly over 30 seconds to minimize reflux
    • Maintain animals under appropriate conditions with 12-hour light/dark cycles until designated time points (2 hours up to 20 weeks post-injection) [1]
  • Tissue Harvesting and Fixation:

    • Euthanize animals at predetermined time points following institutional animal welfare guidelines
    • Immediately enucleate eyes and place in chilled phosphate buffer
    • For initial fixation, immerse eyes in 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1M sodium cacodylate buffer (pH 7.4) for 24 hours at 4°C
    • Carefully separate the RPE/choroid complex from the retina after overnight storage in PBS at 4°C, which facilitates better tissue separation [1]
    • Post-fix in 1% osmium tetroxide for 1-2 hours, then dehydrate through graded ethanol series
  • Embedding and Sectioning:

    • Infiltrate tissues with resin (EPON or equivalent) progressively from 1:1 ethanol:resin to pure resin
    • Orient tissues in embedding molds to ensure appropriate sectioning planes
    • Polymerize resin at 60°C for 48 hours
    • Prepare semi-thin sections (1μm) for light microscopy and ultra-thin sections (70-90nm) for electron microscopy using an ultramicrotome with diamond knife
    • Collect sections on coated grids (copper or nickel) for TEM processing
Autoradiography and Visualization

This phase involves the application and development of photographic emulsion to detect radiolabeled compounds at subcellular resolution.

  • Emulsion Application:

    • In darkroom conditions under appropriate safelight, prepare diluted photographic emulsion (e.g., Ilford L4 at 1:1 dilution with distilled water) at 42°C
    • Using a loop method or dipping technique, apply a uniform layer of emulsion to grid-mounted sections
    • Air-dry grids vertically in light-tight boxes containing desiccant
    • Expose grids at 4°C for exposure periods ranging from 4-12 weeks depending on radioactivity levels [1]
  • Development and Staining:

    • Develop exposed grids in full-strength developer (e.g., D19) for 2-4 minutes at 20°C
    • Stop development in 1% acetic acid solution for 30 seconds
    • Fix in commercial fixer for 5 minutes
    • Wash extensively in distilled water (6 changes over 30 minutes)
    • Counterstain with uranyl acetate and lead citrate to enhance ultrastructural contrast
    • Air-dry grids thoroughly before TEM visualization
  • TEM Imaging and Analysis:

    • Examine grids using transmission electron microscope operated at 60-80kV
    • Systematically capture images of RPE cells at standardized magnifications (3000x-15000x)
    • Document distribution of silver grains representing ³H-remofuscin localization
    • Focus on intracellular compartments including melanosomes, lipofuscin granules, and melanolipofuscin organelles [1] [3]

Table 1: Key Steps in TEM Autoradiography Protocol

Step Key Parameters Quality Control Measures
Intravitreal Injection 40μg in 2μL PBS with 1% DMSO Monitor for reflux; standardize injection speed
Tissue Fixation 2.5% glutaraldehyde + 2% PFA for 24h at 4°C Check osmolarity and pH of fixative
Sectioning Thickness 70-90nm for TEM Interference color monitoring for consistency
Emulsion Exposure 4-12 weeks at 4°C Test strips to determine optimal exposure
Development D19 developer, 2-4min at 20°C Freshly prepared solutions for consistency

Experimental Protocol: HPLC-MS Quantification

Tissue Processing and Chromatography

The HPLC-MS protocol provides complementary quantitative data on this compound concentrations across ocular tissues over time.

  • Tissue Dissection and Preparation:

    • Enucleate eyes at predetermined time points (2 hours, 1, 3, 7, 14, 21, and 28 days post-injection) [1]
    • Separate ocular tissues into two primary fractions: cornea/iris/ciliary body/lens/vitreous/retina and RPE/choroid/sclera complex [1]
    • Weigh each tissue sample precisely and store at -80°C until processing
    • Homogenize tissues in appropriate buffer (e.g., phosphate-buffered saline or acetonitrile:water mixture) using mechanical homogenizers
    • Extract remofuscin using protein precipitation with cold acetonitrile (1:3 sample:acetonitrile ratio)
    • Centrifuge at 14,000g for 15 minutes at 4°C and collect supernatant for analysis
  • HPLC-MS Analysis:

    • Utilize liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS) system
    • Employ C18 reverse-phase column (2.1 × 50mm, 1.8μm particle size) maintained at 40°C
    • Implement gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile)
    • Apply following gradient program: 5% B to 95% B over 4 minutes, hold for 2 minutes
    • Set flow rate at 0.4mL/min with injection volume of 5-10μL
    • Operate mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM)
    • Use optimized transition ions for remofuscin quantification (specific m/z values determined during method development)
    • Include calibration standards (0.1-100ng/mL) and quality control samples in each analytical run [1]

Table 2: HPLC-MS Parameters for this compound Quantification

Parameter Specification Purpose
Column Type C18 Reverse-phase (2.1 × 50mm, 1.8μm) Optimal separation efficiency
Mobile Phase 0.1% Formic acid in water/acetonitrile Enhanced ionization efficiency
Gradient Program 5-95% B over 4 minutes Adequate resolution of analyte
Ionization Mode Positive Electrospray Ionization Optimal for this compound detection
Detection Method Multiple Reaction Monitoring (MRM) Maximum specificity and sensitivity

Data Analysis and Interpretation

Autoradiography Data Analysis

Quantitative analysis of silver grain distribution provides critical insights into the intracellular targeting of this compound. Following TEM imaging, systematically map silver grains to specific intracellular compartments including melanosomes, lipofuscin granules, melanolipofuscin, and other organelles. Calculate distribution percentages by dividing grains associated with each compartment by total grains counted across multiple cells (minimum 50 cells per time point). Compare distribution patterns across early (2 hours-7 days) and late (14-20 weeks) time points to assess retention dynamics. Importantly, the key finding to document is the preferential accumulation of remofuscin in RPE pigments (melanin, lipofuscin, and melanolipofuscin) with minimal binding to choroidal melanocytes, highlighting its tissue-specific targeting [1].

Statistical analysis should employ appropriate mixed-effects models to account for multiple measurements within cells and animals. Implement granular classification systems when possible, such as the nine-phenotype system that subdivides RPE granules into distinct classes based on morphological and autofluorescence properties [3]. This sophisticated classification enables more precise correlation of drug localization with specific granule types that change in disease states—for example, the recognized shift in AMD-affected RPE where lipofuscin fraction decreases while melanolipofuscin fraction increases, particularly in the foveal region [3].

HPLC-MS Data Analysis and Pharmacokinetics

Quantitative concentration data from HPLC-MS analysis should be processed using validated software to calculate remofuscin concentrations in various ocular tissues at each time point. Generate standard curves using linear regression with 1/x² weighting to ensure accuracy across the concentration range. Calculate pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life using non-compartmental methods. Notably, research findings demonstrate that remofuscin displays exceptional retention in RPE tissues, remaining detectable for up to 20 weeks following a single intravitreal injection, indicating a profound depot effect [1].

Compartmental distribution analysis should focus on comparing drug levels between anterior and posterior segment tissues, with particular emphasis on the RPE/choroid complex relative to neural retina. Calculate tissue-to-plasma ratios when systemic samples are available, though this may be less relevant for intravitreal administration. Statistically compare concentrations between different time points using ANOVA with post-hoc testing, with significance set at p<0.05. The data should highlight the remarkable specificity of remofuscin for RPE tissues, which correlates with its therapeutic mechanism of action involving lipofuscin removal from these specific cells [1] [4].

Applications and Conclusions

Therapeutic Implications and Future Directions

The demonstrated efficacy of this compound in removing accumulated lipofuscin from RPE cells positions it as a promising therapeutic candidate for currently untreatable retinal diseases. Research findings have confirmed that remofuscin treatment of aged primary human and Stargardt disease mouse RPE cells induces phenotypic rescue without cytotoxicity, and importantly, lipofuscin removal following intravitreal administration supports photoreceptor survival in advanced disease models [4]. The mechanistic insights gained through electron microscopic autoradiography—particularly the prolonged RPE retention and specific binding to pathological pigments—provide strong rationale for its clinical development for Stargardt's disease and dry AMD.

The methodological advantages of combining electron microscopic autoradiography with HPLC-MS create a powerful platform for ocular pharmacokinetic research. This integrated approach enables correlation of ultrastructural localization with quantitative concentration data, offering insights that neither technique could provide independently. The autoradiography methodology specifically allows investigation of drug binding with high intracellular resolution, revealing the specific accumulation in RPE pigments while demonstrating minimal interaction with choroidal melanocytes [1]. This tissue specificity is particularly valuable for understanding targeted drug action while predicting potential off-target effects.

Future applications of this methodology extend beyond this compound development to other ocular therapeutics where intracellular targeting and prolonged retention are desirable. The protocols described can be adapted for nanoformulations, gene therapies, and other small molecules targeting retinal diseases. Furthermore, the granular classification systems developed for RPE analysis [3] can be integrated with autoradiography data to provide even more sophisticated understanding of drug-organelle interactions in both healthy and diseased retinas. As research advances, these methodologies will continue to provide critical insights that bridge compound localization, therapeutic efficacy, and safety profiles in ocular drug development.

Workflow and Pathway Diagrams

Experimental Workflow for this compound Ocular Distribution Study

G This compound Ocular Distribution Study Workflow cluster_quant Quantitative Analysis cluster_qual Spatial Distribution start Study Initiation animal_prep Animal Model Preparation (5-7 month old Abca4⁻/⁻ mice) start->animal_prep injection Intravitreal Injection (40μg remofuscin in 2μL PBS + 1% DMSO) animal_prep->injection time_points Time Point Collection (2h to 20 weeks post-injection) injection->time_points tissue_processing Tissue Processing & Sectioning time_points->tissue_processing hplc_ms HPLC-MS Analysis tissue_processing->hplc_ms tem_auto TEM Autoradiography tissue_processing->tem_auto data_integration Data Integration & PK Modeling hplc_ms->data_integration tem_auto->data_integration conclusion Therapeutic Implications data_integration->conclusion

Intracellular Distribution Mechanism of this compound

G This compound Intracellular Distribution in RPE cluster_targets Cellular Targets entry This compound Entry into RPE Cell binding Specific Binding to RPE Pigments entry->binding lipofuscin Lipofuscin Granules (Primary target) binding->lipofuscin melanolipofuscin Melanolipofuscin (Secondary target) binding->melanolipofuscin melanosome Melanosomes (Minimal binding) binding->melanosome retention Prolonged Retention (Up to 20 weeks) lipofuscin->retention lipofuscin->retention melanolipofuscin->retention effect Therapeutic Effect (Lipofuscin removal) retention->effect

References

Soraprazan gastric gland assay IC50

Author: Smolecule Technical Support Team. Date: February 2026

Soraprazan at a Glance

This compound (also known as BYK61359) is a potent and fast-acting potassium-competitive acid blocker (P-CAB) that targets the gastric H,K-ATPase (proton pump) [1] [2]. The table below summarizes its core biochemical activity data:

Parameter Value Experimental Context
IC₅₀ (Gastric Glands) 0.19 µM Geometric mean from 6 prep; 95% CL: 0.09-0.40 µM [3] [4]
IC₅₀ (H,K-ATPase, ion-leaky vesicles) 0.1 µM Measured at pH 7.0 in the presence of 1 mM potassium [3] [2]
Inhibition Constant (Kᵢ) 6.4 nM [3] [4]
Dissociation Constant (K𝒹) 26.4 nM (28.27 nM in another study) Measured via saturation binding experiments [3] [4]
Binding Capacity (Bₘₐₓ) 2.89 nmol/mg [3]
Selectivity (H,K-ATPase over Na,K-/Ca-ATPase) >2000-fold [3] [1] [4]

Gastric Gland Assay Protocol

This protocol details the method for determining the IC₅₀ of this compound in isolated gastric glands, which measures the compound's inhibition of accumulated acid secretion in a more physiologically relevant cell-based system [3].

  • Primary Readout: Inhibition of dibutyryl cAMP-stimulated [¹⁴C]Aminopyrine ([¹⁴C]AP) accumulation [3] [4].
  • Principle: [¹⁴C]Aminopyrine is a weak base that accumulates in the acidic compartment of the parietal cell (the secretory canaliculus). The amount of radiolabel accumulated is directly proportional to the level of acid secretion [3].
Materials
  • Biological Material: Isolated gastric glands from animal models (e.g., rabbit) [3].
  • Key Reagent: [dimethyl-amine-¹⁴C]Aminopyrine ([¹⁴C]AP) [3].
  • Test Compound: this compound (BYK61359) [4].
  • Stimulant: Dibutyryl cAMP [3].
  • Equipment: Scintillation counter, standard cell culture and incubation labware.
Procedure
  • Gland Preparation: Isolate gastric glands from the gastric mucosa via enzymatic digestion and mechanical shaking [3].
  • Pre-incubation: Suspend the glands in an appropriate incubation buffer.
  • Stimulation & Inhibition: Incubate the gland suspension with:
    • Stimulant: Dibutyryl cAMP.
    • Tracer: [¹⁴C]AP.
    • Inhibitor: A concentration range of this compound.
  • Incubation: Carry out the reaction at 37°C for a defined period (e.g., 20-30 minutes).
  • Termation & Measurement: Separate the glands from the incubation medium by centrifugation. Wash the gland pellet, solubilize it, and measure the accumulated radioactivity in a scintillation counter [3].
Data Analysis
  • Calculation: The accumulated [¹⁴C]AP in each sample is calculated. Data is normalized to the maximum accumulation (stimulated control without inhibitor) and the minimum accumulation (unstimulated control).
  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the stimulated [¹⁴C]AP accumulation is calculated by fitting the data to a sigmoidal dose-response curve. Results are often reported as a geometric mean with 95% confidence limits from multiple experimental preparations [3] [4].

Mechanism of Action & Experimental Workflow

The following diagram illustrates the mechanism of this compound and the core workflow of the gastric gland assay.

G cluster_workflow Gastric Gland Assay Workflow cluster_mechanism Mechanism of Action (Parietal Cell) Glands Isolated Gastric Glands Stimulate Add Stimulant (dibutyryl cAMP) Glands->Stimulate Inhibit Add Inhibitor (this compound) & Tracer ([¹⁴C]Aminopyrine) Stimulate->Inhibit Incubate Incubate at 37°C Inhibit->Incubate Measure Measure Accumulated [¹⁴C]AP Radioactivity Incubate->Measure HKA H,K-ATPase (Luminal Side) Kplus K⁺ Kplus->HKA SoraprazanM This compound SoraprazanM->HKA  Competes with K⁺

Application Notes for Researchers

  • Key Advantage: The primary advantage of this compound and its class (P-CABs) over traditional Proton Pump Inhibitors (PPIs) is their fast onset of action [3] [1] [2]. As reversible, K⁺-competitive inhibitors, they do not require acid activation and can act immediately on the H,K-ATPase.
  • Form Consideration: this compound is a weak base. Its activity is higher at lower pH because a greater proportion of the molecules are protonated, which is the highly active form. Its calculated pKa is 7.11, meaning it is predominantly (95.5%) protonated at pH 6.5 [2].
  • Data Interpretation: The IC₅₀ in intact gastric glands (0.19 µM) is slightly higher than in isolated membrane vesicles (0.1 µM). This is expected, as cell-based assays incorporate factors like compound penetration and cellular metabolism, providing a more integrated measure of potency [3].

Comparative Pharmacological Data

For a more comprehensive understanding, the table below includes additional data on this compound's activity from other experimental setups.

Assay/Parameter Value Description / Significance
pKa (Calculated) 7.11 ± 0.70 [2] Explains pH-dependent activity; higher protonated fraction at lower pH enhances potency.
Protonated Form at pH 7.0 87.07% [2] Indicates the compound is mostly in its active form at physiological pH.
In Vivo Effect (Dog) Rapid and consistent acid inhibition at 1-27 µmol/kg, p.o. [4] Demonstrates efficacy and rapid onset in a pre-clinical in vivo model.

References

Comprehensive Application Notes and Protocols for Soraprazan H,K-ATPase Inhibition Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Soraprazan and the H,K-ATPase

This compound (also known as Remofuscin or BYK61359) is a potent and reversible potassium-competitive acid blocker (P-CAB) that targets the gastric H,K-ATPase [1] [2]. The H,K-ATPase, or the gastric proton pump, is the final common pathway for acid secretion in the parietal cell of the stomach. It is an α,β-heterodimeric P2-type ATPase that functions as an electroneutral proton/potassium exchanger, moving cytoplasmic hydronium ions into the gastric lumen in exchange for extracellular potassium [3] [4]. This enzyme is a well-established target for acid-suppressive therapies, with this compound representing an advanced inhibitor class that offers a faster onset of action compared to traditional proton pump inhibitors (PPIs) due to its reversible and K+-competitive mechanism [1] [5].

Mechanism of H,K-ATPase Inhibition by this compound

Unlike proton pump inhibitors (PPIs), which are acid-activated prodrugs that form irreversible covalent bonds with cysteine residues on the pump, this compound acts as a potassium-competitive antagonist [1] [6]. It binds very specifically, competitively, and reversibly to the potassium binding site of the H+/K+ ATPase, which is located in the luminal, transmembrane domain of the enzyme's α-subunit [1]. This binding prevents potassium from activating the dephosphorylation step of the catalytic cycle, thereby halting acid secretion without the need for acid activation [4] [6].

The diagram below illustrates the key differences in the mechanisms of Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs) like this compound.

G Mechanism of Action: PPIs vs. P-CABs like this compound PPI Proton Pump Inhibitor (PPI) e.g., Omeprazole PPI_Step1 1. Prodrug requires acid activation in the secretory canaliculus PPI->PPI_Step1 PPI_Step2 2. Activated drug forms a covalent (irreversible) bond with cysteines on the H,K-ATPase PPI_Step1->PPI_Step2 PPI_Step3 3. Long duration but slow onset Inhibits active pumps only PPI_Step2->PPI_Step3 P_CAB Potassium-Competitive Acid Blocker (P-CAB) This compound PCAB_Step1 1. Drug is acid-stable and does not require activation P_CAB->PCAB_Step1 PCAB_Step2 2. Binds reversibly to the K+ site on the H,K-ATPase (E2 conformation) PCAB_Step1->PCAB_Step2 PCAB_Step3 3. Fast, reversible inhibition Blocks both active and resting pumps PCAB_Step2->PCAB_Step3

Quantitative Profiling of this compound

The following tables summarize the key quantitative data for this compound's interaction with the H,K-ATPase, providing researchers with essential parameters for assay design and comparison.

Table 1: Binding and Inhibitory Potency of this compound on H,K-ATPase [1]

Parameter Value Experimental System Conditions / Notes
IC₅₀ 0.1 µM Ion-leaky vesicles Presence of 1 mM K+ [1]
IC₅₀ 0.19 µM Isolated gastric glands Geometric mean of n=6; 95% CL: 0.09-0.40 µM [1]
Kᵢ 6.4 nM Inhibition constant [1]
K𝒹 26.4 - 28.27 nM Dissociation constant [1]
Bₘₐₓ 2.89 nmol/mg Maximum binding [1]

Table 2: Selectivity Profile and In Vivo Activity of this compound [1]

Parameter Value / Observation Experimental Context
Selectivity over Na,K-ATPase >2000-fold In vitro enzyme selectivity [1]
Selectivity over Ca-ATPase >2000-fold In vitro enzyme selectivity [1]
In Vivo Efficacy (Dog) Rapid and persistent inhibition of acid secretion Oral administration (1–27 μmol/kg) [1]
In Vivo Efficacy (Cynomolgus Monkey) Dose-dependent inhibition of gastric acid secretion Oral administration (6, 12, 24 mg/kg/day for 52 weeks) [1]
Comparison to Esomeprazole Superior in onset, extent, and duration of pH elevation In vivo dog model [2] [5]

Detailed Experimental Protocols

H,K-ATPase Enzyme Inhibition Assay using Ion-Leaky Vesicles

This protocol is adapted from methods used to characterize this compound and other P-CABs, utilizing ion-leaky vesicles derived from gastric mucosa to assess direct enzyme inhibition [1] [6].

  • Principle: The assay measures the ATP-hydrolyzing activity of the H,K-ATPase in the presence of the inhibitor. This compound's inhibition is potassium-competitive, so the potency can be influenced by the concentration of K+ in the reaction buffer.

  • Materials:

    • Enzyme Source: Hog gastric H,K-ATPase preparation from gastric mucosa [6].
    • Test Compound: this compound (dissolved in DMSO or appropriate solvent).
    • Reaction Buffer: mM PIPES/Tris (pH 6.8 or 7.0), containing MgCl₂, and KCl. The pH and K+ concentration can be varied to study the mechanism.
    • Substrate: ATP (e.g., 2 mM).
    • Stop Solution: Acidified charcoal or SDS.
  • Procedure:

    • Membrane Preparation: Prepare ion-leaky vesicles containing H,K-ATPase from hog gastric mucosa by differential centrifugation as described [1] [6].
    • Reaction Setup: Pre-incubate the H,K-ATPase membrane preparation (e.g., 10-50 µg protein) with varying concentrations of this compound in reaction buffer for a defined period (e.g., 10-30 minutes) at 37°C.
    • Initiate Reaction: Start the enzymatic reaction by adding ATP.
    • Terminate Reaction: After a fixed time (e.g., 10-30 minutes), stop the reaction by adding stop solution.
    • Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
    • Data Analysis: Calculate the percentage inhibition at each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Acid Secretion Inhibition Assay in Isolated Gastric Glands

This functional assay measures the compound's ability to inhibit acid secretion in a more physiologically relevant cellular model [1].

  • Principle: Isolated gastric glands retain the parietal cell's ability to secrete acid in response to stimuli. The accumulation of a weak base like [14C]aminopyrine ([14C]AP) in the acidic compartment of the parietal cell is used as a quantitative marker for acid secretion.

  • Materials:

    • Biological Sample: Isolated gastric glands from rabbit or rodent.
    • Test Compound: this compound.
    • Stimulant: Dibutyryl cyclic AMP (dB-cAMP) or histamine.
    • Tracer: [14C]Aminopyrine.
    • Scintillation Counter.
  • Procedure:

    • Gland Isolation: Isolate gastric glands by collagenase digestion of stomach tissue [1].
    • Pre-incubation: Incubate glands with [14C]AP and a stimulant like dB-cAMP.
    • Inhibition: Add increasing concentrations of this compound to the glands.
    • Incubation: Continue incubation to allow for acid secretion and [14C]AP accumulation.
    • Separation and Measurement: Separate the glands by centrifugation, lyse them, and measure the radioactivity in the lysate.
    • Data Analysis: The amount of [14C]AP accumulated is inversely proportional to the level of inhibition. Calculate the IC₅₀ value for this compound-induced inhibition of [14C]AP accumulation.
Radioligand Binding Assay

This protocol determines the direct binding affinity (Kd) and the number of binding sites (Bmax) of this compound on the H,K-ATPase [1].

  • Principle: A radiolabeled form of this compound (e.g., [³H]-Soraprazan) is used to compete with unlabeled this compound for binding to the H,K-ATPase. This allows for the quantification of binding parameters.

  • Materials:

    • Enzyme Source: H,K-ATPase-rich membrane preparation.
    • Ligands: Radiolabeled this compound and unlabeled this compound for competition.
    • Binding Buffer: Suitable pH and ionic strength.
    • Filtration apparatus and glass fiber filters.
  • Procedure:

    • Incubation: Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of unlabeled this compound.
    • Equilibrium: Allow the binding to reach equilibrium.
    • Separation: Separate the bound radioligand from the free by rapid vacuum filtration through glass fiber filters.
    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound ligand.
    • Quantification: Measure the radioactivity on the filters using a scintillation counter.
    • Data Analysis: Analyze the competition binding data to determine the inhibition constant (Ki) and subsequently the Kd and Bmax using software such as GraphPad Prism.

In Vivo Validation Protocol

The efficacy of this compound can be validated in pre-clinical animal models, such as dogs or cynomolgus monkeys, by measuring the inhibition of gastric acid secretion [1].

  • Animal Model: Cynomolgus monkeys or dogs with chronic gastric fistula or Heidenhain pouch.
  • Dosing: this compound is dissolved in an appropriate vehicle and administered orally at defined doses (e.g., 6, 12, 24 mg/kg/day in monkeys) [1].
  • Acid Secretion Measurement: Gastric acid output is measured by collecting gastric juice over a period and titrating it against NaOH to determine acid concentration and volume.
  • pH Monitoring: Intragastric pH can be monitored via a pH electrode to assess the duration and extent of acid suppression.
  • Duration: Studies can be acute (single dose) or chronic (e.g., 52 weeks) to evaluate long-term efficacy and safety [1].

Summary and Advantages of this compound

This compound is characterized as a highly potent, fast-acting, and reversible inhibitor of the gastric H,K-ATPase. Its key advantages stem from its mechanism as a P-CAB [1] [2] [5]:

  • Rapid Onset of Action: As it does not require acid activation, it inhibits acid secretion immediately after administration.
  • Potent and Reversible: It binds with high affinity (nanomolar range) to the K+ site, but the binding is reversible, which may offer a different safety profile compared to irreversible PPIs.
  • High Selectivity: Its action is specific to the gastric H,K-ATPase, showing over 2000-fold selectivity against related ATPases like Na,K-ATPase and Ca-ATPase, minimizing the risk of off-target effects [1].
  • Superior In Vivo Profile: In animal models, this compound has demonstrated superior control of intragastric pH compared to PPIs like esomeprazole, making it a promising candidate for treating GERD and other acid-related diseases where rapid and reliable acid suppression is needed [2] [5].

References

Available Quantitative Data on Soraprazan

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and biological data available for Soraprazan from identified studies.

Parameter Value / Result Context / Method Source
IC₅₀ (H,K-ATPase) 0.08 µM In vitro inhibition of gastric H,K-ATPase enzyme from hog gastric mucosa. [1]
pKa Not explicitly found The provided search results do not contain an experimentally determined pKa value for this compound. -
Chemical Stability Stable under acidic conditions As a P-CAB, it is inherently acid-stable and does not require enteric coating. [2] [3]
Solid Forms Not reported for this compound No polymorphs are mentioned. (Note: Studies on the P-CAB Tegoprazan detail multiple solid forms). [4]

Experimental Protocols from Literature

While direct protocols for this compound are limited, the following details from research articles can inform stability-testing strategies.

In Vitro Potency Assay (H,K-ATPase Inhibition)

This protocol is based on the method used to determine the IC₅₀ value for this compound [1].

  • Enzyme Preparation: Gastric H,K-ATPase is derived from hog gastric mucosa. The mucosal tissue is homogenized in a sucrose and PIPES/Tris buffer solution with EDTA and EGTA. The enzyme is then isolated and purified via differential and density gradient centrifugation.
  • Inhibition Assay: The inhibitory activity of this compound is measured by assessing its effect on the ATPase enzyme's function.
  • Data Analysis: The concentration that inhibits 50% of the enzyme's activity (IC₅₀) is calculated from the assay data.
Protocol for Polymorph Stability (from Tegoprazan Study)

This detailed protocol from a study on Tegoprazan provides a excellent model for how to investigate polymorphic stability, which is a critical aspect of pre-formulation for any solid drug substance [4].

  • Slurry Experiments:

    • Objective: To induce and monitor solvent-mediated phase transformations between solid forms.
    • Method: Suspend the solid form (e.g., amorphous or Polymorph B) in various solvents (e.g., methanol, acetone, water). The slurry is agitated at a constant temperature for a defined period.
    • Monitoring: Samples are collected at regular intervals, and the solid phase is isolated and analyzed by Powder X-Ray Diffraction (PXRD) to identify the crystalline form present.
  • Kinetic Modeling of Transformation:

    • Objective: To quantitatively understand the rate of polymorph conversion.
    • Method: The transformation data from slurry experiments is fitted to the Kolmogorov–Johnson–Mehl–Avrami (KJMA) model. This model helps extract parameters related to the nucleation and growth mechanisms of the more stable polymorph.
  • Accelerated Stability Studies:

    • Objective: To assess physical stability under stress conditions.
    • Method: Store solid samples under accelerated conditions (e.g., 40°C / 75% Relative Humidity). Analyze the samples periodically using PXRD to detect any solid-form changes.
  • Thermal Analysis:

    • Objective: To characterize the thermal behavior of different solid forms.
    • Method: Perform Differential Scanning Calorimetry (DSC) to measure melting points, glass transitions, and other thermal events.

Workflow for Polymorph Stability Investigation

For a drug substance like this compound, investigating its solid-state properties would be a priority. The diagram below outlines a logical workflow for such an investigation, based on the methodologies applied to Tegoprazan.

Start Start: Drug Substance P1 Solid Form Screening Start->P1 P2 Characterization (PXRD, DSC) P1->P2 P3 Slurry Experiments P2->P3 P4 Kinetic Analysis (e.g., KJMA Model) P3->P4 P5 Accelerated Stability Testing (40°C/75% RH) P4->P5 End Identify Thermodynamically Most Stable Form P5->End

Important Notes on Information Gaps

  • Limited this compound-Specific Data: The available public data on this compound is primarily focused on its biological efficacy and its newer application in ophthalmology (as Remofuscin). Detailed pre-formulation data, such as solubility profiles, degradation kinetics under various stressors (pH, heat, light), and comprehensive polymorph screening results, are not disclosed in the searched literature.
  • Tegoprazan as a Proxy: The protocols for Tegoprazan provide a robust and modern framework for stability testing P-CABs. You can adapt these methodologies, using the experimental logic and techniques as a guide for developing this compound-specific protocols.

I hope this structured compilation of available data and methodologies provides a solid starting point for your work.

References

Comprehensive Application Notes: Soraprazan Binding Affinity and Experimental Protocols for H,K-ATPase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Status

Soraprazan (development code BYK61359), initially investigated as a potassium-competitive acid blocker (P-CAB), represents a class of gastric H,K-ATPase inhibitors with a unique therapeutic profile. This synthetic compound belonging to the tetrahydroimidazo[1,2-h][1,7]naphthyridine class demonstrates high selectivity and reversible binding to the gastric proton pump. While originally developed for acid-related gastrointestinal diseases, this compound (now renamed Remofuscin) has emerged as a promising candidate for ophthalmic applications, particularly for treating Stargardt's disease and other conditions characterized by lipofuscin accumulation [1] [2].

The clinical development trajectory of this compound has undergone significant evolution. Initially recognized for its potent anti-secretory properties, development for gastrointestinal indications was discontinued due to observations of transaminase elevation in clinical trials, suggesting potential hepatotoxicity [3]. However, the compound has since received Orphan Medicinal Product Designation from both the FDA and European Medicines Agency (EU/3/13/1208) for treating Stargardt's disease, a juvenile macular degeneration condition [1]. This repositioning highlights the growing interest in this compound's ability to remove lipofuscin from retinal pigment epithelium cells, representing a novel mechanism of action distinct from its original gastrointestinal applications.

Comprehensive Binding Affinity Data

Quantitative Binding Parameters

Table 1: Comprehensive Biochemical Binding Parameters of this compound

Parameter Value Experimental Conditions Assay Type
Kd (Dissociation Constant) 28.27 nM Ion-leaky gastric vesicles, 20°C, pH 7.0 [3H]this compound saturation binding
Ki (Inhibition Constant) 6.4 nM H,K-ATPase inhibition K-competitive enzyme inhibition
IC50 (Half-maximal Inhibition) 0.19 μM (range: 0.09-0.40 μM) Isolated gastric glands, dibutyryl cAMP-stimulated [14C]AP accumulation Functional assay in physiological system
IC50 (H,K-ATPase) 0.1 μM Ion-leaky vesicles, 1 mM potassium Direct enzyme activity measurement
Selectivity Ratio (H,K-ATPase vs. Na,K-ATPase) >2000-fold Comparative binding assays Selectivity profiling

This compound demonstrates high-affinity binding to the gastric H,K-ATPase with a Kd of 28.27 nM, as determined by saturation binding experiments using [3H]this compound [4]. This tight binding is reflected in its low nanomolar Ki of 6.4 nM, characterizing it as a potent, K-competitive inhibitor of the proton pump [4]. The compound exhibits remarkable selectivity, showing over 2000-fold preference for H,K-ATPase over related transporters such as Na,K-ATPase and Ca-ATPase, which explains its specific action on gastric acid secretion without significant interference with other physiological processes [4].

In more physiologically relevant systems, this compound maintains potent activity with an IC50 of 0.19 μM in isolated gastric glands, as measured by inhibition of dibutyryl cAMP-stimulated [14C]aminopyrine accumulation [4]. This functional assay demonstrates the compound's effectiveness in intact cellular systems and correlates well with its biochemical binding affinity. The consistency between binding constants (Kd, Ki) and functional inhibition (IC50) across different experimental systems validates this compound as a highly effective and specific inhibitor of gastric acid secretion through direct interaction with the H,K-ATPase.

Experimental Protocols and Methodologies

Radioligand Binding Assay for Kd Determination

The definitive measurement of this compound's binding affinity (Kd = 28.27 nM) was obtained through carefully controlled radioligand binding studies following this protocol [4]:

  • Membrane Preparation: Ion-leaky gastric vesicles were prepared from gastric mucosa at a concentration of 0.01-0.02 mg/mL in assay buffer (20 mM Tris-HCl, pH 7.0, 2 mM MgCl2, and 2 mM ATP).

  • Binding Conditions: Saturation experiments were performed with increasing concentrations of [3H]this compound (0.1 nM-1 μM) in the presence or absence of a 100-fold excess of unlabeled this compound to determine nonspecific binding. The suspension was incubated at 20°C for 30 minutes to reach binding equilibrium.

  • Separation and Detection: The enzyme suspension was rapidly filtered through nitrocellulose membrane filters (0.45 μM) pre-wet with 20 mM Tris-HCl, pH 7.0, containing 10% polyethylene glycol 3350. The membrane was washed five times with ice-cold buffer to remove unbound ligand, and radioactivity was quantified by scintillation counting.

  • Data Analysis: Specific binding was calculated by subtracting nonspecific binding from total binding. Kd values were determined through nonlinear regression analysis of saturation binding curves, providing the quantitative assessment of this compound's affinity for the H,K-ATPase.

Functional Inhibition Assay (IC50 Determination)

The functional potency of this compound was evaluated in isolated gastric glands through measurement of [14C]aminopyrine accumulation, which serves as an indicator of acid secretory activity [4]:

  • Gland Preparation: Gastric glands were isolated from rabbit gastric mucosa through collagenase digestion and maintained in gastric gland medium (NaCl 140mM, MgSO4·7H2O 1.2mM, CaCl2·2H2O 1.0mM, HEPES 10mM, d-glucose 11.10mM, BSA 2.0g/L).

  • Stimulation and Inhibition: Glands were stimulated with 10 μM histamine and 10 μM dbcAMP to activate acid secretion in the presence of varying concentrations of this compound. [14C]Aminopyrine accumulation was measured as a function of inhibitory potency.

  • Quantification: IC50 values were determined from concentration-response curves generated from multiple experiments (geometric mean IC50 = 0.19 μM with 95% confidence limits of 0.09-0.40 μM, n=6), demonstrating consistent functional inhibition across biological replicates.

Table 2: Comparative Binding Profiles of P-CAB Compounds

Compound Chemical Class Kd/Ki (nM) IC50 (μM) Clinical Status
This compound Imidazo[1,2-h][1,7]naphthyridine Kd: 28.27; Ki: 6.4 0.19 (gastric glands) Repurposed for ophthalmology
Vonoprazan Sulfonylpyrrole Ki: 3.0 N/A Approved (US, Japan)
SCH28080 Imidazopyridine Ki: ~60 N/A Discontinued (hepatotoxicity)
Tegoprazan Benzimidazole N/A N/A Approved (South Korea)
Revaprazan Pyrimidine N/A N/A Approved (South Korea, India)

Research Applications and Binding Context

Ophthalmic Applications and Mechanisms

The redirection of this compound (as Remofuscin) toward ophthalmic applications represents a compelling example of drug repurposing based on novel mechanistic insights. In Stargardt's disease, an orphan juvenile macular degeneration condition, Remofuscin demonstrates the ability to remove existing lipofuscin from retinal pigment epithelium (RPE) cells, addressing the fundamental pathophysiology of the disease [1]. Pharmacokinetic studies following intravitreal injection in pigmented Abca4−/− mice (a model for Stargardt's disease) have shown that the compound selectively accumulates in RPE cells by binding to pigments (melanin, lipofuscin, and melanolipofuscin), where it persists for extended periods—still detectable 20 weeks post-administration [1]. This prolonged retention suggests a depot effect that could be therapeutically advantageous for chronic retinal conditions.

The binding specificity of this compound to RPE pigments has been visualized using transmission electron microscopic (TEM) autoradiography, which provides high intracellular resolution of drug distribution [1]. This unique distribution pattern contrasts with its binding behavior in the gastric system, highlighting the compound's diverse interactions with different biological targets. The redistribution of this compound from gastrointestinal applications to ophthalmology underscores the importance of understanding binding characteristics across different tissue types and the potential for unexpected therapeutic applications based on fundamental binding properties.

Longevity Research Applications

Recent investigations have revealed an intriguing extension of this compound's activity beyond its original targets. Studies in Caenorhabditis elegans demonstrate that the compound can extend lifespan through activation of a lysosome-to-nucleus signaling pathway [2]. This mechanism involves induction of xenobiotic detoxification genes (cyp-34A1, cyp-35A1, cyp-35A2, cyp-35A3, cyp-35A4, cyp-35A5, cyp-35C1, gst-28, and gst-5) and requires functional lipl-1, lbp-8, nhr-234, nhr-49, and nhr-8 genes [2]. The lifespan extension observed in remofuscin-treated worms (p < 0.05) compared with controls suggests that the compound's binding interactions may trigger broader cellular adaptive responses with potential implications for age-related diseases.

Visual Summaries of Experimental Approaches

Soraprazin Binding Assay Workflow

G cluster_result Output Prep Membrane Preparation Incubation Ligand Binding Incubation Prep->Incubation Separation Separation by Filtration Incubation->Separation Conc [3H]this compound (0.1 nM - 1 μM) Incubation->Conc Nonspec +100x unlabeled for nonspecific Incubation->Nonspec Conditions 20°C, 30 min, pH 7.0 Incubation->Conditions Detection Radioactivity Detection Separation->Detection Analysis Data Analysis Detection->Analysis Kd Kd = 28.27 nM Analysis->Kd

This compound Binding Kinetic Pathway

G cluster_interpretation Interpretation Free Free this compound + H,K-ATPase Complex This compound-H,K-ATPase Complex Free->Complex Association k₁ Complex->Free Dissociation k₂ k1 k₁ (Association) Kd Kd = k₂/k₁ = 28.27 nM k1->Kd k2 k₂ (Dissociation) k2->Kd Interpretation Low Kd indicates high binding affinity Kd->Interpretation

Technical Considerations and Research Implications

Experimental Design Considerations

When investigating this compound binding affinity, several critical technical factors must be considered to ensure reproducible results. The buffer composition significantly influences binding measurements, with optimal results obtained using 20 mM Tris-HCl (pH 7.0) containing 2 mM MgCl2 and 2 mM ATP [4]. The temperature control at 20°C during incubation is crucial for maintaining consistent association kinetics, while the filtration and washing steps must be performed rapidly and with ice-cold buffers to prevent dissociation of the reversible complex during separation. For functional assays in gastric glands, the secretory status of the cells must be carefully controlled, as this compound's accumulation may vary between resting and stimulated states, though it binds independent of acid secretion unlike proton pump inhibitors [5].

Researchers should note that this compound's high selectivity for H,K-ATPase over related P-type ATPases (Na,K-ATPase and Ca-ATPase) provides an important experimental advantage, minimizing off-target effects in complex biological systems [4]. However, in ophthalmological applications, the compound's affinity for melanin-containing tissues must be considered, as this property contributes to its prolonged retention in retinal pigment epithelium [1]. This differential tissue binding highlights the importance of context-specific interpretation of binding data across different experimental systems and potential therapeutic applications.

Conclusion

This compound represents a compound with diverse therapeutic potential stemming from its well-characterized binding affinity for H,K-ATPase (Kd = 28.27 nM) and additional interactions with retinal pigments. The detailed experimental protocols provided herein enable accurate determination of its binding parameters and functional effects across different biological systems. The repurposing of this compound as Remofuscin for ophthalmological applications demonstrates how comprehensive understanding of binding characteristics can reveal unexpected therapeutic opportunities beyond original indications. As research continues, particularly in its applications for retinal diseases and potentially longevity-related pathways, these fundamental binding studies provide the critical foundation for understanding its mechanism of action and optimizing its therapeutic use.

References

Comprehensive Application Notes and Protocols for Soraprazan Selectivity Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Introduction

Soraprazan (also known as remofuscin) represents a fascinating case in pharmaceutical science, demonstrating how a single chemical entity can exhibit dual therapeutic mechanisms with applications spanning seemingly unrelated medical fields. Initially developed as a potent potassium-competitive acid blocker (P-CAB), this compound was designed to inhibit gastric acid secretion by targeting the H,K-ATPase enzyme in parietal cells of the stomach. [1] [2] The compound's chemical name is (7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol, with a molecular formula of C~21~H~25~N~3~O~3~ and a molecular weight of 367.449 g/mol. [3]

More recently, this compound has been investigated under the name remofuscin for its remarkable ability to remove lipofuscin accumulation from retinal pigment epithelial cells, positioning it as a promising candidate for treating retinal diseases such as Stargardt's disease and dry age-related macular degeneration. [4] [5] [6] This unique dual functionality makes this compound an exceptionally interesting compound for pharmacological research and drug development, particularly in the context of selectivity profiling and understanding structure-activity relationships.

These application notes provide detailed protocols for evaluating this compound's selectivity and mechanisms of action, incorporating both in vitro and in vivo methodologies that have been validated through peer-reviewed research. The comprehensive profiling covers its inhibition of gastric acid secretion through H,K-ATPase binding and its more recently discovered effects on lysosomal function and xenobiotic detoxification pathways. [1] [4] [7]

Quantitative Selectivity Profiling Data

Primary Pharmacological Activity and Selectivity Ratios

This compound demonstrates exceptional potency and selectivity for its primary target, the gastric H,K-ATPase. Comprehensive enzymatic studies reveal a compelling selectivity profile that underscores its potential as a therapeutic agent with minimal off-target effects.

Table 1: this compound Inhibitory Potency and Selectivity Profile

Assay System IC₅₀ Value Experimental Conditions Reference
Hog gastric H,K-ATPase (ion-leaky vesicles) 0.1 µM Steady-state conditions [1] [2]
Isolated gastric glands 0.19 µM Acid secretion measured via [^14^C]-aminopyrine accumulation [1]
H,K-ATPase binding affinity (K~i~) 6.4 nM Competitive binding studies [1]
H,K-ATPase dissociation constant (K~d~) 26.4 nM Saturation binding experiments [1]
Selectivity ratio (H,K-ATPase vs. Na,K-ATPase) >2000:1 Comparative IC₅₀ determinations [1]
Selectivity ratio (H,K-ATPase vs. Ca-ATPase) >2000:1 Comparative IC₅₀ determinations [1]

The remarkable selectivity of this compound for H,K-ATPase over other ATPase enzymes exceeds 2000-fold, indicating minimal interaction with physiologically similar ion transporters and reducing the potential for adverse effects related to off-target activity. [1] This high degree of specificity is particularly noteworthy given the structural similarities between different P-type ATPases, highlighting this compound's optimized molecular recognition properties.

Binding Parameters and Molecular Interactions

Structural biology studies have elucidated the precise binding mode of this compound to the gastric proton pump. Recent cryo-EM and crystallographic analyses at resolutions reaching 2.8 Å provide atomic-level insight into this compound's interactions with its target.

Table 2: this compound Binding Parameters and Structural Features

Parameter Value Method of Determination
B~max~ 2.89 nmol/mg Saturation binding analysis
K~d~ 26.4 nM Equilibrium binding studies
K~i~ 6.4 nM Competitive inhibition assays
Binding Site K+ binding site of H,K-ATPase Cryo-EM/Crystallography
Binding Reversibility Fully reversible Kinetic binding studies
Residence Time Not determined -

The binding interactions involve specific contacts between this compound's naphthyridine core and amino acid residues within the potassium binding site of the H,K-ATPase. [8] Unlike proton pump inhibitors (PPIs) that require acid activation and form irreversible covalent bonds, this compound acts as a reversible competitive inhibitor of potassium binding, resulting in immediate inhibition of acid secretion without the need for metabolic activation. [1] [2]

Experimental Protocols and Methodologies

H,K-ATPase Inhibition Assay Protocol

Objective: To evaluate the inhibitory potency and mechanism of this compound on gastric H,K-ATPase activity using isolated enzyme preparations.

Materials and Reagents:

  • Hog gastric H,K-ATPase vesicles (prepared according to Rabon et al. method) [2]
  • This compound test compound (prepare 10 mM stock solution in DMSO)
  • ATP disodium salt (Sigma A7699)
  • MgCl~2~·6H~2~O
  • KCl
  • Imidazole buffer (pH 7.4)
  • Malachite green phosphate detection reagent
  • 96-well microtiter plates

Procedure:

  • Enzyme Preparation: Isolate gastric H,K-ATPase from hog gastric mucosa using differential and density gradient centrifugation. [2] Resuspend the final membrane pellet in 0.25 M sucrose, 5 mM PIPES/Tris buffer (pH 6.8) with 1 mM EDTA and 1 mM EGTA, and store at -80°C until use.

  • Inhibition Assay:

    • Prepare reaction mixture containing 2 μg H,K-ATPase, 40 mM Tris-HCl (pH 7.4), 2 mM MgCl~2~, 0.1 mM EDTA, and varying concentrations of this compound (typically 0.01-100 μM) in a total volume of 90 μL.
    • Preincubate the reaction mixture for 10 minutes at 37°C.
    • Initiate the reaction by adding 10 μL of 10 mM ATP (final concentration 1 mM).
    • Incubate for 30 minutes at 37°C.
    • Terminate the reaction by adding 30 μL of ice-cold 12% SDS solution.
  • Phosphate Detection:

    • Add 100 μL of malachite green reagent to each well.
    • Incubate for 15 minutes at room temperature.
    • Measure absorbance at 620 nm using a microplate reader.
    • Calculate inorganic phosphate release using a KH~2~PO~4~ standard curve.
  • Data Analysis:

    • Express ATPase activity as μmol Pi released/mg protein/hour.
    • Calculate percentage inhibition relative to vehicle control.
    • Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic equation).

Validation Notes: This assay should demonstrate concentration-dependent inhibition of H,K-ATPase activity by this compound with typical IC₅₀ values ranging between 0.1-0.2 μM. [1] [2] Include reference inhibitors such as SCH28080 as positive controls.

Cellular Acid Secretion Assay in Gastric Glands

Objective: To measure the inhibitory effect of this compound on acid secretion using isolated gastric glands.

Materials and Reagents:

  • Isolated rabbit gastric glands (prepared according to Berglindh and Obrink method) [2]
  • [^14^C]-aminopyrine (AP) as accumulation marker
  • This compound test compound
  • Dimaprit (H~2~ receptor agonist) or histamine as secretagogue
  • Oxygenated Ringer's solution
  • Scintillation cocktail and vials

Procedure:

  • Gland Preparation: Isolate gastric glands from rabbit gastric mucosa by collagenase digestion. [2] Wash glands three times with oxygenated Ringer's solution and resuspend to appropriate density.

  • AP Accumulation Assay:

    • Incubate gastric glands with 0.1 μCi/mL [^14^C]-AP in oxygenated Ringer's solution.
    • Add this compound at varying concentrations (0.01-10 μM).
    • Stimulate acid secretion with 100 μM dimaprit or histamine.
    • Incubate for 30 minutes at 37°C with continuous oxygenation.
    • Separate glands by rapid centrifugation (30 seconds at 10,000 × g).
    • Solubilize gland pellet in 1% Triton X-100.
    • Measure radioactivity by liquid scintillation counting.
  • Data Analysis:

    • Calculate AP ratio as (cpm/mg gland protein)/(cpm/μL medium).
    • Express acid secretion inhibition as percentage reduction in AP ratio compared to stimulated controls.
    • Determine IC₅₀ values using non-linear regression.

Validation Notes: this compound typically demonstrates an IC₅₀ of 0.19 μM in this assay, confirming its potent acid secretion inhibition in a cellular context. [1] The assay validates that the compound can access and inhibit the enzyme in its physiological membrane environment.

In Vivo Pharmacodynamic Evaluation Protocol

Objective: To assess the duration and extent of gastric pH elevation by this compound in animal models.

Materials and Reagents:

  • Conscious catheterized dogs or rats
  • This compound formulation (suspension in 0.5% methylcellulose)
  • Proton pump inhibitor reference compound (e.g., esomeprazole)
  • Gastric pH monitoring system
  • Dosing needles or gavage tubes

Procedure:

  • Animal Preparation: House animals with free access to food and water. Fast overnight prior to experiment with free access to water.

  • Dosing and Monitoring:

    • Administer this compound orally at 3 μmol/kg (approximately 1.1 mg/kg) or vehicle control.
    • For comparative studies, administer esomeprazole at equimolar doses.
    • Monitor gastric pH continuously for 24 hours using implanted pH electrodes.
    • Measure food intake if evaluating postprandial acid secretion.
  • Data Analysis:

    • Calculate mean pH values for each time point.
    • Determine the percentage of time pH > 3, pH > 4, and pH > 5.
    • Compute area under the pH-time curve (AUC).
    • Assess time to pH > 3 and duration of pH elevation.

Validation Notes: this compound demonstrates superior pharmacodynamics compared to esomeprazole, with more rapid onset of action (within 30 minutes) and longer duration of pH elevation. [1] This protocol confirms the translational potential of in vitro findings to physiological systems.

Mechanisms and Signaling Pathways

Potassium-Competitive Inhibition of Gastric H,K-ATPase

This compound exerts its anti-secretory effects through reversible competition with potassium ions at the binding site of gastric H,K-ATPase. The structural basis for this interaction has been elucidated through high-resolution cryo-EM and crystallographic studies, revealing that this compound binds deep within the cation transport conduit of the enzyme. [8]

The following diagram illustrates the molecular mechanism of this compound's inhibition of the gastric proton pump:

G Resting Resting H,K-ATPase (E1 state) K_Binding K+ Binding Site Accessible Resting->K_Binding Normal Cycle Acidic Acidic Environment Stomach Lumen K_Binding->Acidic H+/K+ Exchange Inhibited Enzyme Inhibited No Acid Secretion K_Binding->Inhibited This compound Bound Acidic->Resting K+ Release This compound This compound This compound->K_Binding Competitive Binding

This competitive inhibition mechanism prevents the conformational changes necessary for proton transport, effectively blocking the final step of gastric acid secretion. Unlike proton pump inhibitors that require accumulation in acidic compartments and covalent modification of the pump, this compound's action is immediate and reversible, providing pharmacological advantages in controlling gastric acid secretion, particularly for nocturnal acid breakthrough. [1] [2]

Lysosome-to-Nucleus Signaling in Longevity and Detoxification

Beyond its gastric acid inhibitory effects, this compound (as remofuscin) activates a novel lysosome-to-nucleus signaling pathway that modulates xenobiotic detoxification and extends lifespan in Caenorhabditis elegans. [4] [7] This pathway represents a unique mechanism through which this compound influences cellular clearance processes and metabolic regulation.

The following diagram illustrates the lysosome-to-nucleus signaling pathway activated by this compound/remofuscin treatment:

G Remofuscin Remofuscin (this compound) Lysosome Lysosomal Activation Remofuscin->Lysosome Lipases LIPL-1, LBP-8 Expression ↑ Lysosome->Lipases NHR Nuclear Hormone Receptors (NHR-234, NHR-49, NHR-8) Lipases->NHR Lysosome-to-Nucleus Signaling BetaOx Fatty Acid β-Oxidation ↑ (ECH-9) NHR->BetaOx Detox Xenobiotic Detoxification (CYP-35, GST Genes) ↑ BetaOx->Detox Longevity Lifespan Extension Reduced Lipofuscin Detox->Longevity

This signaling cascade begins with this compound-mediated activation of lysosomal function, particularly through induction of lysosomal lipases including LIPL-1 and LBP-8. [4] [7] These lipases initiate a signaling cascade that activates nuclear hormone receptors (NHR-234, NHR-49, and NHR-8), which in turn upregulate fatty acid β-oxidation genes such as ECH-9. The increased lipid catabolism generates endogenous lipophilic compounds that stimulate the expression of xenobiotic detoxification genes, including cytochrome P450 enzymes (CYP-35 family) and glutathione S-transferases (GST-5, GST-28). [4] [7] The final outcome is enhanced cellular stress resistance and lifespan extension, accompanied by reduced lipofuscin accumulation.

Research Implications and Applications

The comprehensive selectivity profiling of this compound reveals a compound with exceptional target specificity and multifaceted therapeutic potential. From a gastroenterological perspective, this compound's rapid onset of action and potent inhibition of gastric acid secretion position it as a promising alternative to proton pump inhibitors, particularly for conditions where immediate acid control is desirable or for managing nocturnal acid breakthrough. [1] [2]

The more recently discovered lipofuscin-removing capability of this compound (as remofuscin) expands its potential therapeutic applications to ophthalmology and neurodegenerative diseases. [4] [5] [6] The compound's ability to activate lysosome-to-nucleus signaling and enhance xenobiotic detoxification pathways suggests potential applications in age-related diseases characterized by toxic accumulation. [4] [7]

For drug development professionals, this compound represents an excellent tool compound for studying P-CAB interactions with the gastric proton pump, particularly given the recently elucidated structural details of its binding mode. [8] Furthermore, its unique ability to engage multiple therapeutic pathways through distinct mechanisms offers insights for developing novel multi-functional therapeutics.

The experimental protocols detailed in these application notes provide robust methodologies for evaluating both the gastric acid inhibitory and lysosome-modulating activities of this compound and related compounds, facilitating further research and development in this chemical class.

References

Phase II Clinical Trial Application Notes and Protocols: Soraprazan (Remofuscin) for Stargardt Disease (STGD1)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Stargardt disease type 1 (STGD1) is the most prevalent inherited juvenile macular degeneration, with an estimated incidence of 1.67-1.95 per 1,000,000 individuals annually [1]. This autosomal recessive condition is primarily caused by mutations in the ABCA4 gene, which encodes a transmembrane protein crucial for retinoid recycling in the visual cycle. Dysfunctional ABCA4 protein leads to accumulation of toxic bisretinoid products (lipofuscin) in retinal pigment epithelium (RPE) cells, subsequently triggering RPE cell degeneration and photoreceptor loss [2] [1]. Currently, no approved treatments exist that target the underlying pathophysiology of STGD1, with management limited to supportive measures and low-vision aids [1].

Soraprazan (developed under the brand name Remofuscin) represents a novel therapeutic approach with a unique mechanism of action. Preclinical studies have demonstrated its ability to remove accumulated lipofuscin from RPE cells in both primate models and ABCA4-/- knockout mice [2]. Originally developed as a potassium-competitive acid blocker (P-CAB) for gastro-esophageal reflux disease, this compound successfully completed phase I and II clinical trials for its original indication, establishing its safety and tolerability profile [2] [3]. The European Commission has granted orphan designation (EU/3/13/1208) for this compound (renamed remofuscin) for STGD1 treatment [2].

The STArgardt Remofuscin Treatment Trial (STARTT) is a phase II, proof-of-concept clinical trial designed to evaluate whether this lipofuscin-removing capability translates to therapeutic benefits in STGD1 patients. This document outlines the detailed application notes and experimental protocols for this innovative clinical trial.

Trial Design Overview

STARTT is a prospective, multicenter, randomized, double-masked, placebo-controlled proof-of-concept trial evaluating the safety and efficacy of oral remofuscin in subjects with genetically confirmed STGD1 [2]. The trial was initially designed with a 12-month primary endpoint but was extended to 24 months to enhance the ability to detect treatment effects given the observed variability in baseline measurements [2].

Table 1: Key Trial Design Elements

Trial Element Specification
Trial Phase Phase II, proof-of-concept
Design Randomized, double-masked, placebo-controlled
Treatment Groups Remofuscin 20 mg oral tablets vs. placebo
Randomization 2:1 (Remofuscin:Placebo)
Sample Size 87 randomized patients
Treatment Duration 24 months
Primary Endpoint Change in quantitative autofluorescence (qAF₈) from baseline to month 24
Clinical Sites 6 European centers (Netherlands, Germany, UK, Italy)
Registration EudraCT 2018-001496-20 (09/05/2019)

The primary objective is to evaluate the efficacy of remofuscin in reducing lipofuscin accumulation in RPE cells by assessing change in quantitative fundus autofluorescence (qAF) levels from baseline compared to placebo after 24 months of treatment [2]. Secondary objectives include evaluation of functional visual improvements, safety and tolerability assessment, and exploration of structure-function correlations in STGD1 [2].

Participant Selection and Baseline Characteristics

Inclusion and Exclusion Criteria

Participant selection focused on identifying adult patients with genetically confirmed STGD1 who retained sufficient retinal function to potentially benefit from intervention and demonstrate measurable progression. Key inclusion criteria comprised: (1) age ≥18 years; (2) disease onset before age 45; (3) genetically confirmed STGD1; (4) best-corrected visual acuity (BCVA) between 0.20 and 0.80 decimal units; and (5) presence of lipofuscin accumulation above a predetermined threshold assessed by autofluorescence imaging [2] [4]. The BCVA range was specifically selected because better baseline BCVA has been associated with greater yearly rate of decline, potentially enhancing the ability to detect treatment effects [2].

Baseline Demographics and Disease Characteristics

The STARTT cohort represents the largest multinational STGD1 cohort to undergo standardized qAF imaging and comprehensive functional assessment to date [2]. Baseline characteristics demonstrated a median BCVA of 0.50 decimal units (range: 0.13-0.80) and median qAF₈ value of 438 Units (range: 210-729), indicating substantial variability in disease severity at enrollment [2].

Table 2: Baseline Characteristics of STARTT Cohort (n=87)

Parameter Baseline Value
Age (years) 35 ± 11 (mean ± SD)
Gender (female) 49 (56%)
qAF₈ (Units) 438 (210-729, 133) median (range, IQR)
BCVA (decimal) 0.50 (0.13-0.80) median (range)
LLVA (decimal) 0.20 (0.06-0.63) median (range)
Microperimetry (dB) 20.4 (0.0-28.8) median (range)
Central Subfield Retinal Thickness (μm) 142 (72-265) median (range)
Macular Volume (mm³) 1.65 (1.13-2.19) median (range)
Reading Speed (words/minute) 108 ± 39 (mean ± SD)
NEI VFQ-25 Composite Score 72 ± 13 (mean ± SD)
FRI Index Score 2.8 ± 0.6 (mean ± SD)

Outcome Measures and Assessment Methods

Primary Outcome Measure

The primary endpoint is the change in mean quantitative autofluorescence (qAF₈) value from baseline to month 24 [2]. qAF serves as a non-invasive, quantitative marker of lipofuscin levels in the RPE, allowing for precise quantification of RPE changes at distinct retinal locations [2]. The qAF₈ measurement specifically assesses the mean qAF value of an 8-segment ring centered on the fovea, providing a standardized approach to evaluating lipofuscin distribution in the macular region [2].

Secondary Outcome Measures

Secondary efficacy variables encompass both functional and structural assessments to comprehensively evaluate treatment effects [2]:

  • Functional measures: Best-corrected visual acuity (BCVA), low-luminance visual acuity (LLVA), mesopic microperimetry (mMP) for retinal sensitivity, and reading speed assessed using Radner reading charts
  • Structural measures: Spectral domain optical coherence tomography (SD-OCT) for evaluation of central subfield retinal thickness and macular volume
  • Patient-reported outcomes: National Eye Institute Visual Functioning Questionnaire-25 (NEI VFQ-25) and Functional Reading Independence (FRI) Index to assess vision-related quality of life
Assessment Methodologies

Quantitative Autofluorescence (qAF) Imaging Protocol: qAF images are acquired using standardized confocal scanning laser ophthalmoscopy with an internal fluorescent reference to account for variable laser power and detector sensitivity [2]. The 8-segment ring (qAF₈) is centered on the fovea, with each segment positioned at specific eccentricities to standardize measurements across patients and timepoints. Images are acquired at both baseline and follow-up visits under consistent mesopic conditions after pupil dilation.

Functional Assessment Protocols:

  • BCVA and LLVA: Measured using Early Treatment Diabetic Retinopathy Study (ETDRS) charts under standardized lighting conditions
  • Microperimetry: Mesopic microperimetry (mMP) performed with eye tracking to ensure test-retest reliability, assessing retinal sensitivity at predetermined loci within the macula
  • Reading Performance: Evaluated using Radner reading charts, which measure reading speed (words/minute) and reading acuity (logRAD)

Structural Assessment Protocol:

  • SD-OCT: High-resolution cross-sectional retinal imaging performed to quantify central subfield thickness (CST) and macular volume, with simultaneous evaluation for structural abnormalities such as ellipsoid zone disruption and outer retinal atrophy

Patient-Reported Outcome Measures:

  • NEI VFQ-25: 25-item questionnaire assessing vision-targeted quality of life across multiple subscales (e.g., near activities, distance activities, dependency)
  • FRI Index: Specifically evaluates the impact of vision impairment on reading independence

Figure 1: STARTT Participant Flow and Study Design. The diagram illustrates the progression from screening through the 24-month trial period, including the 2:1 randomization scheme and key assessment timepoints.

Experimental Protocols and Methodologies

Quantitative Autofluorescence (qAF) Image Analysis

The qAF analysis follows a standardized protocol to ensure consistent measurements across multiple clinical sites:

  • Image Acquisition:

    • Dilate pupils with tropicamide 0.5% and phenylephrine 2.5%
    • Acquire 30°×30° images centered on the fovea using confocal scanning laser ophthalmoscopy
    • Include internal fluorescent reference for quantification
    • Obtain multiple images (minimum 3) and select highest quality image for analysis
  • Image Analysis:

    • Define 8-segment elliptical ring centered on fovea
    • Exclude areas with absolutely decreased autofluorescence
    • Calculate mean qAF value for each segment
    • Compute mean qAF₈ value across all segments
    • Normalize values using internal reference
  • Quality Control:

    • Central reading center with certified graders
    • Masking to treatment assignment
    • Standardized certification process for all site personnel
Microperimetry Testing Protocol

Mesopic microperimetry (mMP) is performed to assess retinal sensitivity:

  • Patient Preparation:

    • Dark adaptation for 20 minutes
    • Pupil dilation if <3mm diameter
  • Testing Procedure:

    • Use fundus-tracked microperimetry system
    • Apply 4-2 staircase strategy
    • Test 40-50 locations within central 10°
    • Include fixation stability assessment
  • Data Analysis:

    • Calculate mean sensitivity across all test points
    • Evaluate fixation stability (P1 and P2 values)
    • Map retinal sensitivity relative to fundus landmarks
SD-OCT Image Acquisition and Analysis

Spectral-domain OCT imaging follows a standardized protocol:

  • Scan Acquisition:

    • Acquire high-density raster scans (minimum 25 B-scans)
    • Include volumetric macular cube (512×128 or 128×128)
    • Obtain horizontal and vertical line scans through fovea
    • Ensure signal strength >7 (where applicable)
  • Image Analysis:

    • Measure central subfield thickness (1mm diameter)
    • Calculate total macular volume (6×6mm area)
    • Grade for presence of ellipsoid zone disruption
    • Quantify areas of RPE atrophy

Statistical Considerations

Sample Size Calculation

The original sample size calculation was based on baseline qAF₈ values of 484±109 units (mean±SD) from a single-center study by Burke et al. (2014) [2]. With 87 participants, the study was powered to detect a significant difference in qAF₈ reduction between treatment and placebo groups. The actual baseline values in the STARTT cohort demonstrated greater variability (median 438, range 210-729, IQR 133), contributing to the decision to extend the trial duration from 12 to 24 months to enhance the ability to detect treatment effects [2].

Analysis Plan

The statistical analysis follows a pre-specified plan:

  • Primary analysis: Mixed-effects model for repeated measures (MMRM) analyzing change in qAF₈ from baseline to month 24
  • Secondary analyses: Similar MMRM analyses for continuous secondary endpoints; Cochran-Mantel-Haenszel test for categorical endpoints
  • Safety analysis: Descriptive statistics for adverse events, with between-group comparisons using Fisher's exact test
  • Subgroup analyses: Exploration of treatment effects by baseline disease severity, age, and genetic mutation type

All analyses will employ the intent-to-treat principle, including all randomized participants regardless of treatment adherence.

Current Status and Future Directions

The STARTT completed enrollment in 2020 with 87 participants across six European clinical sites [2] [5]. Following regulatory advice, the trial was extended from 12 to 24 months, with 67 of the original 87 participants continuing in the extended phase [6]. The extension was funded through private sources after the initial EU Horizon 2020 funding period concluded [6]. Final results for the complete 24-month trial were anticipated in Q4 2022 [6].

If successful, STARTT will provide the first proof-of-concept evidence for pharmacological removal of lipofuscin in STGD1 patients [2]. This could establish a new therapeutic paradigm not only for STGD1 but potentially for other retinal diseases characterized by lipofuscin accumulation, such as age-related macular degeneration [6]. The trial design and comprehensive assessment protocol may serve as a reference for future clinical trials in inherited retinal diseases [2].

G ABCA4Mutation ABCA4 Gene Mutation DysfunctionalProtein Dysfunctional ABCA4 Protein ABCA4Mutation->DysfunctionalProtein RetinoidAccumulation Impaired Retinoid Recycling DysfunctionalProtein->RetinoidAccumulation LipofuscinFormation Toxic Bisretinoid (Lipofuscin) Formation RetinoidAccumulation->LipofuscinFormation RPEDamage RPE Cell Damage and Dysfunction LipofuscinFormation->RPEDamage PhotoreceptorLoss Photoreceptor Degeneration RPEDamage->PhotoreceptorLoss VisionLoss Progressive Vision Loss PhotoreceptorLoss->VisionLoss This compound Remofuscin (this compound) Oral Administration LipofuscinRemoval Lipofuscin Removal from RPE This compound->LipofuscinRemoval Therapeutic Intervention RPEProtection RPE Cell Protection LipofuscinRemoval->RPEProtection PhotoreceptorPreservation Photoreceptor Preservation RPEProtection->PhotoreceptorPreservation VisionStabilization Vision Stabilization PhotoreceptorPreservation->VisionStabilization

Figure 2: STGD1 Pathophysiology and this compound Mechanism of Action. The diagram illustrates the disease pathway from ABCA4 mutation to vision loss (red) and the proposed therapeutic intervention pathway of this compound (green).

Conclusion

The STARTT represents a pioneering approach to treating Stargardt disease by directly targeting the underlying pathophysiology of lipofuscin accumulation. The comprehensive trial design incorporates advanced imaging biomarkers, particularly quantitative autofluorescence, alongside functional and patient-reported outcomes to holistically assess therapeutic efficacy. As the largest multinational STGD1 cohort to undergo standardized qAF imaging and comprehensive functional assessment, STARTT will provide valuable insights into disease progression and outcome measure variability regardless of the trial outcomes. The results may establish a new therapeutic strategy for this currently untreatable form of inherited retinal degeneration.

References

Primate Oral Administration Study of Soraprazan

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters and findings from a 52-week oral toxicity study in cynomolgus monkeys (Macaca fascicularis), which is the most relevant study for your request [1].

Parameter Details
Animal Model Cynomolgus monkeys (Macaca fascicularis) [1]
Administration Route Oral [1]
Dosage Levels 6, 12, and 24 mg/kg/day [1]
Dosing Frequency Once daily [1]
Study Duration 52 weeks [1]
Primary Observation Inhibition of gastric acid secretion [1]
Reported Outcome The drug "can play a role in inhibiting gastric acid secretion" [1].

Experimental Protocol for Oral Primate Study

While the search results do not provide a complete step-by-step protocol, the following methodology can be reconstructed from the available data for a long-term oral administration study in primates [1]:

  • Test Article Formulation

    • Compound: Soraprazan [1].
    • Formulation Preparation: The specific vehicle used is not detailed in the available sources. For in-life administration, the compound must be dissolved or suspended in an appropriate, biocompatible solvent for oral gavage.
  • Animal Husbandry and Group Allocation

    • Species: Cynomolgus monkeys (Macaca fascicularis) [1].
    • Housing: Standard laboratory housing conditions should be maintained with a controlled light-dark cycle (e.g., 12 hours light/12 hours dark) and ad libitum access to food and water [2].
    • Grouping: Animals are typically assigned to different experimental groups, including:
      • Treatment Groups: Receiving this compound at 6, 12, and 24 mg/kg/day.
      • Control Group: Receiving the vehicle only.
  • Dosing and Monitoring

    • Administration: The test article is administered orally via gavage, once daily [1].
    • Duration: The dosing regimen is continued for 52 weeks [1].
    • In-Life Observations: Daily monitoring for signs of morbidity, behavioral changes, and clinical symptoms. Body weight and food consumption are measured and recorded at regular intervals.
  • Endpoint Analysis

    • Primary Efficacy Assessment: Measurement of gastric acid secretion inhibition, likely through established physiological or biochemical markers [1].
    • Toxicology Assessment: At the end of the study, animals are euthanized, and a full necropsy is performed. This includes gross pathological examination and histopathological analysis of major organs to assess potential toxicity.

Contextual Information on this compound

The following diagrams and information provide crucial context for this compound's mechanism and its repurposing for a new therapeutic area.

G This compound This compound H_K_ATPase H+/K+-ATPase (Proton Pump) This compound->H_K_ATPase  Competitively & reversibly  binds to K+ site AcidSecretion Inhibition of Gastric Acid Secretion H_K_ATPase->AcidSecretion  Blocks final step  of acid production GERD_Treatment Potential GERD Treatment AcidSecretion->GERD_Treatment

Figure 1. this compound's original mechanism as a gastric acid inhibitor.

G ABCA4_Mutation ABCA4 Gene Mutation RetinoidAccumulation Toxic Retinoid Accumulation ABCA4_Mutation->RetinoidAccumulation Lipofuscin Lipofuscin Deposits in RPE RetinoidAccumulation->Lipofuscin RPE_Dysfunction RPE Dysfunction & Photoreceptor Death Lipofuscin->RPE_Dysfunction VisionLoss Progressive Vision Loss RPE_Dysfunction->VisionLoss Remofuscin Remofuscin LipofuscinRemoval Removes Lipofuscin from RPE Cells Remofuscin->LipofuscinRemoval  Binds to RPE pigments  (Lipofuscin, Melanin) Proposed Mechanism Rescue Rescue from Retinal Degeneration LipofuscinRemoval->Rescue

Figure 2. this compound (Remofuscin) repurposed for Stargardt disease.
  • Original Indication and Mechanism: this compound was initially developed as a potassium-competitive acid blocker (P-CAB) [3] [1]. It is a potent, reversible inhibitor of the gastric H+/K+-ATPase (proton pump) in parietal cells, with an IC₅₀ of 0.19 µM in isolated gastric glands [1]. It binds competitively to the potassium site of the pump, thereby inhibiting the final step of gastric acid secretion [1].

  • Drug Repurposing as Remofuscin: The international non-proprietary name for the drug remains this compound, but it has been renamed Remofuscin for its application in ophthalmology [4]. It has been granted orphan drug designation in both the USA and Europe for the treatment of Stargardt disease (STGD1) [2].

  • New Mechanism of Action: Research has revealed that Remofuscin can selectively bind to pigments (lipofuscin, melanin, and melanolipofuscin) in the retinal pigment epithelium (RPE) and effectively remove accumulated lipofuscin, a toxic autofluorescent material [2] [5]. This process, termed "lipofuscinolysis," is the basis for its investigation in treating retinal degenerative diseases like Stargardt disease and dry Age-related Macular Degeneration (AMD) [5].

  • Current Clinical Trial: Based on this new mechanism, an oral formulation of the drug (Remofuscin) is being evaluated in a multi-national, Phase II, double-masked, placebo-controlled proof-of-concept trial known as the STArgardt Remofuscin Treatment Trial (STARTT) [4]. This trial is investigating the safety and efficacy of a 20 mg oral dose of Remofuscin administered for 24 months to patients with genetically confirmed STGD1 [4].

Research Implications and Notes

  • Focus on Toxicology: The primate study's primary focus was likely on long-term toxicology and safety, which is a critical step before human clinical trials for the original gastrointestinal indication.
  • Route of Administration: For the ophthalmic indication, both oral and intravitreal injection routes are being explored. The STARTT clinical trial uses an oral formulation [4], while preclinical mouse model studies often use intravitreal injection to achieve direct local exposure [2].
  • Data Gaps: The available search results confirm the existence and basic parameters of the primate oral study but do not provide exhaustive raw data on pharmacokinetics (e.g., Cmax, Tmax, AUC, half-life) or detailed histopathological findings.

References

Soraprazan lipofuscin quantification methods

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of Soraprazan

This compound is a small molecule that belongs to the tetrahydropyridoether class. Its proposed mechanism of action is the direct removal of existing lipofuscin granules from the retinal pigment epithelium (RPE) [1] [2]. Lipofuscin accumulation, a hallmark of Stargardt's disease and dry Age-related Macular Degeneration (AMD), leads to the deterioration of the RPE and photoreceptors, resulting in vision loss [3] [2].

The following diagram illustrates the drug's journey and its site of action:

G A Intravitreal Injection of this compound B Vitreous Humor A->B C This compound Penetrates RPE Cell Layer B->C D This compound Binds to Lipofuscin Granules C->D E Clearance of Lipofuscin D->E F Reduced RPE Toxicity and Photoreceptor Degeneration E->F L Lipofuscin Accumulation L->D

Diagram 1: Proposed mechanism of this compound action in the eye after intravitreal injection.

Key supporting evidence includes:

  • Specific Binding: Pharmacokinetic studies in mouse models show that after an intravitreal injection, remofuscin specifically accumulates in the RPE by binding to intracellular pigments like lipofuscin and melanolipofuscin. The drug was still detected in the RPE 20 weeks post-injection, indicating prolonged retention at the target site [1].
  • Lysosomal Detoxification: Research in Caenorhabditis elegans suggests that remofuscin may induce a lysosome-to-nucleus signaling pathway, leading to xenobiotic detoxification and lifespan extension, hinting at a broader mechanism for reducing cellular stress [4].

Quantitative Analysis of Lipofuscin

Quantifying lipofuscin is crucial for diagnosing disease severity and evaluating treatment efficacy. The primary method used in clinical trials for this compound is Quantitative Autofluorescence (qAF), which leverages the autofluorescent properties of lipofuscin [5].

Table 1: Lipofuscin Quantification Methods in Research
Method Principle Application Context Key Metrics
Quantitative Autofluorescence (qAF) [5] Measures intrinsic fluorescence signal from lipofuscin fluorophores upon excitation with 488 nm light, standardized using an internal reference. In vivo assessment of retinal lipofuscin in human clinical trials (e.g., Stargardt disease). qAF values (arbitrary units), qAF8 (average of 8 pre-defined segments around the macula).
Two-Photon Microscopy (2PM) with OCT [6] Excites lipofuscin autofluorescence and uses Optical Coherence Tomography (OCT) for structural correlation in ex vivo tissue. Ex vivo quantitative analysis of lipofuscin accumulation and spatial distribution in human brain samples (e.g., Alzheimer's disease). Number density, Area fraction, Average radius of lipofuscin aggregates.
Segmentation & Analysis [6] High-pass filtering and adaptive thresholding of 2PM images to identify and quantify lipofuscin granules. Quantitative, region-specific analysis of lipofuscin in different brain structures (gray/white matter). Dice score for segmentation accuracy (e.g., 61% vs. FLIM validation).

Application Note: qAF Imaging Protocol for Clinical Trials

This protocol is adapted from the methodologies used in the Stargardt Remofuscin Treatment Trial (STARTT), a multicenter phase II study [5].

Equipment and Setup
  • Instrument: Confocal Scanning Laser Ophthalmoscope (cSLO), e.g., Heidelberg Engineering Spectralis.
  • Software: HEYEX software version 5.6 or higher with the qAF imaging mode upgrade.
  • Calibration: The system must be equipped with and calibrated using the internal qAF reference standard provided by the manufacturer.
  • Pupil Preparation: Ensure adequate pupil dilatation, documented via fundus reflex infrared (IR) images.
Image Acquisition Workflow

The following workflow outlines the key steps for acquiring valid qAF images:

G Start Patient Preparation: Pupil Dilation Step1 Acquire IR Image for Orientation Start->Step1 Step2 Acquire Standard FAF for Overview Step1->Step2 Step3 Switch to qAF Mode Ensure Even Illumination Step2->Step3 Step4 Light Adaptation: Expose Retina to 488 nm light for ≥ 20 seconds Step3->Step4 Step5 Acquire First qAF Movie (12 frames, 30°×30°, fovea-centered) Step4->Step5 Step6 Reset: Patient sits back, Camera is pulled back Step5->Step6 Step7 Acquire Second qAF Movie (Same parameters) Step6->Step7 End Transfer Data to Reading Center Step7->End

Diagram 2: Step-by-step workflow for quantitative Autofluorescence (qAF) image acquisition.

Critical Acquisition Parameters:

  • Field of View: 30 by 30 degrees, centered on the fovea (Field 2).
  • Frame Count: Each "movie" should consist of 12 frames.
  • Acquisitions per Visit: Two separate movies per eye are required. The patient and camera should be reset between acquisitions to ensure independence.
  • Focus & Alignment: Take extra care to achieve optimal focusing and even illumination, avoiding shadows at the image edges.
Data Analysis and qAF Calculation
  • Quality Control: The reading center or site analyst selects the higher quality movie or the one with the highest qAF value for analysis.
  • qAF8 Measurement: The mean qAF value is calculated within eight pre-defined circular segmented regions positioned in a ring around the fovea. This average value is reported as the "qAF8" value.
  • Threshold for Inclusion: In the STARTT trial, a qAF8 value of ≥ 300 units in the study eye was a key inclusion criterion, as it indicates pathologically elevated lipofuscin levels above the normal physiological range [5].

Performance and Considerations in Multicenter Trials

When implementing qAF in clinical trials, it is vital to account for its test-retest variability [5].

Table 2: qAF Repeatability Metrics from a Multicenter Trial [5]
Reproducibility Type Scenario Coefficient of Repeatability Intraclass Correlation Coefficient (ICC)
Intra-visit Two measurements taken during the same visit. ± 26.1% 0.88 - 0.96 (Good to Excellent)
Inter-visit Measurements taken at two different visits (screening vs. baseline). ± 40.5% 0.76 (Moderate to Good)
Interobserver Analysis by study site vs. central reading center. ± 20.2% Not Specified

Recommendations for Robust Trial Design:

  • Operator Training: Comprehensive and standardized training for all operators across sites is essential to minimize variability.
  • Multiple Acquisitions: Acquiring two movies per visit and selecting the best one for analysis helps mitigate variability.
  • Central Reading Center: Using an independent, centralized reading center for image analysis reduces interobserver bias and ensures consistency.
  • Sample Size Calculation: The expected variability (especially the ±40.5% for inter-visit comparisons) must be factored into power calculations to ensure the trial is capable of detecting a true treatment effect.

Conclusion and Future Perspectives

This compound represents a novel therapeutic approach targeting the root pathology of Stargardt disease and potentially dry AMD. The quantification of lipofuscin via standardized qAF protocols is a critical and feasible endpoint for clinical trials, despite its inherent variability which can be managed through rigorous study design. The ongoing research and clinical development of this compound underscore the importance of lipofuscin not just as a biomarker of aging and disease, but as a direct therapeutic target.

References

Soraprazan: Key Physicochemical & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data relevant to solubility and experimental preparation [1] [2].

Property Value / Description Context / Conditions
Molecular Weight 367.44 g/mol Formula: C21H25N3O3 [2]
Solubility in DMSO 200 mg/mL (544.31 mM) Stated to require ultrasonication; note that hygroscopic DMSO can impact solubility. [2]
Purity > 99.78% As provided by the supplier MedChemExpress. [2]
In Vivo Formulation Solubility ≥ 5 mg/mL (13.61 mM) Protocol: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. This yields a clear solution. [2]
Appearance Solid; Light yellow to yellow [2]

Experimental Protocols for Handling

Here are detailed methodologies for key experiments cited in the literature, which can serve as standard operating procedures.

Protocol: Preparing a Stock Solution in DMSO

This is a standard method for creating a concentrated stock solution for subsequent dilution in biological assays [2].

  • Calculation: Determine the mass of Soraprazan needed to achieve the desired concentration and volume (e.g., 10 mg in 0.5 mL of DMSO for a ~200 mg/mL solution).
  • Weighing: Accurately weigh the this compound powder.
  • Dissolution: Transfer the powder to a suitable vial and add the calculated volume of pure, anhydrous DMSO.
  • Sonication: Place the vial in an ultrasonic bath (ultrasonic cleaner) and sonicate until the solid is fully dissolved and the solution appears clear. Vortexing may also assist dissolution.
  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials. Store the aliquots at -80°C for long-term use (up to 2 years) or at -20°C for shorter periods (up to 1 year).
Protocol: Preparing a Working Solution for In Vivo Studies

This protocol is adapted from a published pharmacokinetic study in mice and is designed to achieve a soluble formulation for administration while minimizing the final concentration of DMSO [1] [2].

  • Prepare DMSO Stock: First, create a concentrated stock solution of this compound in DMSO at 50.0 mg/mL.
  • Sequential Dilution:
    • Add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix evenly, for example by vortexing.
    • Then, add 50 µL of Tween-80 to the mixture and mix evenly.
    • Finally, add 450 µL of Saline (0.9% sodium chloride in ddH₂O) to adjust the total volume to 1 mL.
  • Final Composition: The resulting working solution will have the following composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 5 mg/mL.
  • Note: It is recommended to prepare this working solution fresh on the day of use.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting this compound solubility and precipitation issues in an experimental setting. The DOT language script used to generate it is provided below for your reference.

G Start Start: Solubility Issue Step1 Check Solvent System Start->Step1 Step2 Confirm Stock Solution Age & Storage Step1->Step2 Action1 Use fresh, anhydrous DMSO. Sonicate thoroughly. Step1->Action1 Step3 Verify Final Buffer Composition Step2->Step3 Action2 Use a fresh aliquot. Avoid repeated freeze-thaw cycles. Step2->Action2 Step4 Consider Polymorphic Form (If using solid powder) Step3->Step4 Action3 Ensure final DMSO concentration is tolerated. Use a solubilizing agent like Tween-80 or PEG. Step3->Action3 Action4 Note: Amorphous forms may have higher solubility but can convert to stable forms over time. Step4->Action4

Diagram 1: Troubleshooting Solubility and Precipitation Issues

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of this compound achievable in DMSO for a stock solution? A1: According to one supplier, this compound is soluble at 200 mg/mL (544.31 mM) in DMSO with the aid of ultrasonication. Note that the hygroscopic nature of DMSO can affect this over time, so using fresh, anhydrous solvent is critical [2].

Q2: My this compound precipitates when I add it to my aqueous assay buffer. How can I prevent this? A2: Precipitation upon dilution is common. To mitigate this:

  • Ensure the final concentration of DMSO in your assay is as high as the system tolerates (e.g., 0.1-1%).
  • Consider using a solubilizing agent in your final buffer, such as Tween-80 or PEG, as demonstrated in the in vivo formulation protocol [2].
  • Add the compound stock solution slowly to the vigorously stirring buffer.

Q3: Are there different solid forms of this compound that could affect solubility? A3: While specific data for this compound is limited, the related drug Tegoprazan (also a P-CAB) is known to exist in multiple solid forms, including amorphous, Polymorph A, and Polymorph B [3]. These forms have different thermodynamic stability and solubility profiles. The amorphous form typically has the highest solubility but is metastable and can convert to a more stable, less soluble crystalline form over time, especially under stress (elevated temperature/humidity) or in a solvent-mediated process [3]. This is a potential factor to consider if working with the solid powder.

References

Soraprazan (Remofuscin) Technical Support Center: Melanin Binding and Ocular Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary

Quantitative Pharmacokinetics of Remofuscin in Ocular Tissues

Table 1: Time course of remofuscin concentrations in eye tissues after intravitreal injection (40 µg dose) [1].*

Time Post-Injection Retinal Concentration RPE/Choroid Concentration Key Observations
2 hours High Medium Rapid distribution from vitreous to retinal layers
1 day High High Equilibrium between retina and RPE
3 days Decreasing High Clearance from retina, retention in RPE
7 days Low High Significant RPE accumulation
14 days Very Low Medium-High Sustained RPE depot effect
28 days Not Detectable Detectable Prolonged residence in RPE
Key Binding Characteristics

Table 2: Remofuscin binding properties to RPE pigments[cite:1][cite:4].

RPE Pigment Binding Affinity Functional Consequence Detection Method
Lipofuscin Very High Lipofuscin removal TEM Autoradiography, HPLC-MS
Melanin High Creates drug depot TEM Autoradiography
Melanolipofuscin High Lipofuscin removal TEM Autoradiography
Choroidal Melanosomes Low/Rare Selective RPE targeting TEM Autoradiography

Experimental Protocols & Methodologies

Protocol 1: Ocular Pharmacokinetics Using HPLC-MS [1]

This protocol details how to measure remofuscin concentrations in different eye tissues over time.

1. Animal Model Preparation:

  • Use pigmented Abca4−/− mice (5-7 months old) as a Stargardt disease model.
  • Maintain under 12-hour light/dark cycles with standard diet.

2. Drug Administration:

  • Prepare a suspension of 40 µg remofuscin in 2 µL PBS containing 1% DMSO.
  • Administer via single intravitreal injection to both eyes.

3. Tissue Collection & Processing:

  • Euthanize animals at time points: 2 hours, 1, 3, 7, 14, 21, and 28 days post-injection.
  • Immediately enucleate eyes and store in PBS at +4°C overnight.
  • Separate eye components: cornea/iris/ciliary body/lens/vitreous/retina vs. RPE/choroid/sclera.
  • Weigh samples and store at -80°C until analysis.

4. HPLC-MS Analysis:

  • Use liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS).
  • Develop specific method for remofuscin detection in ocular tissues.
  • Quantify drug concentrations using standard curves.

5. Data Analysis:

  • Calculate mean concentrations from multiple eyes per time point.
  • Determine AUC (Area Under Curve) and elimination half-life using pharmacokinetic modeling.
Protocol 2: Intracellular Drug Distribution Using TEM Autoradiography [1]

This method visualizes drug binding at the subcellular level with high resolution.

1. Radiolabeled Compound Preparation:

  • Synthesize ³H-labeled remofuscin.
  • Ensure proper handling procedures for radioactive materials.

2. Drug Administration & Tissue Preparation:

  • Administer ³H-remofuscin via intravitreal injection.
  • Prepare eye sections at extended time points (up to 20 weeks).

3. Autoradiography Procedure:

  • Process tissue sections for transmission electron microscopy.
  • Expose to photographic emulsion to detect radioactive decay.
  • Develop silver grains to visualize drug localization.

4. Image Analysis & Interpretation:

  • Analyze distribution patterns of silver grains.
  • Identify specific binding to RPE pigments (melanin, lipofuscin, melanolipofuscin).
  • Compare binding frequency between RPE melanosomes and choroidal melanocytes.

Frequently Asked Questions (FAQs)

General Compound Information

Q1: What is the relationship between soraprazan and remofuscin? this compound is the original research code name, while remofuscin is the official INN (International Nonproprietary Name) for the same compound. Both terms refer to the same molecular entity: (7R,8R,9R)-2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydro-5-imidazo[1,2-h][1,7]-naphthyridine [1].

Q2: What is the mechanism of action of remofuscin? Remofuscin belongs to the tetrahydropyridoether class and demonstrates a unique ability to remove existing lipofuscin deposits from the retinal pigment epithelium (RPE), unlike other compounds that only inhibit new lipofuscin formation [1].

Experimental Design & Optimization

Q3: Why use the Abca4−/− mouse model for these studies? The pigmented Abca4−/− mouse strain is a validated model for Stargardt disease and increased lipofuscinogenesis. It mimics key aspects of human disease with Abca4 gene mutations leading to bisretinoid accumulation and lipofuscin deposition [1].

Q4: What is the advantage of intravitreal injection over other administration routes for ocular studies? Intravitreal injection delivers the drug directly to the target site, ensuring sufficient ocular exposure and bypassing systemic absorption barriers. This is particularly important for drugs with specific RPE targets [1].

Q5: Why does remofuscin show such prolonged retention in RPE tissues? The extended residence time (detectable up to 20 weeks) results from specific binding to RPE pigments, particularly melanin, creating a depot effect that slowly releases the active compound [1] [2].

Technical Issues & Troubleshooting

Q6: We're detecting inconsistent remofuscin levels in RPE samples. What could cause this?

  • Sample preparation variability: Ensure consistent separation of RPE from choroid and sclera.
  • Compound stability: Verify proper storage conditions (-80°C) and prevent freeze-thaw cycles.
  • Injection technique: Standardize intravitreal injection volume and placement.
  • Analytical method: Include quality controls and internal standards in HPLC-MS runs.

Q7: Why use both HPLC-MS and TEM autoradiography? Don't they provide the same information? These techniques provide complementary data:

  • HPLC-MS offers precise quantification of drug concentrations in tissues over time.
  • TEM autoradiography provides spatial distribution at subcellular resolution, showing exactly which organelles and pigments the drug binds to [1].

Q8: How specific is remofuscin binding to RPE versus choroidal melanocytes? TEM autoradiography reveals highly specific RPE targeting. Silver grains show abundant binding to RPE pigments but only rare association with choroidal melanocytes, demonstrating selective uptake in therapeutically relevant cells [1] [2].

Experimental Workflow Visualization

remofuscin_workflow define define blue blue red red yellow yellow green green white white light_gray light_gray dark_gray dark_gray start Study Initiation animal_prep Animal Model Preparation (Abca4−/− mice) start->animal_prep drug_form Drug Formulation (40 µg in 2µL PBS with 1% DMSO) animal_prep->drug_form injection Intravitreal Injection drug_form->injection time_course Time Course Sampling (2h - 20 weeks) injection->time_course hplc_ms HPLC-MS Analysis (Quantification) time_course->hplc_ms Tissue Collection tem_auto TEM Autoradiography (Localization) time_course->tem_auto ³H-labeled Compound conc_data Concentration Data (Table 1) hplc_ms->conc_data binding_data Binding Specificity (Table 2) tem_auto->binding_data conclusion RPE-Specific Depot Effect Confirmed conc_data->conclusion binding_data->conclusion

Diagram 1: Experimental Workflow for Ocular Pharmacokinetics

This workflow illustrates the comprehensive approach to studying remofuscin's ocular distribution, combining quantitative (HPLC-MS) and spatial (TEM autoradiography) methodologies to fully characterize its RPE-specific binding and depot effect [1].

binding_mechanism cluster_rpe Retinal Pigment Epithelium (RPE) Cell cluster_choroid Choroid Layer define define blue blue red red yellow yellow green green white white light_gray light_gray dark_gray dark_gray remofuscin Remofuscin Molecule melanin Melanin Granule (High Binding) remofuscin->melanin High Binding lipofuscin Lipofuscin Granule (Very High Binding) remofuscin->lipofuscin Very High Binding melanolipofuscin Melanolipofuscin (High Binding) remofuscin->melanolipofuscin High Binding choroidal_melanosome Choroidal Melanosome (Low/Rare Binding) remofuscin->choroidal_melanosome Low/Rare Binding choroidal_melanocyte Choroidal Melanocyte choroidal_melanocyte->choroidal_melanosome

Diagram 2: Remofuscin Binding Specificity in Ocular Tissues

This diagram illustrates the selective binding of remofuscin to RPE pigments versus choroidal melanosomes, explaining its RPE-specific depot effect and therapeutic potential for Stargardt disease and dry AMD [1] [2].

Key Technical Insights

The research demonstrates that remofuscin exhibits exceptional RPE specificity with prolonged residence time due to melanin binding, creating an effective depot for sustained therapeutic action. The combination of quantitative HPLC-MS and high-resolution TEM autoradiography provides comprehensive characterization of its ocular pharmacokinetics, supporting its development for treating retinal diseases characterized by lipofuscin accumulation [1] [2].

References

Soraprazan analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

About Soraprazan and the Data Gap

This compound is a regenerative therapy investigated for removing lipofuscin deposits in retinal pigment epithelium (RPE) cells to treat Stargardt's disease [1]. The project has progressed to a Phase II clinical trial to evaluate the safety and efficacy of orally administered this compound compared to a placebo [1].

My search did not uncover any published, ready-to-use analytical methods (like HPLC or LC-MS) specifically for this compound. Detailed validation data parameters (e.g., for precision, accuracy, or linearity) are also not available in the public domain. This level of methodological detail is often proprietary and held by the developing organizations.

A Framework for Method Development

You can develop a robust analytical method for this compound by building on established principles for related drugs. The table below summarizes a general strategy, using examples from Vonoprazan, a drug in the same class (potassium-competitive acid blocker) [2].

Development Phase Suggested Approach & Considerations
Method Selection Prioritize HPLC-UV for routine quality control of the bulk drug substance. It is robust and cost-effective [2].
Key Parameters Focus on separating and quantifying process-related impurities and degradants. A reported method for Vonoprazan successfully separated ten potential impurities [2].
Validation Follow ICH guidelines. The core validation parameters to demonstrate are Specificity, Linearity, Precision, Accuracy, and Robustness [2].

Suggested Experimental Protocol

Based on the approach used for Vonoprazan fumarate, here is a potential workflow you can adapt for this compound [2]:

  • Instrumentation and Materials: Use a standard HPLC system with a UV detector. Columns like C18 (e.g., 4.6 × 250 mm, 5 µm) are typical starting points. Prepare mobile phases from HPLC-grade solvents (e.g., acetonitrile/methanol) and aqueous buffers.
  • Sample Preparation: Dissolve the this compound drug substance in a suitable solvent (e.g., methanol or a mixture of methanol and mobile phase) to a target concentration (e.g., 1.0 mg/mL).
  • Method Development:
    • Mobile Phase: Optimize a gradient method. An example starting point could be a mixture of 0.1% formic acid in water and acetonitrile, adjusting the gradient program to achieve separation of all potential impurities and the main peak.
    • Detection Wavelength: A wavelength in the range of 230-290 nm is common for such compounds.
    • Flow Rate and Temperature: Standard parameters are a flow rate of 1.0 mL/min and a column temperature of 30-40°C.
  • Method Validation:
    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants (e.g., by subjecting the sample to stress conditions like acid, base, oxidation, heat, and light).
    • Linearity: Prepare and analyze this compound solutions at a minimum of five concentration levels, typically from the reporting threshold to 120-150% of the target concentration.
    • Precision: Perform repeatability (multiple injections of a homogeneous sample) and intermediate precision (different days, analysts, or equipment) tests.
    • Accuracy: Conduct a spike recovery study by adding known amounts of impurities or the main drug into a placebo or blank, then calculating the percentage recovered.
    • Robustness: Deliberately vary method parameters (e.g., temperature, flow rate, mobile phase composition) within a small range to ensure the method remains effective.

The following diagram illustrates this method development and validation workflow:

Start Start Method Development Select Select HPLC-UV & C18 Column Start->Select Develop Develop Mobile Phase (Gradient Method) Select->Develop Optimize Optimize Parameters: Wavelength, Flow, Temp Develop->Optimize Validate Validate Method per ICH Optimize->Validate End Method Ready for QC Validate->End Sub_Specificity Specificity Test: Stress Studies Validate->Sub_Specificity Sub_Linearity Linearity Test: 5 Concentration Levels Validate->Sub_Linearity Sub_Precision Precision Test: Repeatability & Intermediate Precision Validate->Sub_Precision Sub_Accuracy Accuracy Test: Spike Recovery Study Validate->Sub_Accuracy Sub_Robustness Robustness Test: Parameter Variation Validate->Sub_Robustness

Diagram of the analytical method development workflow, showing the key stages from selection to validation, with the core ICH validation tests detailed.

FAQs and Troubleshooting Guide

Q1: Why is my method failing to separate the main peak from a critical impurity?

  • Investigate: The chemistry of the impurity. Adjust the mobile phase gradient, try a different buffer (e.g., phosphate instead of formic acid), or consider a column from a different manufacturer with unique selectivity.

Q2: How can I reduce a long analysis time while maintaining resolution?

  • Investigate: Increasing the gradient slope or the percentage of organic solvent in the initial mobile phase. A core strategy in method development is the balance between resolution and analysis time [2].

Q3: What should I do if I cannot obtain a pure sample of a potential impurity for validation?

  • Investigate: Using advanced techniques like LC-MS to identify the impurity. Accuracy for the main drug can be shown with a recovery study. For unknown impurities, accuracy may be inferred by demonstrating the method's specificity and stability-indicating properties.

References

FAQ: Mechanism and Evidence for Long-Term RPE Retention

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the evidence for Soraprazan's long-term retention in the RPE? Evidence comes from pharmacokinetic (PK) studies and transmission electron microscopic (TEM) autoradiography in Stargardt disease (SD) mouse models.

Key Findings from Intravitreal Injection Studies in SD Mice:

Aspect Details
Detection Method HPLC-MS for tissue concentration; TEM autoradiography for intracellular localization [1] [2].
PK Half-Life (RPE/Choroid) Estimated at several weeks [1].
Visualized Retention TEM autoradiography detected the drug in RPE for up to 20 weeks post-injection [1] [2].
Binding Targets in RPE Remofuscin specifically binds to RPE pigments: lipofuscin, melanin, and melanolipofuscin [2].
Proposed Mechanism The binding to insoluble RPE pigments creates a depot effect, enabling slow release and prolonged action [2].

Q2: How does this compound work to remove lipofuscin? The complete mechanism is under investigation, but research points to a multi-faceted process. This compound is classified as a "lipofuscinolysis" agent for its ability to dissolve existing lipofuscin deposits [3]. Proposed mechanisms include:

  • Lysosome-to-Nucleus Signaling: In C. elegans, this compound activates a pathway that upregulates genes for lysosomal lipases, fatty acid beta-oxidation, and xenobiotic detoxification [4].
  • Reactive Oxygen Species (ROS): Data from human and mouse RPE cells suggest the mechanism may involve ROS generated by the presence of Remofuscin [3].

The following diagram illustrates the lysosome-to-nucleus signaling pathway identified in model organisms:

G cluster_genes Key Upregulated Genes Start Remofuscin Treatment Lysosome Lysosome Activation Start->Lysosome Induces GeneExpr Increased Gene Expression Lysosome->GeneExpr Signals to Nucleus Outcomes Phenotypic Outcomes GeneExpr->Outcomes Leads to lipl-1, lbp-8 lipl-1, lbp-8 GeneExpr->lipl-1, lbp-8 nhr-234 nhr-234 GeneExpr->nhr-234 ech-9 ech-9 GeneExpr->ech-9 cyp-35A family cyp-35A family GeneExpr->cyp-35A family gst-5, gst-28 gst-5, gst-28 GeneExpr->gst-5, gst-28 lipl-1, lbp-8->Outcomes Lipid Metabolism nhr-234->Outcomes Regulation ech-9->Outcomes Fatty Acid Oxidation cyp-35A family->Outcomes Xenobiotic Detoxification gst-5, gst-28->Outcomes

Experimental Protocols

Protocol 1: Quantifying Drug Retention in Eye Tissues using HPLC-MS [1] [2] This protocol measures the concentration of this compound in ocular tissues over time.

  • Animal Model: Use pigmented Abca4−/− mice (SD model), 5-7 months old.
  • Drug Administration:
    • Prepare a suspension of this compound (e.g., 40 µg) in 2 µL of PBS with 1% DMSO.
    • Perform a single intravitreal injection into the mouse eye.
  • Tissue Collection:
    • Euthanize animals at predetermined time points (e.g., 2 hours, 1, 3, 7, 14, 21, 28 days, and longer).
    • Immediately enucleate eyes and dissect into specific tissues: cornea/iris/lens/vitreous, and RPE/choroid/sclera.
    • Weigh the samples and store at -80°C.
  • HPLC-MS Analysis:
    • Develop a validated LC-ESI-MS-MS method for this compound.
    • Process and homogenize tissue samples.
    • Inject samples and quantify this compound concentrations.
    • Calculate PK parameters like AUC and half-life.

Protocol 2: Visualizing Intracellular Drug Distribution via TEM Autoradiography [1] [2] This protocol locates the drug within the RPE at a subcellular level.

  • Radioactive Labeling: Use tritiated (³H) this compound.
  • Administration & Embedding:
    • Perform a single intravitreal injection of ³H-Soraprazan in SD mice.
    • At desired time points (up to 20 weeks), enucleate eyes and fix them.
    • Process and embed the tissue for electron microscopy.
  • Autoradiography:
    • Cut ultrathin sections and coat them with a nuclear emulsion (silver halide crystals).
    • Expose the sections in the dark for several weeks to allow radioactive decay to expose the emulsion.
  • Imaging and Analysis:
    • Develop the emulsion and examine sections under a TEM.
    • The distribution of silver grains indicates the location of ³H-Soraprazan.
    • Analyze the binding to specific RPE pigments (lipofuscin, melanin).

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low drug concentration in RPE in PK studies. Incorrect dissection, leading to cross-tissue contamination. Practice micro-dissection to cleanly separate retina from RPE/choroid complex [2].
High background noise in TEM autoradiography. Non-specific binding or emulsion artifacts. Include control (untreated) eyes. Ensure complete darkness during emulsion exposure and proper development techniques [2].
Lack of therapeutic effect in animal models. Insufficient drug dose or short duration to impact stable lipofuscin. Consider the long-term depot effect. A single dose may require months to show efficacy; confirm dosing against literature [3] [2].
Poor solubility of this compound for injection. Hydrophobic nature of the compound. Use recommended vehicles like PBS with 1% DMSO as a suspension, not a solution [2].

Key Considerations for Researchers

  • Route of Administration Matters: The long-term retention data is primarily for intravitreal injection. Other routes (e.g., oral) may have different PK profiles and retention times [5].
  • Model Organism Translation: Be cautious when translating mechanisms. The lysosome-to-nucleus pathway was detailed in C. elegans, and verification in mammalian systems is crucial [4].
  • Focus on RPE-Specificity: The high retention is due to specific binding to RPE pigments. This is a key advantage for targeting RPE-related diseases but may not be relevant for other retinal cell types [2].

References

Mechanism of Action and Binding Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Soraprazan is a potent and reversible inhibitor of gastric H+,K+-ATPase, acting as a potassium-competitive acid blocker (P-CAB) [1] [2] [3]. In recent years, its primary research focus has shifted to its ability to remove lipofuscin (a biomarker of aging) from retinal pigment epithelium (RPE) cells, making it a candidate for treating diseases like Stargardt disease and age-related macular degeneration (AMD) [4] [5].

A key pharmacokinetic study provides direct insight into its binding behavior. Following an intravitreal injection in a mouse model, the drug was found to specifically accumulate in the RPE by binding to intracellular pigments like melanin, lipofuscin, and melanolipofuscin [5]. The table below summarizes the critical experimental findings:

Aspect Finding Experimental Method
Binding Specificity Accumulates specifically in RPE cells by binding to melanin, lipofuscin, and melanolipofuscin; rarely binds to choroidal melanocytes. Transmission Electron Microscopic (TEM) Autoradiography [5]
Persistence / Depot Effect The drug was still detected in the RPE 20 weeks after a single injection, indicating a strong, long-lasting binding interaction. TEM Autoradiography & HPLC-MS [5]
Proposed Functional Outcome This specific binding and depot effect are considered the basis for its efficacy in removing lipofuscin. N/A

This specific and persistent binding to pigments is likely the "non-specific binding" you need to troubleshoot, as it can influence drug distribution and experimental interpretation.

Troubleshooting Guide & Experimental Protocols

To manage this compound's binding in experimental settings, here are strategies and detailed protocols derived from the research.

FAQ: How can I mitigate non-specific binding of this compound in my experiments?
  • Account for Pigment Binding in Models: If you are using cellular or animal models that contain melanin or lipofuscin, expect and plan for significant binding. This binding may not be "non-specific" in the context of its intended research purpose but a core part of its mechanism [5]. Use control experiments to distinguish between general background binding and this specific, pharmacologically relevant interaction.
  • Optimize Delivery Method and Formulation: The referenced studies successfully use a single intravitreal injection of a suspension to deliver the drug directly to the target tissue [5]. This local administration helps ensure sufficient concentration reaches the site of action despite binding. Furthermore, the drug was suspended in PBS with 1% DMSO, which could serve as a starting point for formulation [5].
  • Leverage Binding for Long-Term Effects: The strong binding to RPE pigments creates a "depot effect," slowly releasing the drug over a long period. If your experimental goal is a sustained effect, this binding can be beneficial [5].
Detailed Experimental Protocol: Intravitreal Injection in Mice

This protocol is adapted from a published pharmacokinetic study [5].

  • Animal Model: Pigmented Abca4−/− mice (a model for Stargardt's disease and increased lipofuscin).
  • Test Article: this compound (Remofuscin).
  • Formulation: A suspension of 40 µg of this compound in 2 µL of PBS containing 1% DMSO.
  • Procedure:
    • Anesthetize the mouse according to your institution's animal care guidelines.
    • Using a fine needle, perform an intravitreal injection to administer the 2 µL suspension into the eye.
    • Allow the animal to recover.
  • Tissue Collection and Analysis:
    • At designated time points (e.g., 2 hours, 1, 3, 7, 14, 21, 28 days, or longer), euthanize the animal and enucleate the eyes.
    • For better tissue separation, store eyes in PBS at +4°C overnight.
    • The next day, dissect the eyes into parts: cornea, iris, ciliary body, lens, vitreous, and retina, separate from the RPE/choroid/sclera complex.
    • Weigh the samples and store at -80°C until analysis.
  • Quantification:
    • Use High-Performance Liquid Chromatography combined with Mass Spectroscopy (HPLC-MS) to quantify this compound concentrations in the different eye tissues over time [5].
    • For visualizing intracellular distribution and binding, Transmission Electron Microscopic (TEM) Autoradiography using radiolabeled 3H-Soraprazan is the recommended method, as it provides high intracellular resolution [5].

Mechanism and Experimental Workflow

The following diagram visualizes the key mechanisms of this compound binding and the experimental workflow to study it, incorporating the official Google color palette as you requested.

G cluster_0 Specific Binding to RPE Pigments This compound This compound IntravitrealInjection Intravitreal Injection (40 µg in 2µL PBS/1% DMSO) This compound->IntravitrealInjection RPECell RPE Cell IntravitrealInjection->RPECell Melanin Melanin Granule RPECell->Melanin Accumulates via Lipofuscin Lipofuscin Granule RPECell->Lipofuscin Accumulates via Melanolipofuscin Melanolipofuscin Granule RPECell->Melanolipofuscin Accumulates via DepotEffect Depot Effect & Sustained Release Melanin->DepotEffect Results in Lipofuscin->DepotEffect Results in Melanolipofuscin->DepotEffect Results in AnalysisHPLC Tissue Dissection & HPLC-MS Analysis DepotEffect->AnalysisHPLC AnalysisTEM TEM Autoradiography DepotEffect->AnalysisTEM Outcome Quantification of Drug & Visualization of Binding AnalysisHPLC->Outcome AnalysisTEM->Outcome

References

Soraprazan (Remofuscin) for Research: Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

For researchers working with Soraprazan in a pre-clinical setting, the following information synthesizes key experimental details from published studies.

Experimental Preparation and Administration Protocol

The table below summarizes the key parameters from a published study in a mouse model of Stargardt's disease (pigmented Abca4 −∕ − mice) [1]:

Parameter Specification Notes / Rationale
Drug Form Remofuscin (this compound) suspension [1] --
Vehicle PBS with 1% DMSO [1] Ensures compound is adequately suspended for injection.
Dosage 40 µg in a 2 µL injection volume [1] The high concentration is suited for the small vitreous volume of a mouse eye.
Administration Route Single intravitreal injection [1] Directly delivers the drug to the posterior segment of the eye.
Animal Model Pigmented Abca4 −∕ − mice [1] Models human Stargardt's disease pathology, including lipofuscin accumulation.

Key Experimental Findings

  • Tissue Specificity: Studies showed that after a single intravitreal injection, Remofuscin specifically accumulated in the Retinal Pigment Epithelium (RPE) by binding to pigments like melanin, lipofuscin, and melanolipofuscin. This binding creates a depot effect, with the drug still detectable in the RPE 20 weeks post-injection [1].
  • Analytical Methods: The study used High-Performance Liquid Chromatography Mass Spectroscopy (HPLC-MS) to quantify drug concentration in eye tissues over time and Transmission Electron Microscopic (TEM) autoradiography with 3H-labelled remofuscin to visualize its precise intracellular distribution and binding [1].

Frequently Asked Questions & Troubleshooting

Q1: What is the primary mechanism of action of this compound (Remofuscin) in treating Stargardt disease? A: this compound belongs to the tetrahydropyridoether class and directly removes existing lipofuscin from the Retinal Pigment Epithelium (RPE) cells [1]. In Stargardt disease, mutations in the ABCA4 gene lead to impaired clearance of toxic vitamin A byproducts (e.g., A2E), causing lipofuscin to accumulate in the RPE [2] [3]. This accumulation causes oxidative stress, RPE malfunction, and ultimately photoreceptor degeneration and vision loss [2] [4]. By clearing this toxic lipofuscin, this compound aims to halt this degenerative cascade [1].

Q2: The drug suspension appears unstable. How can I ensure consistency? A: While specific data on this compound suspension stability is limited, the phenomenon of solid-form instability is a critical consideration in drug development.

  • Potential Cause: A drug compound can exist in different solid forms (polymorphs, amorphous form). These forms can have different solubilities and stabilities, and a metastable form may convert to a more stable one over time or under certain conditions, a risk known as "disappearing polymorphs" [5].
  • Troubleshooting Steps:
    • Characterize: Confirm the solid form of your raw material using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) [5].
    • Control Environment: Be aware that factors like temperature, humidity, and the solvent environment (vehicle) can accelerate polymorphic transitions. Storing the suspension or powder at controlled, low temperatures and low humidity may help maintain stability [5].
    • Verify: If performance changes, re-analyze the solid form of the compound to rule out a polymorphic conversion as the root cause [5].

Q3: How can I confirm successful drug delivery and uptake in the target tissue? A: The referenced study employed two key methods:

  • Quantification: Use HPLC-MS to measure the time course of this compound concentrations in different ocular tissues (e.g., retina, RPE/choroid complex) after injection. This provides pharmacokinetic data (AUC, half-life) [1].
  • Visualization & Localization: For precise intracellular localization, TEM autoradiography with a radiolabeled version of the drug (e.g., 3H-Remofuscin) is the most definitive method. It shows the drug binding to specific pigments within the RPE with high resolution [1].

Experimental Workflow for Intravitreal Dosing

The following diagram maps the logical workflow for a pre-clinical study involving an intravitreal injection of this compound suspension, from preparation to analysis.

Start Start Experiment P1 Prepare this compound Suspension (PBS + 1% DMSO Vehicle) Start->P1 P2 Load precise dose (40 µg in 2 µL for mouse) P1->P2 P3 Perform Single Intravitreal Injection P2->P3 P4 Monitor Animal Post-Op P3->P4 A1 Tissue Collection & Dissection (e.g., Retina, RPE/Choroid) P4->A1 A2 Quantitative Analysis (HPLC-MS for drug concentration) A1->A2 A3 Visualization & Localization (TEM Autoradiography) A1->A3 End Analyze Data & Draw Conclusions A2->End A3->End

Key Considerations for Your Research

  • Formulation is Critical: The shift in clinical trials from an injectable to an oral formulation suggests that the challenges of creating a stable, long-acting intravitreal suspension may be significant.
  • Confirm Your Compound: If synthesizing this compound in-house, rigorous analytical chemistry is required to ensure you have the correct stereoisomer, as its activity is defined as the (7R,8R,9R) enantiomer [1] [6].
  • Explore Related Compounds: Understanding the binding pharmacophores of this compound and other potassium-competitive acid blockers (P-CABs) could provide insights for designing next-generation molecules with improved properties [7].

References

Soraprazan Properties & Research Context

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacological data available for Soraprazan from preclinical studies.

Property Description / Value Experimental Context
Drug Class Potassium-Competitive Acid Blocker (P-CAB) Reversible inhibitor of gastric H+,K+-ATPase [1].
Primary Target Gastric H+,K+-ATPase (Proton Pump) Inhibits acid secretion in gastric parietal cells [1].
In Vitro Potency (IC₅₀) ~ 0.3 μM (Hog gastric H,K-ATPase) In vitro enzyme inhibition assay [1].
In Vivo Efficacy (Rat) > 90% inhibition of acid secretion (3 μmol/kg p.o.) In vivo rat model measuring acid secretion [1].
Metabolic Stability Designed for greater metabolic stability vs. earlier compound (SCH28080) Design strategy focusing on a rigid, bridged molecular structure [1].
Current Research Trend Investigation for treating Stargardt's disease (an inherited retinal disorder) Research focuses on inhibiting toxic retinoid byproduct accumulation in the retina [2].

Troubleshooting Guide: Key Considerations

For researchers, particularly those exploring this compound's new application in ophthalmology, consider these factors that could influence experimental outcomes.

Challenge / Question Hypothesis & Investigation Path
High variability in pharmacokinetic (PK) or pharmacodynamic (PD) results. Variability may stem from off-target effects in new disease models (e.g., retina). Review experimental system for expression of non-gastric proton pumps or other related transporters that this compound might interact with [2].
Unpredictable efficacy in new disease models (e.g., Stargardt's disease). The drug's distribution to the target tissue (retina) may be a key factor. Investigate retinal penetration and local metabolism, which are crucial for ocular indications but were not primary concerns for its original gastrointestinal target [2].
Translating findings from animal models to human biology. Species-specific differences in metabolism or target binding affinity could exist. Validate your findings using human cell-based assays or organoids where possible [1] [2].

Experimental Workflow and Mechanism

The diagram below outlines a generalized workflow for investigating this compound's pharmacokinetics and pharmacodynamics, which can be adapted to specific experimental models.

soraprazan_research_workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) start Research Question: PK/PD Variability of this compound model 1. Select Experimental Model start->model assay 2. Design Assays model->assay admin 3. Compound Administration assay->admin sample 4. Sample Collection & Analysis admin->sample pk1 Bioanalytical Assay (LC-MS/MS for drug concentration) sample->pk1 pd1 Efficacy Endpoint Assay (e.g., H,K-ATPase activity) sample->pd1 data 5. Data Interpretation pk2 Calculate PK parameters: Cmax, Tmax, AUC, Half-life pk1->pk2 pk2->data pd2 Modeling PK-PD Relationship pd1->pd2 pd2->data

The following diagram illustrates this compound's core mechanism of action as a P-CAB, which is fundamental to understanding its effects.

soraprazan_mechanism pc Parietal Cell pump H+,K+-ATPase (Proton Pump) pc->pump  Contains acid Acid Secretion (Inhibition Measured as PD) pump->acid  Secretes H+ Ions This compound This compound (P-CAB) (Plasma Concentration is PK) This compound->pump  Competitively & Reversibly  Inhibits K+ Site

Research Recommendations

  • Focus on New Indications: The most promising and contemporary research direction for this compound appears to be its repurposing for Stargardt's disease [2]. Future experiments should prioritize models relevant to retinal pharmacology.
  • Leverage P-CAB Class Data: While this compound-specific clinical PK data is scarce, you can reference studies on other P-CABs like tegoprazan, which show that systemic exposure can be influenced by factors like hepatic impairment [3]. This provides a useful framework for hypothesis generation.
  • Validate Analytical Methods: Ensure robust bioanalytical methods (e.g., LC-MS/MS) are in place to accurately measure this compound and its potential metabolites in complex biological matrices, which is critical for reliable PK data [1].

References

Soraprazan's Known Targets and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Soraprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) [1] [2]. Its primary known targets are the gastric H+,K+-ATPase (proton pump) subunits [3]:

Target Action Organism
Potassium-transporting ATPase alpha chain 1 (ATP4A) [3] Modulator [3] Humans [3]
Potassium-transporting ATPase subunit beta (ATP4B) [3] Modulator [3] Humans [3]

Its mechanism involves binding very specifically, competitively, and reversibly to the potassium binding site of the gastric H+,K+-ATPase, thereby inhibiting acid secretion [2]. One study also notes that this compound (also known as Remofuscin) can remove lipofuscin from retinal pigment epithelium (RPE) cells, which is being investigated for treating Stargardt disease [4] [5].

General Framework for Cross-Reactivity Assays

While a specific protocol for this compound is not available, the general methodology for cross-reactivity testing in immunoassays is well-established. The core principle is to test whether key reagents (like antibodies) interact unintentionally with other, similar molecules [6] [7].

The diagram below illustrates the types of cross-reactivity that must be tested when validating a multiplex immunoassay.

f Types of Cross-Reactivity in Immunoassays Capture Antibody Capture Antibody Detection Antibody Detection Antibody Capture Antibody->Detection Antibody Detection-Capture Antibody Cross-reactivity Antigen B Antigen B Capture Antibody->Antigen B  Antigen-Capture Antibody Cross-reactivity Conjugate Conjugate Capture Antibody->Conjugate Capture Antibody-Conjugate Cross-Reactivity Antigen A Antigen A Antigen A->Detection Antibody Antigen-Detection Antibody Cross-reactivity Antigen A->Conjugate Antigen-Conjugate Cross-Reactivity

Experimental Protocol for Cross-Reactivity Testing

Here is a generalized protocol based on standard practices [7]:

  • Experimental Setup:

    • Run individual antigens, individual detection antibodies, and negative controls on the assay platform (e.g., a microplate) in a grid pattern and in duplicate.
    • This setup allows you to test each possible pair of interactions systematically.
  • Calculation of Cross-Reactivity:

    • For each potential cross-reactive pair, calculate the percent cross-reactivity using the formula: % Cross-reactivity = (Calculated concentration of antigen with non-intended matched pair / Calculated concentration of antigen with its intended matched pair) × 100
  • Interpretation of Results:

    • A commonly accepted threshold is that cross-reactivity should generally be less than 1% to be considered non-significant [7]. Any value above this may indicate interference.

FAQs and Troubleshooting

Q1: What steps can I take to avoid or reduce cross-reactivity in my assays?

  • Antibody Selection: Use monoclonal antibodies as the primary (capture) antibody for higher specificity. Polyclonal antibodies can be used as detection antibodies for sensitivity, but this may increase cross-reactivity risk [6].
  • Reagent Validation: Always test antibodies for cross-reactivity with closely related antigens during assay development [6].
  • Assay Optimization: Optimize buffer conditions, diluents, and washing steps to minimize non-specific binding [7].

Q2: What if I suspect this compound is interacting with other proton pumps or related targets? The search results do not indicate that this compound cross-reacts with other ATPases like Na+,K+-ATPase. One source specifically states its selectivity for H+,K+-ATPase is more than 2000 times that of Na+,K+- and Ca+-ATPases [2]. If you suspect a novel off-target interaction, you would need to design a binding or functional assay against your target of interest.

Q3: Where can I find the chemical structure and properties of this compound to inform my assay design? The structure and properties are available in the search results [2] [3] [8]:

  • CAS Number: 261944-46-1 [2] [3]
  • Molecular Formula: C21H25N3O3 [2] [3]
  • SMILES: O(CCOC)[C@@H]1C2=C(C=3N(C=C2)C(C)=C(C)N3)N[C@@H]([C@H]1O)C4=CC=CC=C4 [8]

References

Stability Reference from a Related Compound

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on Soraprazan is limited, a detailed study on Tegoprazan, a potassium-competitive acid blocker (P-CAB) from the same drug class, provides valuable insights. The stability of its different solid forms (polymorphs) is crucial for pharmaceutical development [1] [2].

The table below summarizes the stability profiles and transformation conditions for Tegoprazan's solid forms.

Solid Form Thermodynamic Stability Storage Condition Leading to Conversion Transformation Kinetics Key Findings
Polymorph A Stable form [1] [2] Remains stable under tested conditions [1] N/A Robust physical & chemical stability; used in commercial formulations [1] [2].

| Polymorph B | Metastable form [1] [2] | - Slurry in acetone [1]

  • 40°C / 75% Relative Humidity [1] | Converts to Polymorph A within ~8 weeks under accelerated conditions [1] | "Disappearing polymorph" characteristic; irreproducible over time [1] [2]. | | Amorphous Form | Metastable form [1] | - Slurry in methanol or acetone [1]
  • 40°C / 75% Relative Humidity [1] | Converts to Polymorph A within ~8 weeks under accelerated conditions [1] | Phase transformation is solvent-mediated, not a solid-state transition [1]. |

Experimental Protocols for Stability Assessment

You can use the following methodologies, derived from the Tegoprazan study, to empirically determine the stability of your this compound material [1] [2].

Slurry Conversion Experiments

This test determines the relative stability of solid forms by using a solvent to facilitate transformation.

  • Preparation: Prepare a slurry of the solid this compound sample in a relevant solvent (e.g., methanol or acetone were used in the reference study).
  • Agitation: Stir the slurry continuously at a constant temperature (e.g., room temperature).
  • Monitoring: At regular time intervals, separate solid particles from the solvent.
  • Analysis: Analyze the solid residue using Powder X-Ray Diffraction (PXRD) to identify the crystalline form.
  • Kinetic Modeling: Model the transformation kinetics using equations like the Kolmogorov–Johnson–Mehl–Avrami (KJMA) to derive rate parameters.

The workflow for this experiment can be summarized as follows:

G A Prepare this compound slurry in solvent (e.g., acetone) B Agitate at constant temperature A->B C Sample at regular time intervals B->C D Analyze solid residue via PXRD C->D E Model transformation kinetics using KJMA equation D->E

Accelerated Stability Studies

This method assesses long-term stability under stressed conditions.

  • Storage: Store representative samples of this compound in stability chambers under accelerated conditions (e.g., 40°C with 75% relative humidity).
  • Monitoring: At predetermined time points (e.g., 2, 4, 8 weeks), retrieve samples.
  • Analysis: Use PXRD and Differential Scanning Calorimetry (DSC) to check for any solid-form changes or degradation.

Troubleshooting Guide & FAQs

Q: Why did the crystalline form of my API change unexpectedly after a few months? A: This is a classic "disappearing polymorph" issue. A metastable form (like Polymorph B or an amorphous form) may have spontaneously converted to the more stable form over time. This can be triggered by trace solvents, mechanical stress, or exposure to heat and humidity. Ensuring you have crystallized the thermodynamically stable form is critical for long-term stability [1] [2].

Q: My formulation's performance has become inconsistent between batches. What could be the cause? A: Inconsistent solid forms of the Active Pharmaceutical Ingredient (API) are a likely cause. Different polymorphs can have different solubilities and dissolution rates. You should verify the solid form of the API in each batch using PXRD to rule out polymorphic variation [1].

Q: How can I definitively identify the most stable polymorph for my API? A: A combination of computational and experimental methods is most effective:

  • Computational Analysis: Construct conformational energy landscapes and analyze hydrogen-bonded dimer energies using Density Functional Theory with Dispersion corrections (DFT-D) [1].
  • Experimental Validation: Conduct slurry experiments in both protic and aprotic solvents. The form that consistently precipitates from all solvents is likely the most thermodynamically stable form [1].

Problem: Difficulty in reproducing a crystalline form.

  • Possible Cause: The crystallization process is highly sensitive to solvent properties. Aprotic solvents may favor a metastable form [1].
  • Solution: Switch to a protic solvent (like methanol) which may preferentially direct crystallization toward the stable form. Strictly control temperature, cooling rate, and evaporation rate.

Key Considerations for Your Research

  • Solvent Selection: The choice of solvent is critical. Protic solvents (e.g., methanol) favor the direct crystallization of the stable Polymorph A in Tegoprazan, while aprotic solvents (e.g., acetone) can promote the formation of metastable Polymorph B [1].
  • Monitor Multiple Batches: Be aware that batch-to-batch variations in the amorphous form, even from the same supplier, can lead to differences in transformation kinetics [1].
  • Control the Environment: Since elevated temperature and humidity accelerate polymorphic conversions, ensure materials are stored in a controlled, stable environment [1].

References

P-CABs at a Glance: From Soraprazan to Current Leaders

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the status of various P-CABs, illustrating the transition from early compounds like Soraprazan to those currently in use or under development.

Drug Name Status in Acid-Related Diseases Key Reason for Halt/Limitation Key Advantages of Later-Gen P-CABs
This compound Development halted (Phase I/II) [1] Associated with elevated liver transaminases (sign of liver toxicity) [1]. Later P-CABs are devoid of this hepatotoxicity [1].
Revaprazan Marketed (Korea, India); not widely adopted [1] Failed to show superiority over PPIs for ulcer healing [1]. Newer P-CABs demonstrate superior efficacy to PPIs in conditions like severe esophagitis [2].
SCH-28080 Development halted [1] Hepatotoxicity identified [1]. ---
Linaprazan (AZD0865) Development halted [1] Failed superiority over PPIs for reflux esophagitis; abnormal liver enzymes [1]. ---
Vonoprazan Approved & Available (e.g., US, Japan, Americas) [1] [3] N/A Fast, potent, durable acid suppression; superior healing in severe esophagitis [1] [2].
Tegoprazan Approved & Available (e.g., South Korea, Latin America) [1] [3] N/A Non-inferior to PPIs; effective for maintenance therapy [1] [4].
Fexuprazan Approved (South Korea) [1] N/A Shows potent acid inhibition [1].
Keverprazan Approved (China) [1] N/A Effective for gastric/duodenal ulcers and erosive esophagitis [1] [4].

Pharmacological and Clinical Performance Data

Later-generation P-CABs overcome the limitations of early compounds and Proton Pump Inhibitors (PPIs) through superior pharmacology.

Pharmacological Properties

This table compares key properties that underpin the clinical advantages of modern P-CABs over PPIs and early failed compounds [1].

Property Proton Pump Inhibitors (PPIs) Potassium-Competitive Acid Blockers (P-CABs)
Chemical Stability Acid-labile; require enteric coating [1] Stable in acidic environments [1]
Mechanism of Action Irreversible, covalent inhibition; require acid activation (pro-drugs) [1] Direct, reversible, and competitive inhibition; not pro-drugs [1]
Onset of Action Slow (up to 3-5 days for full effect) [1] Rapid (full effect from the first dose) [1] [3]
Dosing Requirement Must be taken before a meal [3] Can be taken without regard to meals [3]
Control of Nighttime Acidity Often insufficient [1] More potent and prolonged, including better nighttime control [1] [3]
Influence of CYP2C19 Polymorphism Pharmacological effects significantly affected [5] Not significantly influenced [5]
Key Clinical Efficacy Data from Meta-Analyses

The following data highlights the performance of modern P-CABs in clinical settings, demonstrating their established role in treatment.

Clinical Indication Finding Supporting Evidence
Severe Erosive Esophagitis (Grade C/D) Vonoprazan 20 mg ranked highest for both initial and maintained healing, showing superior efficacy compared to various PPIs [2]. Network Meta-Analysis
Erosive Esophagitis Healing Rate Vonoprazan 40 mg and Tegoprazan 50 mg showed the highest surface under the cumulative ranking (SUCRA) values for healing rate in two different analysis subgroups [4]. Network Meta-Analysis
Gastric/Duodenal Ulcer Healing Rate Keverprazan 30 mg exhibited the highest SUCRA value (92.8%) for healing peptic ulcers [4]. Network Meta-Analysis
Non-Erosive Reflux Disease (NERD) Vonoprazan significantly improved symptom scores and increased the percentage of 24-hour symptom-free days compared to placebo [6]. Systematic Review & Meta-Analysis
Peptic Ulcer P-CABs as a class demonstrated non-inferiority to lansoprazole in ulcer healing [5]. Systematic Review & Meta-Analysis

Experimental Insights: From Failed Drug to New Applications

While this compound failed as a gastric acid blocker, research has repurposed it for a completely different application.

  • Original Failure in Gastroenterology: As noted in the first table, this compound's development for acid-related diseases was halted in early phases due to dose-dependent transaminase elevation, indicating potential liver toxicity [1].
  • Re-emergence as "Remofuscin" in Ophthalmology: The compound this compound is now known as Remofuscin in ophthalmology research. It is being investigated for its ability to remove lipofuscin, a hallmark of aging, from retinal pigment epithelium cells. Studies are exploring its potential in treating age-related eye diseases like macular degeneration and Stargardt disease [7].
  • Mechanism of Action in the Eye: Research in Caenorhabditis elegans (a worm model) suggests that Remofuscin (this compound) extends lifespan by activating the lysosome-to-nucleus pathway, which increases the expression of xenobiotic detoxification genes. This mechanism is distinct from gastric acid suppression and involves genes like lipl-1, lbp-8, and various cytochrome P450 genes (cyp-35A1, etc.) [7].

The diagram below illustrates this repurposed mechanism of action.

G This compound This compound (Remofuscin) Lysosome Lysosome Activation This compound->Lysosome Gene Expression\n(lipl-1, lbp-8, nhr-234) Gene Expression (lipl-1, lbp-8, nhr-234) Lysosome->Gene Expression\n(lipl-1, lbp-8, nhr-234) Activates Pathway Xenobiotic\nDetoxification Genes Xenobiotic Detoxification Genes Gene Expression\n(lipl-1, lbp-8, nhr-234)->Xenobiotic\nDetoxification Genes Increases Reduced Lipofuscin\n& Extended Lifespan Reduced Lipofuscin & Extended Lifespan Xenobiotic\nDetoxification Genes->Reduced Lipofuscin\n& Extended Lifespan

Diagram Title: Repurposed Mechanism of this compound (Remofuscin) in Ophthalmology

Interpretation and Context

  • Why this compound is not comparable: The key differentiator for later P-CABs like vonoprazan is their clean safety profile, particularly the absence of the hepatotoxicity that halted this compound's development [1]. Newer P-CABs were designed to overcome this specific limitation.
  • Research trends: Bibliometric analysis shows that current research is dominated by vonoprazan, focusing on its effectiveness and safety in acid-related diseases. The trends do not include this compound, confirming its inactive status in this field [3] [8].

References

Comparison of Stargardt Disease Therapies in Development

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key investigational therapies, highlighting where Soraprazan's unique approach fits within the broader landscape.

Therapy (Company) Mechanism of Action Development Status Reported Efficacy Findings

| This compound (Remofuscin) (Katairo GmbH) | Removes existing lipofuscin deposits from retinal pigment epithelium (RPE) cells [1] [2]. | Phase 2 completed (STARTT trial); results pending [3] [4]. | Preclinical data: Significant lipofuscin removal in animal models; efficacy confirmed in Abca4-/- mice [1]. | | Gildeuretinol (ALK-001) (Alkeus Pharmaceuticals) | Deuterated vitamin A; slows toxic bisretinoid (A2E) formation by stabilizing vitamin A to reduce dimerization [5] [6]. | Phase 3 (completed). | 28% reduction in the area of ellipsoid zone (photoreceptor) loss over 24 months vs. placebo. 3 fewer letters lost on low luminance visual acuity test [7]. | | Tinlarebant (LBS-008) (Belite Bio) | RBP4 antagonist; reduces vitamin A delivery to the retina to limit production of toxic bisretinoids [5]. | Phase 3 ongoing (DRAGON trial). | At 24 months, ~50% reduction in the rate of lesion growth (DDAF) vs. historical controls; 42% of participants developed no new atrophic lesions [5]. | | OCU410ST (Ocugen) | Modifier gene therapy (AAV5); delivers RORA gene to regulate inflammation, lipid metabolism, and retinal homeostasis [5]. | Phase 1/2. | At 6 months, 54% slower atrophic lesion growth in treated vs. untreated fellow eyes [5]. | | Emixustat (Kubota Vision) | RPE65 inhibitor; modulates visual cycle to reduce production of toxic bisretinoids [5]. | Phase 3 (discontinued). | Did not meet primary endpoint of reducing macular atrophy progression in the SeaSTAR trial [5]. |

Detailed Look at this compound's Profile

  • Unique Mechanism: Unlike other approaches that aim to slow the production of toxic lipofuscin, this compound is designed to remove existing lipofuscin deposits from the RPE, potentially offering a regenerative treatment strategy [1] [2].
  • Key Experimental Evidence: A 2020 preclinical study in Abca4-/- mice demonstrated that after a single intravitreal injection, this compound accumulated specifically in the RPE by binding to its pigments (lipofuscin, melanin, and melanolipofuscin) and was still detected 20 weeks later, indicating a strong depot effect and target engagement [1].
  • Clinical Trial Status: The STARTT trial was a double-masked, placebo-controlled study involving 87 adults with Stargardt disease. While the study is completed, the final results on its primary endpoint (change in quantitative autofluorescence, qAF) have not been made public yet [3] [4].

Experimental Protocols from Key Studies

For researcher reference, here are the methodologies from pivotal studies.

  • This compound Preclinical PK/PD Study [1]

    • Animal Model: Pigmented Abca4-/- mice (5-7 months old).
    • Dosing: Single intravitreal injection of 40 µg remofuscin in 2 µL PBS (with 1% DMSO).
    • Tissue Analysis:
      • HPLC-MS: Used to measure time course of remofuscin concentrations in different eye tissues.
      • TEM Autoradiography: Used 3H-labelled remofuscin to visualize penetration and intracellular distribution in eye sections up to 20 weeks post-injection.
  • Gildeuretinol Phase 2 (TEASE-2) Clinical Trial [7]

    • Study Design: Randomized, double-masked, placebo-controlled trial over 24 months.
    • Participants: 79 patients with intermediate-stage Stargardt disease (40 treated, 39 placebo).
    • Primary Endpoint: Area of ellipsoid zone (EZ) loss, measured by optical coherence tomography (OCT).
    • Key Secondary Endpoints: Low luminance visual acuity (LLVA), microperimetry, and safety.

Visualizing Therapeutic Mechanisms and Development

The diagram below maps the primary therapeutic strategies for Stargardt disease based on their biological targets and mechanisms of action.

stargardt_mechanisms Vitamin A Cycle Vitamin A Cycle Lipofuscin in RPE Lipofuscin in RPE Photoreceptor Degeneration Photoreceptor Degeneration Lipofuscin in RPE->Photoreceptor Degeneration Leads to Tinlarebant Tinlarebant Vitamin A Supply Vitamin A Supply Tinlarebant->Vitamin A Supply Reduces Gildeuretinol Gildeuretinol Vitamin A Dimerization Vitamin A Dimerization Gildeuretinol->Vitamin A Dimerization Slows Emixustat Emixustat Visual Cycle Visual Cycle Emixustat->Visual Cycle Modulates This compound This compound This compound->Lipofuscin in RPE Removes Gene Therapies Gene Therapies ABCA4 Protein ABCA4 Protein Gene Therapies->ABCA4 Protein Replaces/Restores Retinal Homeostasis Retinal Homeostasis Gene Therapies->Retinal Homeostasis Modulates Toxic Bisretinoids Toxic Bisretinoids Vitamin A Supply->Toxic Bisretinoids Forms Toxic Bisretinoids->Lipofuscin in RPE Accumulates as Vitamin A Dimerization->Toxic Bisretinoids Generates Visual Cycle->Toxic Bisretinoids Produces ABCA4 Protein->Toxic Bisretinoids Clears

Key Takeaways for Researchers

  • This compound's Niche: Its potential to remove existing lipofuscin is a distinct regenerative strategy, contrasting with other therapies that are primarily preventative (slowing new toxin formation) [1] [5].
  • Landscape Maturity: Gildeuretinol currently has the most advanced reported efficacy data. The field is diversifying with both small molecule (this compound, Gildeuretinol, Tinlarebant) and gene therapy (OCU410ST, dual AAV) approaches [7] [5].
  • Data Gap: A definitive efficacy ranking for this compound awaits the publication of the STARTT trial results, which will provide critical data on its effect on lipofuscin levels (qAF) and visual function in humans [3].

References

Soraprazan selectivity vs Na K ATPase

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity and Potency Data

The following table summarizes the key experimental data on Soraprazan's inhibition of different ATPases, highlighting its strong selectivity profile.

Target Enzyme Inhibition Constant (Ki) Dissociation Constant (Kd) IC₅₀ (Ion-Leaky Vesicles) IC₅₀ (Isolated Gastric Glands) Selectivity Ratio (vs. Na⁺,K⁺-ATPase)
Gastric H⁺,K⁺-ATPase 6.4 nM [1] [2] 26.4 nM [1] [2] 0.1 µM [1] [2] 0.19 µM [1] [2] > 2,000-fold [1] [2]
Na⁺,K⁺-ATPase Not reported Not reported Not reported Not reported Reference for comparison [1] [2]
Ca²⁺-ATPase Not reported Not reported Not reported Not reported > 2,000-fold [1] [2]

The primary mechanism of this compound is the potassium-competitive inhibition of the gastric H⁺,K⁺-ATPase. It binds reversibly to the potassium binding site of the enzyme, preventing acid secretion [2]. This is distinct from the mechanism of proton pump inhibitors (PPIs) like esomeprazole and contributes to its rapid onset of action [1].

Key Experimental Protocols

The quantitative data on this compound's selectivity comes from established biochemical assays. Below are the methodologies for the key experiments cited.

Enzyme Assay Using Ion-Leaky Vesicles
  • Objective: To determine the potency (IC₅₀) of this compound on H⁺,K⁺-ATPase activity in a purified system [1] [2].
  • Procedure:
    • Enzyme Preparation: H⁺,K⁺-ATPase is isolated from gastric mucosa (e.g., hog) via differential and density gradient centrifugation to obtain ion-leaky vesicles [3].
    • Reaction Setup: The vesicles are incubated in a solution containing ATP and varying concentrations of this compound.
    • Activity Measurement: The rate of ATP hydrolysis is measured, often by detecting the release of inorganic phosphate.
    • Data Analysis: The concentration of this compound that reduces enzyme activity by 50% (IC₅₀) is calculated from the dose-response curve [1] [2].
Binding Assay for Affinity Constants
  • Objective: To measure the binding affinity (Kd) and inhibition constant (Ki) of this compound for H⁺,K⁺-ATPase [1] [2].
  • Procedure:
    • A known quantity of the purified H⁺,K⁺-ATPase preparation is used.
    • The enzyme is incubated with a range of concentrations of radiolabeled or otherwise detectable this compound.
    • The amount of this compound bound to the enzyme is measured, and data is analyzed using methods like Scatchard plots to determine the Kd and Bmax (maximum binding capacity) [1].
    • The Ki can be determined through competitive binding experiments against a known radioligand.
Assay in Isolated Gastric Glands
  • Objective: To evaluate the functional inhibition of acid secretion in a more physiologically relevant cellular model [1] [2].
  • Procedure:
    • Gland Isolation: Gastric glands are isolated from animal models (e.g., rabbit) by enzymatic digestion and mechanical manipulation [3].
    • Acid Secretion Measurement: Acid accumulation is measured using a radioactive weak base like [¹⁴C]-aminopyrine ([¹⁴C]AP), which is trapped in acidic compartments of the parietal cells.
    • Drug Incubation: The isolated glands are stimulated with a secretagogue (e.g., dibutyryl cAMP) and co-incubated with different concentrations of this compound.
    • Data Analysis: The concentration of this compound that reduces [¹⁴C]AP accumulation by 50% (IC₅₀) is determined, reflecting its cellular potency [1] [2].

Mechanism and Selectivity Visualization

The diagram below illustrates the specific mechanism of this compound and the basis for its selectivity.

G SubPump This compound HKATPase Gastric H⁺,K⁺-ATPase SubPump->HKATPase  High-Affinity Binding  (Ki = 6.4 nM) NaKATPase Na⁺,K⁺-ATPase SubPump->NaKATPase  Low-Affinity Binding AcidSecretion Inhibition of Gastric Acid Secretion HKATPase->AcidSecretion NoEffect No Significant Effect NaKATPase->NoEffect

References

Soraprazan lipofuscin removal vs other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Compounds for Lipofuscin Removal

The table below compares the key characteristics of Soraprazan (Remofuscin) and Beta-Cyclodextrins based on current research.

Feature This compound (Remofuscin) Beta-Cyclodextrins (β-CDs)
Chemical Class Tetrahydropyridoether small molecule [1] [2] Cyclic oligosaccharide (7 glucose units) [3]
Proposed Mechanism Lipofuscinolysis, potentially involving generation of Reactive Oxygen Species (ROS) [2] Hydrophobic encapsulation of bisretinoid arms (e.g., of A2E) within its central cavity, stabilizing and facilitating removal [3]

| Key Experimental Findings | - Removes existing lipofuscin in RPE cells in vitro and in vivo [2].

  • A single intravitreal injection reduced lipofuscin and rescued retinal degeneration in a Stargardt's disease mouse model [2].
  • Binds specifically to RPE pigments (melanin, lipofuscin) with a long depot effect (>20 weeks) [1]. | - Binds A2E, protecting it from oxidative damage [3].
  • Reduced lipofuscin bisretinoid content by 73% in RPE cell cultures and 48% in mouse eyecups [3]. | | Reported Efficacy | Lipofuscin removal demonstrated in primary human RPE cells, non-human primates, and Stargardt's disease mouse models [1] [2]. | Lipofuscin removal demonstrated in RPE cell cultures and Stargardt's disease mouse models [3]. | | Therapeutic Status | Orphan Drug Designation for Stargardt's disease (EMA & USA); proof-of-concept clinical trial ongoing (STARTT) [1]. | Preclinical research stage; identified as a valuable therapeutic candidate [3] [4]. |

Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies.

This compound (Remofuscin) Experimental Overview
  • In Vitro Lipofuscin Removal [2]:
    • Cell Model: Cultured primary aged human RPE cells and RPE cells from a Stargardt's disease (SD) mouse model (Abca4⁻⁄⁻).
    • Treatment: Cells were treated with Remofuscin.
    • Outcome Measurement: Quantification of lipofuscin autofluorescence and assessment of cell phenotype/health.
  • In Vivo Efficacy and Pharmacokinetics [1] [2]:
    • Animal Model: Pigmented Abca4⁻⁄⁻ mice (model for SD and increased lipofuscinogenesis).
    • Administration: A single intravitreal injection of a remofuscin suspension (40 µg in 2 µL).
    • Analysis:
      • Efficacy: Lipofuscin levels, retinal structure, and function (via electroretinogram - ERG) were evaluated.
      • PK/PD: Drug concentration in ocular tissues over time was measured using HPLC-MS. Intracellular drug distribution and binding were visualized using Transmission Electron Microscopic (TEM) autoradiography with 3H-remofuscin.
Beta-Cyclodextrin Experimental Overview
  • In Vitro Binding and Protection [3]:
    • Assay: Fluorescence spectroscopy of A2E in different solvents and with various cyclodextrins.
    • Measurement: Spectral shifts and fluorescence intensity changes to demonstrate encapsulation and protection from oxidation.
  • In Vitro and Ex Vivo Lipofuscin Removal [3]:
    • Models: RPE cell cultures and eyecups from Abca4-Rdh8 double knockout (DKO) mice.
    • Treatment: Cells and eyecups were treated with β-CDs (notably methyl-β-CD for better solubility).
    • Outcome Measurement: Lipofuscin bisretinoid content was quantified after treatment.

Research Techniques and Workflows

The research into these compounds utilized advanced techniques. The workflow for the pharmacokinetic study of Remofuscin is summarized in the diagram below, which illustrates the key steps from animal model preparation to final analysis.

Start Pigmented Abca4−∕− Mouse Model A Single Intravitreal Injection (40 µg Remofuscin suspension) Start->A B Tissue Collection at Time Points (2h to 28 days for HPLC-MS) (Up to 20 weeks for TEM) A->B C Sample Preparation B->C D HPLC-MS Analysis C->D E TEM Autoradiography C->E F Data Analysis: - Drug Concentration over Time - Intracellular Drug Distribution D->F E->F

Interpretation of Key Findings

  • This compound (Remofuscin) shows a unique characteristic of forming a long-lasting depot within the RPE [1]. This sustained presence is crucial for its prolonged therapeutic action and influences dosing strategy. Its mechanism appears to actively break down existing lipofuscin, a process termed lipofuscinolysis [2].
  • Beta-Cyclodextrins function through a molecular encapsulation mechanism [3]. Their effectiveness is highly dependent on the size of their hydrophobic cavity, with β-CD (7 glucose units) showing optimal binding for A2E's structure compared to α- or γ-CD [3].

Conclusions and Research Perspectives

Current evidence positions This compound (Remofuscin) as a promising candidate with demonstrated efficacy in removing existing lipofuscin deposits across multiple models and a more advanced clinical development status. Beta-Cyclodextrins represent a structurally distinct and mechanistically different approach, primarily acting as binding and stabilization agents.

A direct, head-to-head comparison of these compounds under identical experimental conditions is not available in the gathered literature. Future research should focus on:

  • Elucidating the precise molecular mechanism of Remofuscin-induced lipofuscinolysis.
  • Conducting comparative studies to define the relative efficacy, optimal use cases, and potential synergistic effects of these different approaches.

References

Soraprazan clinical trial results analysis

Author: Smolecule Technical Support Team. Date: February 2026

Trial Design and Baseline Data

The STArgardt Remofuscin Treatment Trial (STARTT) was a Phase II, multinational, double-masked, placebo-controlled proof-of-concept study [1]. The key details are summarized below.

Trial Aspect Details
Official Name STARTT (STArgardt Remofuscin Treatment Trial) [1]
EudraCT Number 2018-001496-20 [1] [2]
ClinicalTrials.gov ID Information not provided in search results
Phase Phase II [1]
Status Completed (as per EU Clinical Trials Register) [2]
Study Drug Remofuscin (active ingredient: Soraprazan) 20 mg tablets [1]
Patient Population 87 adults with genetically confirmed STGD1 [1]
Design Randomized (2:1 drug:placebo), double-masked, placebo-controlled [1]
Treatment Duration 24 months [1]
Primary Outcome Change in quantitative autofluorescence (qAF8) from baseline to 24 months [1]

The baseline characteristics of the 87 enrolled patients, which is the largest multinational STGD1 cohort to undergo standardized qAF imaging, are as follows [1]:

Baseline Characteristic Median (Range) or Mean ± SD
Age 35 ± 11 years
Sex (Female) 56% (49 patients)
qAF8 Value 438 Units (range 210-729)
Best Corrected Visual Acuity (BCVA) 0.50 (range 0.13-0.80)
Low Luminance Visual Acuity (LLVA) 0.20 (range 0.06-0.63)
Mean Retinal Sensitivity (Microperimetry) 20.4 dB (range 0.0-28.8)
Central Subfield Retinal Thickness 142 µm (range 72-265)
Reading Speed 108 ± 39 words/minute

Mechanism of Action and Preclinical Data

The diagram below illustrates the proposed mechanism of this compound (Remofuscin) based on preclinical studies.

G ABCA4_Mutation ABCA4 Gene Mutation Lipofuscin_Accumulation Toxic Lipofuscin Accumulation in RPE ABCA4_Mutation->Lipofuscin_Accumulation RPE_Degeneration RPE Cell Degeneration Lipofuscin_Accumulation->RPE_Degeneration Photoreceptor_Loss Photoreceptor Loss & Vision Impairment RPE_Degeneration->Photoreceptor_Loss Soraprazan_Admin This compound (Remofuscin) Administration Lipofuscin_Removal Removal of Existing Lipofuscin from RPE Soraprazan_Admin->Lipofuscin_Removal Binds to RPE pigments Lipofuscin_Removal->RPE_Degeneration  Prevents

Preclinical studies support this mechanism:

  • Lipofuscin Removal: The drug was discovered to remove existing lipofuscin from retinal pigment epithelium (RPE) cells in animal models, including primates and ABCA4-/- knockout mice [1] [3].
  • RPE Specificity: Pharmacokinetic studies in mice showed that after intravitreal injection, Remofuscin specifically accumulated in the RPE by binding to pigments like lipofuscin and melanin, creating a long-lasting depot effect [3].

Status of Clinical Trial Results

The STARTT trial is listed as "Completed" in the European Union Clinical Trials Register [2]. However, a peer-reviewed publication reporting the final efficacy outcomes (e.g., the change in qAF or visual function after 24 months of treatment) is not yet available in the searched literature.

  • What is Known: The detailed trial protocol, methodology, and comprehensive baseline characteristics of the patient cohort are published [1].
  • What is Pending: The comparative results of the Remofuscin treatment group versus the placebo group after 24 months, which will determine the drug's efficacy and safety, are awaited.

References

P-CABs Binding Affinity and Properties Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Name Primary Indication/Target Key Binding Affinity / IC₅₀ Values pKa Notes
Soraprazan(Remofuscin) Retinal Disease: Binds to RPE pigments (lipofuscin, melanin) [1] [2]. Data not available for gastric H+,K+-ATPase Not specified Repurposed for Stargardt's disease and dry AMD; no longer developed as a P-CAB due to hepatic toxicity [3] [4].
Vonoprazan(TAK-438) Gastric Acid Suppression: Inhibits gastric H+,K+-ATPase [3]. IC₅₀: 0.019 nM (pH 6.5); 0.028 nM (pH 7.5) [4] 9.37 [3] [4] Marketed in Japan; high pKa allows it to be mostly protonated and active even at neutral pH [3] [4].
SCH28080 Gastric Acid Suppression (experimental) [4]. IC₅₀: 0.14 µM (pH 6.5); 2.5 µM (pH 7.5) [4] 5.6 [4] Early P-CAB; significantly less potent, especially at neutral pH [4].
AZD0865(Linaprazan) Gastric Acid Suppression (development discontinued) [4]. IC₅₀: 0.13 µM (pH 6.4); 1.0 µM (pH 7.4) [4] 6.1 [4] Development halted due to hepatic toxicity and lack of superior clinical benefits [3] [4].

Experimental Protocols for Key Data

The quantitative data in the table were generated through established biochemical and computational methods:

  • In Vitro H+,K+-ATPase Activity Inhibition: This common assay measures a compound's ability to inhibit the enzyme's activity. Gastric H+,K+-ATPase is prepared from gastric mucosa. The enzyme is stimulated with potassium (K⁺), and the inhibitory effect of the drug is tested across a range of concentrations under different pH buffers. The IC₅₀ value (half-maximal inhibitory concentration) is then calculated from the dose-response curve, with lower values indicating higher potency [4].
  • Molecular Docking and Dynamics: These computational techniques help understand the binding mechanism. A 3D model of the human gastric H+,K+-ATPase is created using homology modeling based on related protein structures. Drugs are then docked into the proposed binding site, and molecular dynamics simulations are run to study the stability of the drug-protein complex and calculate binding free energies. These studies suggest that the protonated form of P-CABs has a more favorable binding affinity, primarily through strong electrostatic interactions with residues like Asp139 in the enzyme's luminal channel [4].

Mechanism of P-CAB Binding to Gastric H+,K+-ATPase

The following diagram illustrates the established mechanism by which P-CABs like vonoprazan inhibit the gastric proton pump, which is competitive with potassium (K⁺). This compound was initially designed to act via this mechanism.

pcab_binding P_CAB P-CAB (Weak Base) Protonated_PCAB Protonated P-CAB (Positive Charge) P_CAB->Protonated_PCAB  Protonation in  Acidic Canaliculus Pump H+,K+-ATPase (Luminal Side) Protonated_PCAB->Pump  High-Affinity  Binding K_Channel K+ Ion Luminal Channel Protonated_PCAB->K_Channel  Competes With Inhibition Reversible Inhibition of Acid Secretion Pump->Inhibition K_Channel->Pump  Normal K+ Binding

The mechanism highlights that the potent inhibitory form is the protonated (positively charged) P-CAB, which competes with K⁺ for the luminal channel of the H+,K+-ATPase [4]. A drug's pKa determines the fraction that is protonated at a given pH, directly influencing its potency [4].

Key Insights for Researchers

  • This compound's Research Focus Has Shifted: The most current data for this compound (now called Remofuscin) relates to its binding to ocular pigments like lipofuscin for treating retinal diseases, not its original target, gastric H+,K+-ATPase [1] [2]. Direct, quantitative comparisons of its binding affinity to other P-CABs are not available in the public literature.
  • pKa is a Critical Determinant of Potency: The data show a clear trend: P-CABs with higher pKa (like vonoprazan) are more protonated at physiological and acidic pH, leading to significantly lower (better) IC₅₀ values and a faster, more sustained effect [3] [4].
  • Toxicity Profile Influenced Structure: The development of several early P-CABs (e.g., SCH28080, AZD0865) was limited by issues like hepatic toxicity, which drove the development of newer agents with safer profiles, such as vonoprazan [3].

References

Soraprazan therapeutic index assessment

Author: Smolecule Technical Support Team. Date: February 2026

Soraprazan at a Glance

This compound is a potassium-competitive acid blocker (P-CAB) that was investigated for the treatment of gastroesophageal reflux disease (GERD) [1] [2]. A key characteristic of P-CABs is their reversible and competitive inhibition of the gastric H+,K+-ATPase (proton pump), which is a different mechanism from the irreversible covalent inhibition of proton pump inhibitors (PPIs) [3].

Although research on this compound for gastric acid suppression was promising, its development was reportedly stopped [3]. Interestingly, the compound has been repurposed under the International Nonproprietary Name (INN) Remofuscin for investigating the treatment of retinal diseases like Stargardt disease and age-related macular degeneration (AMD) [4].

Pharmacological & Pre-clinical Data

The table below summarizes key quantitative data from experimental studies on this compound, primarily from its initial phase of development.

Parameter Experimental Data for this compound Experimental Context
In Vitro IC₅₀ (H+,K+-ATPase) 0.1 µM (ion-leaky vesicles); 0.19 µM (isolated gastric glands) Inhibitory potency measured in different in vitro systems [1].
Binding Affinity (Kᵢ) 6.4 nM Measured for the gastric H+,K+-ATPase, indicating high binding affinity [1].
Selectivity Ratio >2000-fold for H+,K+-ATPase over Na+,K+- and Ca²⁺-ATPases Demonstrates high selectivity for the target enzyme [1].
In Vivo Efficacy Superior to esomeprazole in onset, extent, and duration of pH elevation (dog model) Comparative pharmacodynamic study in animals [1].
Toxicity Concern Development halted due to transaminase elevation (hepatotoxicity) in clinical trials Reason for discontinuation of development for acid-related diseases [3].

Detailed Experimental Protocols

For the key data presented, here are the methodologies behind the experiments.

  • Measurement of IC₅₀ on H+,K+-ATPase: The inhibitory concentration (IC₅₀) of this compound was determined using ion-leaky vesicles containing the gastric proton pump and in isolated gastric glands from animal models. The activity of the H+,K+-ATPase enzyme was measured, and the concentration of this compound required to inhibit 50% of this activity (IC₅₀) was calculated [1].
  • Assessment of Selectivity: The selectivity of this compound was evaluated by testing its inhibitory effect on related P-type ATPases, specifically the Na+,K+-ATPase and sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA). The very high (>2000-fold) selectivity ratio was determined by comparing the IC₅₀ values for H+,K+-ATPase with those for the other ATPases [1].

Mechanism of Action and Repurposing

The following diagram illustrates the primary known mechanism of this compound and its new therapeutic target.

G cluster_acid Original Target: Gastric Acid Suppression cluster_retina New Target: Retinal Disease This compound This compound P_CAB P-CAB Class Mechanism This compound->P_CAB  Original Purpose GERD_Development Clinical development for GERD halted P_CAB->GERD_Development Repurposing Repurposing as 'Remofuscin' GERD_Development->Repurposing  New Application Lipofuscin Lipofuscin accumulation in RPE cells Repurposing->Lipofuscin STGD_AMD Investigated for Stargardt Disease & AMD Lipofuscin->STGD_AMD

For its new application, the proposed mechanism is lipofuscinolysis—the removal of toxic lipofuscin deposits that accumulate in the retinal pigment epithelium (RPE) in diseases like Stargardt disease [4]. The process is thought to involve the generation of reactive oxygen species (ROS) by Remofuscin (this compound), which helps break down this accumulated material [4].

Assessment and Future Directions

A formal therapeutic index (the ratio between the toxic dose and the effective dose) for this compound in its original indication has not been established in the available literature, as its development was discontinued before this could be fully characterized in humans [3].

  • Current Clinical Status of P-CABs: The P-CAB class has advanced with other members like vonoprazan, tegoprazan, fexuprazan, and keverprazan now approved in various markets [3]. These drugs were developed with a focus on improved pharmacokinetics and a better safety profile, particularly avoiding the hepatotoxicity associated with earlier compounds like this compound and revaprazan [3].
  • Future for this compound/Remofuscin: The future of this compound lies entirely in its repurposed form. Research should focus on:
    • Establishing a clear dose-response relationship for lipofuscin removal in relevant animal models and humans.
    • Defining the therapeutic window for its new use in ophthalmology, ensuring that the ROS-mediated mechanism effectively clears lipofuscin without causing oxidative damage to surrounding retinal tissues.

References

Mechanism of Action and Potential Safety Considerations

Author: Smolecule Technical Support Team. Date: February 2026

Soraprazan is a potassium-competitive acid blocker (P-CAB) [1] [2]. It inhibits gastric acid secretion by binding reversibly and competitively to the potassium binding site of the H+/K+ ATPase (the proton pump) in parietal cells [2] [3]. This is a key differentiating factor from Proton Pump Inhibitors (PPIs), which bind irreversibly [4].

The table below summarizes the known activity and potential safety considerations based on its mechanism and preclinical data.

Aspect Details and Experimental Data Potential Safety Implication

| Primary Target & Potency | Target: Gastric H+,K+-ATPase [2] [5]. IC50: 0.19 µM (in isolated gastric glands); 0.1 µM (in ion-leaky vesicles) [2]. Ki: 6.4 nM [2]. | High potency for acid suppression. | | Selectivity | >2000-fold selectivity for H+,K+-ATPase over Na+,K+- and Ca2+-ATPases [2]. | Suggests a reduced risk of off-target effects related to these other ion pumps. | | Acid Suppression In Vivo | In cynomolgus monkeys, oral doses of 6, 12, and 24 mg/kg/day for 52 weeks effectively inhibited acid secretion [2]. | Confirms pharmacologic activity with chronic dosing in a non-human primate model. | | Class-Related Effects (from other P-CABs) | Long-term use of the P-CAB vonoprazan is associated with elevated gastrin levels and histological changes (e.g., parietal cell hyperplasia) [6] [7]. | Suggests a need to monitor for similar effects (hypergastrinemia, gastric mucosal changes) with long-term this compound use, though not directly observed. |

Research and Development Status

The clinical development trajectory of this compound provides crucial context for its safety profile evaluation.

  • Discontinued for Gastroesophageal Reflux Disease (GERD): The development of this compound for GERD has been discontinued [1]. The specific reasons for discontinuation are not detailed in the available literature but are a critical point for safety assessment.
  • Repurposed for Stargardt's Disease: this compound (renamed Remofuscin) has been granted orphan drug designation in both the US and EU for the treatment of Stargardt's disease, a rare genetic eye disorder [1] [8]. It is believed to work by removing lipofuscin deposits from the retinal pigment epithelium (RPE) [9] [8].
  • Current Clinical Trials: A proof-of-concept clinical trial named "STARTT" is ongoing to evaluate the safety and efficacy of oral this compound in Stargardt disease (EudraCT Number: 2018-001496-20) [1] [9]. The results of this trial are essential for establishing the drug's human safety profile.

Detailed Experimental Protocols from Key Studies

For researchers to evaluate and potentially replicate findings, here are methodologies from pivotal preclinical studies.

1. Protocol: Pharmacokinetics and Distribution in a Mouse Model [9]

  • Objective: To investigate the penetration, distribution, and elimination of Remofuscin (this compound) in the eyes of a Stargardt disease mouse model after a single intravitreal injection.
  • Animal Model: Pigmented Abca4−/− mice (a model for Stargardt disease).
  • Dosing: A single intravitreal injection of 40 µg of Remofuscin in 2 µL of PBS with 1% DMSO.
  • Sample Collection: Eyes were enucleated at time points from 2 hours to 28 days post-injection. Tissues were dissected into cornea/iris/ciliary body/lens/vitreous/retina and RPE/choroid/sclera.
  • Analysis:
    • HPLC-MS: Used to quantify Remofuscin concentrations in different eye tissues over time.
    • TEM Autoradiography: Used with 3H-labeled Remofuscin to visualize the drug's distribution within eye tissues with high intracellular resolution up to 20 weeks post-injection.
  • Key Safety-Finding: The study showed that Remofuscin specifically accumulated in the RPE by binding to pigments and formed a long-term depot, still detectable after 20 weeks [9]. This is crucial for evaluating potential long-term ocular toxicity.

2. Protocol: 52-Week Toxicity Study in Cynomolgus Monkeys [2]

  • Objective: To assess the long-term effects of this compound on gastric acid secretion and general toxicity.
  • Animal Model: Cynomolgus monkeys.
  • Dosing: Oral administration of this compound at 6, 12, and 24 mg/kg/day for 52 weeks.
  • Key Safety-Finding: The study demonstrated that this compound could inhibit gastric acid secretion throughout the year-long dosing period [2]. The available data does not specify other toxicological findings, but the completion of a 52-week study in primates indicates that a foundational preclinical safety assessment was conducted.

Safety Data Gaps and Future Research Directions

The most significant challenge in evaluating this compound's safety is the lack of comprehensive human data. Key gaps include:

  • Human Tolerability: No published data from Phase I clinical trials on its tolerability and side effect profile in humans.
  • Systemic Safety: Unknown effects after oral or systemic administration in humans, particularly with long-term use.
  • Reason for GERD Indication Discontinuation: The specific safety or efficacy concerns that led to the halt in its development for GERD are not publicly disclosed.

Future research should focus on the results from the ongoing STARTT clinical trial, which will provide the first critical insights into its safety and efficacy in patients.

Mechanism of Action and Experimental Workflow Diagrams

The diagram below illustrates this compound's mechanism of action and the key experimental workflow used in its preclinical evaluation.

G cluster_moa This compound (P-CAB) Mechanism of Action cluster_workflow Key Preclinical Experimental Workflow This compound This compound Proton_Pump H+/K+ ATPase (Proton Pump) This compound->Proton_Pump  Reversibly Binds  K+ Site MOA MOA cluster_moa cluster_moa Preclinical_Workflow Preclinical_Workflow cluster_workflow cluster_workflow Parietal_Cell Gastric Parietal Cell Acid_Secretion Inhibition of Gastric Acid Secretion Proton_Pump->Acid_Secretion Animal_Models Animal_Models Dosing Dosing Animal_Models->Dosing  Mice (Abca4 -/-)  Cynomolgus Monkeys Analysis_Methods Analysis_Methods Dosing->Analysis_Methods  Intravitreal  Oral Key_Findings Key_Findings Analysis_Methods->Key_Findings  HPLC-MS  TEM Autoradiography  Acid Secretion Assay

References

Soraprazan versus proton pump inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: P-CABs vs PPIs

The table below summarizes the core differences and comparative performance between P-CABs and PPIs based on available clinical data.

Aspect Proton Pump Inhibitors (PPIs) Potassium-Competitive Acid Blockers (P-CABs)
Mechanism of Action Irreversibly inhibit H+/K+-ATPase; require acid activation and bind to active pumps [1] Reversibly and competitively block K+ site on H+/K+-ATPase; no acid activation needed [2] [1]
Onset of Action Slow (can take several days); delayed due to need for systemic absorption and acid activation [1] Fast (within hours); immediate as drug is already active [2] [1]
Pharmacokinetics Short half-life; efficacy affected by CYP2C19 polymorphisms and food [3] [1] Long half-life; consistent efficacy, unaffected by food or CYP2C19 genetics [2] [4] [1]
Acid Suppression Potent, but can be variable and incomplete, especially at night [1] More potent and sustained over 24 hours [4] [1] [5]
Efficacy in Erosive Esophagitis Established high healing rates (e.g., ~83.6%) [1] Non-inferior or superior to PPIs; faster symptom control in some studies [6] [4] [5]
Efficacy in H. pylori Eradication Standard of care in triple/quadruple therapy regimens [3] Superior or comparable eradication rates, particularly against clarithromycin-resistant strains [3] [7]
Typical Safety Profile Generally well-tolerated; long-term use associated with potential risks (e.g., fractures, infections) [4] Generally well-tolerated; similar adverse event profile to PPIs in short-term use [4] [7]

Experimental Data and Clinical Findings

For a researcher, the following synthesized data from recent meta-analyses and systematic reviews may be critical:

  • Healing of Erosive Esophagitis (EE): A 2025 meta-analysis of four RCTs (963 patients) concluded that tegoprazan has a similar healing rate to PPIs (RR: 1.03, 95% CI: 0.97-1.10) at both 4 and 8 weeks, with a comparable safety profile [4]. Another network meta-analysis suggested that for EE, vonoprazan 40 mg and tegoprazan 50 mg may be the most effective dosages within the P-CAB class [5].
  • H. pylori Eradication: A meta-analysis of eight RCTs (2,956 patients) found that vonoprazan-based regimens were superior to PPI-based regimens, with a higher intention-to-treat (ITT) eradication rate (pooled RR: 1.14, 95% CI: 1.08–1.21). This superiority was maintained across subgroups, including populations with clarithromycin resistance [7]. Another meta-analysis on tegoprazan showed comparable eradication rates to PPIs (78.6% vs. 76.6%) but with a potentially lower rate of adverse events [3].
  • Peptic Ulcer Disease: A 2024 network meta-analysis of 35 RCTs indicated that for peptic ulcer healing at different time points, various PPIs (lansoprazole 30 mg, pantoprazole 40 mg) ranked highest. However, the P-CAB keverprazan 30 mg showed the highest ranking for healing gastric/duodenal ulcers [5].

Key Experimental Protocols Cited

Understanding the methodology behind the data is crucial for professionals. Here are summaries of common protocols from the cited research:

  • In Vitro H,K-ATPase Inhibition Assay (for Soraprazan):
    • Enzyme Preparation: Gastric H,K-ATPase is derived from hog gastric mucosa. The mucosa is homogenized and subjected to differential and density gradient centrifugation to isolate the enzyme [8].
    • Inhibition Assay: The inhibitory potency of the compound (e.g., this compound) is tested on the isolated enzyme. The IC50 value (concentration that inhibits 50% of enzyme activity) is determined. For this compound, the IC50 was reported as 0.13 μM, indicating high potency [8].
  • In Vivo Animal Models (for this compound):
    • Animal Subject: Female Beagle dogs are often used.
    • Dosing: The drug is administered intravenously.
    • Measurement: Gastric acid secretion is stimulated by continuous infusion of pentagastrin. The secretion of acid is measured, and the inhibitory effect of the drug is calculated as an ID50 value (dose that inhibits 50% of secretion). This compound showed an ID50 of 1.3 μmol/kg [8].
  • Clinical Trial Endpoints for GERD/EE:
    • Primary Efficacy Endpoint: The primary outcome is typically the endoscopic healing rate of erosive esophagitis after 4 or 8 weeks of treatment, often defined by the Los Angeles (LA) classification system [4].
    • Safety Assessment: Treatment-emergent adverse events (TEAEs) are collected throughout the study period and compared between treatment arms. This includes serious adverse events and drug-related adverse events [4].

Mechanism of Action Visualization

The following diagram illustrates the key mechanistic differences between PPIs and P-CABs at the cellular level.

Research Status and Context for this compound

While the provided data gives a strong class-level comparison, it is important to contextualize this compound's specific research status:

  • Promising Preclinical Profile: Available data from [8] highlights this compound's high in vitro and in vivo potency in animal models, with a profile suggesting greater metabolic stability than earlier compounds.
  • Shift in Clinical Focus: The bulk of recent clinical research and meta-analyses (2024-2025) focus on other P-CABs that have progressed to widespread clinical use and regulatory approval, such as vonoprazan, tegoprazan, and fexuprazan [6] [3] [2]. This suggests that the clinical development trajectory for this compound may have been superseded by these other agents.

References

Soraprazan: Mechanism and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Soraprazan (also known as Remofuscin) is a multi-target compound with two distinct therapeutic mechanisms, as summarized in the table below.

Table 1: Dual Mechanisms of Action of this compound

Mechanism of Action Target / Process Therapeutic Area Key Experimental Findings

| Potassium-Competitive Acid Blocking (P-CAB) [1] [2] | Gastric H+/K+-ATPase (Proton Pump) | Acid-related Gastrointestinal Diseases | • IC50 of 0.19 μM in isolated gastric glands [1]. • Ki of 6.4 nM for H,K-ATPase [1]. • >2000-fold selectivity for H,K-ATPase over Na,K- and Ca-ATPases [1]. | | Lipofuscin Clearance & Lifespan Extension [1] [3] | Lysosomal Function & Cellular Detoxification Pathways | Retinal Degenerations (e.g., Stargardt's Disease) | • Removes lipofuscin from retinal pigment epithelium (RPE) cells [3]. • Extends lifespan in C. elegans by activating lysosome-to-nucleus signaling [1]. • Upregulates genes for xenobiotic metabolism (e.g., cyp-35A1, gst-5) and lipid metabolism (e.g., lipl-1, lbp-8) [1]. |

Proposed Workflow for Histological Validation

Validating this compound's effects, particularly on lipofuscin clearance, requires a rigorous approach that correlates in vivo imaging with traditional histology. The workflow below integrates general histological validation principles [4] with this compound's known mechanism [1] [3].

G cluster_workflow Histological Validation Workflow Start Start: Animal Model (e.g., Stargardt's Disease) A1 Administer this compound Start->A1 A2 In vivo Imaging: Fundus Autofluorescence (FAF) A1->A2 A3 Tissue Harvest & Fixation A2->A3 A2->A3 A4 Ex vivo Specimen MRI A3->A4 A3->A4 A5 Histological Processing: - Sectioning - Staining (e.g., for Lipofuscin) A4->A5 A4->A5 A6 Digital Pathology: Whole-Slide Imaging A5->A6 A5->A6 A7 Image Co-registration & Quantitative Analysis A6->A7 A6->A7 End Validated Correlation Between Imaging & Histology A7->End

Diagram Title: Proposed Workflow for Validating this compound Effects

Key considerations for this workflow based on histological validation challenges [4] and this compound's action [1] include:

  • Minimizing Spatial Errors: Tissue deformation during processing is a major source of error. Using 3D-printed molds during fixation and fiducial markers (e.g., India ink) can guide sectioning and improve alignment between MRI, histology, and in vivo images [4].
  • Quantifying Lipofuscin: Specific stains for lipofuscin granules (e.g., periodic acid-Schiff) and quantitative analysis of their area and density are crucial for measuring this compound's efficacy [3].
  • Gene Expression Analysis: To validate the proposed mechanism, the workflow could be supplemented with RNA in-situ hybridization for upregulated genes like lipl-1 and cyp-35A1 [1].

Lysosome-to-Nucleus Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound (Remofuscin) extends lifespan and promotes detoxification in C. elegans, based on the referenced study [1].

G Drug This compound (Remofuscin) Lysosome Lysosome Drug->Lysosome Accumulates in Signal Lysosome-to-Nucleus Signal Lysosome->Signal NHR Activation of Nuclear Hormone Receptors (nhr-234, nhr-49, nhr-8) Signal->NHR GeneExp Gene Expression Upregulation NHR->GeneExp Detox Xenobiotic Detoxification (cyp-35A, gst genes) GeneExp->Detox Lipid Lipid Metabolism (lipl-1, lbp-8, ech-9) GeneExp->Lipid Outcome Cellular Outcome: Lifespan Extension Detox->Outcome Lipid->Outcome

Diagram Title: Proposed Lysosome-to-Nucleus Signaling by this compound

Knowledge Gaps and Future Research Directions

A comprehensive comparison guide requires data that current literature does not fully provide. Key gaps include:

  • Lack of Direct Comparative Data: While newer P-CABs like Vonoprazan have been extensively compared to Proton Pump Inhibitors (PPIs) [2] [5] [6], similar direct, quantitative comparisons for this compound in its gastrointestinal indication are not available in the search results.
  • Limited Histological Protocol Details: The search results confirm the effect of this compound on lipofuscin clearance [3] but do not provide the detailed staining protocols, antibody catalog numbers, or precise imaging parameters needed to fully replicate the experiments.
  • Focus on Early-Stage Research: Much of the specific data on this compound's non-gastric effects comes from a C. elegans model [1] and an EU-funded phase II trial for Stargardt's disease [3]. The findings are promising but still investigational.

References

Available Data on Soraprazan and Other P-CABs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the information found on Soraprazan and lists several other Potassium-competitive Acid Blockers (P-CABs) for context.

Drug Name Status (as of 2024) Key Available Pharmacokinetic/Pharmacodynamic Data
This compound Development discontinued after Phase I/II trials [1] [2] In vitro IC50: 0.13 µM (Gastric H+,K+-ATPase enzyme preparation) [3].
Vonoprazan Approved and marketed in multiple countries [1] Detailed human PK/PD data available (e.g., Tmax, half-life, AUC). Not tabled due to focus on this compound.
Tegoprazan Approved and marketed in several Asian and Latin American countries [1] Detailed human PK/PD data available (e.g., bioequivalence studies) [4].
Revaprazan Approved in South Korea and India [1] [2] Limited data from search results; noted to increase intragastric pH to a maximum of 5 [2].
Fexuprazan Approved in South Korea [1] Detailed human PK data available (e.g., Cmax, Tmax, AUC, t1/2 from bioequivalence studies) [5].
Keverprazan Approved in China [1] No specific PK data was found in the search results.

Experimental Protocols from Cited Research

The data for this compound's potency comes from a specific in vitro methodology. Here are the detailed experimental protocols for the key types of studies cited.

  • 1. In Vitro H+,K+-ATPase Enzyme Inhibition Assay (for this compound IC50) [3]

    • Enzyme Preparation: Gastric H+,K+-ATPase was derived from hog gastric mucosa. The mucosa was homogenized in a sucrose and PIPES/Tris buffer solution, followed by differential and density gradient centrifugation to isolate the enzyme.
    • Inhibition Assay: The inhibitory effect of this compound was measured by assessing its impact on the enzyme's K+-stimulated ATPase activity.
    • IC50 Calculation: The concentration of this compound that produced 50% inhibition of ATPase activity (IC50) was determined to be 0.13 µM.
  • 2. Clinical Pharmacokinetic and Bioequivalence Study (for Fexuprazan, as an example) [5]

    • Study Design: A randomized, single-dose, 2x2 crossover study was conducted in healthy participants.
    • Participants: 24 subjects were enrolled and randomly assigned to one of two sequence groups.
    • Dosing: Each subject received both the test (four 10 mg tablets) and reference (one 40 mg tablet) formulation with a washout period between doses.
    • Blood Sampling: Blood samples were collected at pre-dose and multiple time points up to 48 hours post-dose.
    • Analysis: Plasma concentrations of Fexuprazan were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
    • Pharmacokinetic Evaluation: Key parameters like Cmax, AUClast, and Tmax were estimated using non-compartmental analysis. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios of Cmax and AUClast fell within the 80.00-125.00% range.

Reasons for Limited this compound Data and Development Halt

The primary reason for the lack of extensive pharmacokinetic data on this compound is that its clinical development was halted. The search results indicate that development was stopped after Phase I or II clinical trials because its administration was associated with elevated liver transaminases, suggesting potential hepatotoxicity [1] [2].

P-CAB Mechanism of Action and Binding Pathway

All P-CABs, including this compound, share a common mechanism of action. The following diagram illustrates the binding pathway of a P-CAB molecule to the gastric proton pump, based on structural studies [6].

G Start Start: P-CAB Administration A P-CAB is orally absorbed (acid-stable, no enteric coating needed) Start->A B Drug accumulates in acidic canaliculi of parietal cells A->B C Binds to E2P state of H+,K+-ATPase in luminal cavity B->C D Competes with K+ ions at K+-binding site C->D E Reversible inhibition of gastric acid secretion D->E Key Advantage:\nFast, potent, and prolonged acid control Key Advantage: Fast, potent, and prolonged acid control Key Advantage:\nFast, potent, and prolonged acid control->A

References

Soraprazan's Validated Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Originally developed as a potassium-competitive acid blocker (P-CAB) for gastric acid suppression, Soraprazan has been repurposed and renamed Remofuscin for its new, regenerative mechanism of action in ophthalmology [1] [2].

The table below summarizes its core mechanistic profile based on validation studies:

Feature Description
Primary Indication Stargardt's disease (Orphan Drug designation in US & EU) [1] [3].
Molecular Target H+/K+-ATPase (proton pump); also described as a modulator of Potassium-transporting ATPase subunits alpha and beta [4] [1].
Key Mechanism Removal of accumulated lipofuscin from retinal pigment epithelium (RPE) cells [1].
Chemical Class Tetrahydropyridoether [1].
Current Status Phase II clinical trials for Stargardt disease (as of 2022-2024) [2] [3]. Discontinued for gastro-oesophageal reflux disease (GERD) [2].

Key Experimental Evidence and Protocols

The rediscovery of this compound's (Remofuscin's) novel activity was supported by several critical experiments.

In Vitro and In Vivo Efficacy

Research using cultured primary aged human RPE cells and Abca4 ⁻/⁻ mouse RPE cells demonstrated that Remofuscin effectively removes existing lipofuscin without cytotoxic effects or impairing the cells' phagocytic function [1]. Efficacy and absence of toxicity were further confirmed in pigmented Abca4 ⁻/⁻ mice four weeks after a single intravitreal injection [1].

Pharmacokinetic and Distribution Studies

A key study investigated the penetration, distribution, and elimination of Remofuscin in a mouse model for Stargardt's disease following a single intravitreal injection [1].

  • Methodology: A suspension of 40 µg of Remofuscin in 2 µL of PBS with 1% DMSO was injected into both eyes of pigmented Abca4 ⁻/⁻ mice [1].
  • Analysis Techniques:
    • HPLC-MS: Used to quantify Remofuscin concentrations in different eye tissues over time [1].
    • TEM Autoradiography: Utilized to visualize the penetration and distribution of ³H-labelled Remofuscin in eye sections with high intracellular resolution. This method revealed that the drug accumulates specifically in the RPE by binding to its pigments (melanin, lipofuscin, and melanolipofuscin) and can still be detected 20 weeks post-injection, indicating a significant depot effect [1].

The following diagram illustrates the mechanistic pathway of this compound (Remofuscin) in Stargardt's disease, based on the described evidence.

ABCA4 ABCA4 Dysfunction Dysfunction ABCA4->Dysfunction Mutation Accumulation Accumulation Dysfunction->Accumulation Leads to toxic lipofuscin (A2E) buildup in RPE RPE_Degeneration RPE_Degeneration Accumulation->RPE_Degeneration Vision_Loss Vision_Loss RPE_Degeneration->Vision_Loss This compound This compound Lipofuscin_Removal Lipofuscin_Removal This compound->Lipofuscin_Removal Binds RPE pigments and removes existing lipofuscin RPE_Protection RPE_Protection Lipofuscin_Removal->RPE_Protection Prevents cell degradation

Comparative Context with Other P-CABs

While direct head-to-head data for this compound is unavailable, the search results provide context on the P-CAB drug class. Newer P-CABs like Zastaprazan, Vonoprazan, and Tegoprazan are primarily developed and compared against Proton Pump Inhibitors (PPIs) for gastroesophageal reflux disease (GERD) [5] [6].

These P-CABs have demonstrated non-inferiority or superiority to PPIs in healing erosive esophagitis, with some offering a faster onset of symptom control [5]. The table below summarizes this competitive landscape, which is distinct from this compound's current application.

Drug Name Primary Indication Key Comparative Finding vs. PPIs Development Status
Zastaprazan Erosive Esophagitis Non-inferior to esomeprazole; higher healing rate at week 4 [6] Phase 3 (2025)
Vonoprazan GERD / Erosive Esophagitis Non-inferior or superior for symptom relief & mucosal healing [5] Approved (various markets)
Tegoprazan GERD Faster symptom control [5] Approved (South Korea)
This compound Stargardt's Disease Not directly comparable; different therapeutic area & mechanism [1] [2] Phase II (Repurposed)

Critical Considerations for Researchers

For a complete mechanistic comparison, please note:

  • Lack of Direct Comparisons: The available data does not contain studies that directly compare this compound's lipofuscin-removing efficacy with other P-CABs or specific alternative compounds.
  • Differentiation by Application: this compound's key differentiator is its regenerative approach—removing existing lipofuscin deposits—rather than just slowing new accumulation [1] [3]. This is a unique value proposition in the Stargardt's disease landscape.
  • Clinical Trial Reference: The ongoing proof-of-concept clinical trial for Stargardt disease is named "STARTT" (Stargardt Remofuscin Treatment Trial) [1].

References

×

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

367.18959167 Da

Monoisotopic Mass

367.18959167 Da

Heavy Atom Count

27

UNII

5XB3671655

Pharmacology

Soraprazan is a potent and reversible inhibitor of the gastric H+/K+ ATPase proton pump with potassium-competitive acid blocking (P-CAB) activity. Soraprazan binds very specifically, competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.

Wikipedia

Soraprazan

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

Explore Compound Types